molecular formula C5H9NO B13526504 (1R,5R)-3-Oxabicyclo[3.1.0]hexan-1-amine

(1R,5R)-3-Oxabicyclo[3.1.0]hexan-1-amine

Cat. No.: B13526504
M. Wt: 99.13 g/mol
InChI Key: YXAQPSXYYWRYCX-WHFBIAKZSA-N
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Description

(1R,5R)-3-Oxabicyclo[3.1.0]hexan-1-amine is a chiral amine building block of high value in medicinal chemistry and drug discovery research. This compound features a rigid, strained 3-oxabicyclo[3.1.0]hexane scaffold, which is sought after for its potential to influence the conformational and physicochemical properties of target molecules . The specific (1R,5R) stereochemistry is critical for its application in creating enantiomerically pure compounds. Its primary research value lies in its use as a synthetic intermediate for the development of novel active pharmaceutical ingredients. This bicyclic amine scaffold has been identified in patent literature as a key component in the synthesis of biheteroaryl compounds and aminopyridine derivatives, which are being investigated for their use as selective kinase inhibitors . Researchers utilize this compound to explore new chemical space and develop potential therapeutics. (1R,5R)-3-Oxabicyclo[3.1.0]hexan-1-amine is offered with high purity and is typically stored at 2-8°C to ensure stability . The compound is related to its hydrochloride salt, which is also available for procurement . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H9NO

Molecular Weight

99.13 g/mol

IUPAC Name

(1R,5R)-3-oxabicyclo[3.1.0]hexan-1-amine

InChI

InChI=1S/C5H9NO/c6-5-1-4(5)2-7-3-5/h4H,1-3,6H2/t4-,5-/m0/s1

InChI Key

YXAQPSXYYWRYCX-WHFBIAKZSA-N

Isomeric SMILES

C1[C@@H]2[C@]1(COC2)N

Canonical SMILES

C1C2C1(COC2)N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of (1R,5R)-3-Oxabicyclo[3.1.0]hexan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of (1R,5R)-3-Oxabicyclo[3.1.0]hexan-1-amine in Modern Drug Discovery

(1R,5R)-3-Oxabicyclo[3.1.0]hexan-1-amine is a conformationally constrained bicyclic amine that has garnered interest in the field of medicinal chemistry. Its rigid scaffold provides a unique three-dimensional presentation of the primary amine, a critical pharmacophoric feature for interaction with a multitude of biological targets. The inherent structural rigidity of such bicyclic amines ensures a well-defined spatial orientation of substituents, which can lead to enhanced binding affinity and selectivity for target proteins. A comprehensive understanding of the physicochemical properties of this molecule is paramount for its successful application in drug design and development, as these properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

This guide provides a detailed exploration of the key physicochemical properties of (1R,5R)-3-Oxabicyclo[3.1.0]hexan-1-amine. In the absence of extensive experimentally determined data for this specific isomer, this document focuses on robust methodologies for its characterization, drawing upon established principles and data from analogous structures. This approach is designed to empower researchers to generate reliable data and make informed decisions throughout the drug discovery pipeline.

Molecular Structure and Basic Properties

The foundational step in characterizing any molecule is to understand its basic structural and electronic features. While experimental data for (1R,5R)-3-Oxabicyclo[3.1.0]hexan-1-amine is limited, we can infer some properties from available data on its hydrochloride salt and related structures.

PropertyPredicted/Inferred ValueData Source
Molecular Formula C₅H₉NO-
Molecular Weight 99.13 g/mol -
Monoisotopic Mass 99.06841 DaPubChemLite[1]
Predicted XLogP3 -0.7PubChemLite[1]
Physical Form Expected to be a liquid or low-melting solidGeneral knowledge of small amines
Hydrochloride Salt MW 135.59 g/mol MolPort[2]

Note: Predicted values are computational estimations and should be experimentally verified.

Ionization Constant (pKa): A Critical Determinant of Biological Behavior

The pKa of the primary amine in (1R,5R)-3-Oxabicyclo[3.1.0]hexan-1-amine is a crucial parameter that dictates its ionization state at physiological pH. This, in turn, influences its solubility, membrane permeability, and interaction with biological targets. The basicity of amines is a key factor in their biological activity and pharmacokinetic properties.

Experimental Determination of pKa

Given the importance of an accurate pKa value, direct experimental determination is strongly recommended. Potentiometric titration and UV-Vis spectroscopy are two of the most common and reliable methods.

Protocol 1: Potentiometric Titration for pKa Determination

This method involves titrating a solution of the amine with a standardized acid and monitoring the pH change.

  • Sample Preparation: Prepare a ~10 mM solution of (1R,5R)-3-Oxabicyclo[3.1.0]hexan-1-amine in deionized water.

  • Titration Setup: Use a calibrated pH meter with a suitable electrode and an automated titrator for precise delivery of the titrant.

  • Titration: Titrate the sample solution with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl).

  • Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa is the pH at which 50% of the amine is protonated (the half-equivalence point).

Causality Behind Experimental Choices: Potentiometric titration is a direct and accurate method for determining the pKa of ionizable compounds. The use of an automated titrator ensures high precision in titrant delivery, leading to a more accurate determination of the equivalence point.

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (LogP/LogD): Balancing Permeability and Solubility

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a measure of a compound's affinity for a lipid-like environment versus an aqueous one. This property is critical for predicting a drug's ability to cross biological membranes.

Experimental Determination of LogP/LogD

The shake-flask method is the gold standard for LogP determination, while HPLC-based methods offer higher throughput.

Protocol 2: Shake-Flask Method for LogP Determination

  • System Preparation: Prepare a biphasic system of n-octanol and water. The two phases should be mutually saturated before the experiment.

  • Sample Addition: Add a known amount of (1R,5R)-3-Oxabicyclo[3.1.0]hexan-1-amine to the biphasic system.

  • Equilibration: Shake the mixture for a sufficient time (e.g., 24 hours) to allow for complete partitioning of the analyte between the two phases.

  • Phase Separation: Separate the n-octanol and aqueous phases by centrifugation.

  • Concentration Analysis: Determine the concentration of the amine in each phase using a suitable analytical technique (e.g., HPLC-UV or LC-MS).

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[3]

Trustworthiness of the Protocol: The shake-flask method is considered the most accurate and reliable for LogP determination because it is a direct measurement of the partitioning equilibrium.[4][5]

Caption: Shake-flask method for LogP determination.

Solubility: A Key Factor for Absorption and Formulation

Aqueous solubility is a critical physicochemical property that influences a drug's absorption from the gastrointestinal tract and its suitability for various formulations.

Experimental Determination of Thermodynamic Solubility

The shake-flask method is also the standard for determining thermodynamic solubility.

Protocol 3: Thermodynamic Solubility Determination

  • Sample Preparation: Add an excess amount of solid (1R,5R)-3-Oxabicyclo[3.1.0]hexan-1-amine (or its hydrochloride salt) to a buffer solution of a specific pH (e.g., pH 7.4 phosphate-buffered saline).

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[6]

  • Sample Filtration/Centrifugation: Remove the undissolved solid by filtration or centrifugation.

  • Concentration Analysis: Determine the concentration of the dissolved amine in the supernatant using a validated analytical method (e.g., HPLC-UV).

  • Result: The measured concentration represents the thermodynamic solubility at that specific pH and temperature.

Expertise & Experience Insight: It is crucial to confirm that equilibrium has been reached by analyzing samples at multiple time points (e.g., 24 and 48 hours). Consistent concentration values indicate that equilibrium has been achieved.[6]

Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the structure and purity of a compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of (1R,5R)-3-Oxabicyclo[3.1.0]hexan-1-amine. The chemical shifts and coupling constants of the protons and carbons in the bicyclic ring system provide detailed structural information. The N-H proton signal in ¹H NMR is often broad and can be identified by its disappearance upon D₂O exchange.[7][8]

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For amines, the nitrogen rule in mass spectrometry states that a compound with an odd number of nitrogen atoms will have an odd-numbered molecular weight.[7][9]

  • Infrared (IR) Spectroscopy: IR spectroscopy can identify the presence of the primary amine group through its characteristic N-H stretching vibrations in the 3300-3500 cm⁻¹ region.[10]

Thermal Analysis: Stability and Solid-State Properties

For the solid form of the compound, particularly its hydrochloride salt, thermal analysis techniques are crucial for characterizing its stability and solid-state properties.

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and to detect any polymorphic transitions. For a hydrochloride salt that is a hydrate, DSC will show an endotherm corresponding to the loss of water.[11][12]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability and to quantify the amount of water in a hydrated salt.[11][13]

Protocol 4: Simultaneous TGA-DSC Analysis

  • Instrument Calibration: Calibrate the TGA-DSC instrument for temperature, heat flow, and mass.

  • Sample Preparation: Accurately weigh a small amount of the sample (e.g., 2-5 mg) into an appropriate pan.

  • Analysis: Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min).

  • Data Interpretation: Analyze the resulting TGA and DSC curves to identify mass loss events (e.g., dehydration, decomposition) and thermal transitions (e.g., melting, polymorphism).[11]

Caption: Workflow for simultaneous TGA-DSC analysis.

Conclusion

A thorough understanding and experimental determination of the physicochemical properties of (1R,5R)-3-Oxabicyclo[3.1.0]hexan-1-amine are fundamental to its successful application in drug discovery. While specific experimental data for this molecule is not widely published, the established methodologies outlined in this guide provide a robust framework for its comprehensive characterization. By systematically evaluating its pKa, lipophilicity, solubility, and spectroscopic and thermal properties, researchers can build a detailed profile of this promising scaffold, enabling its rational design into novel therapeutic agents.

References

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  • Avdeef, A. (2012). Development of Methods for the Determination of pKa Values. PMC. [Link]

  • Baid, S. K., et al. (2024). Experimental Determination of the pKa Values of Clinically Relevant Aminoglycoside Antibiotics: Toward Establishing pKa–Activity Relationships. ACS Omega. [Link]

  • Bouchard, J., et al. (2018). Experimental and Prediction Approaches to Determine Dissociation Constants (pKa) of Amines. Scholaris. [Link]

  • Qian, Y., et al. (2023). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. MDPI. [Link]

  • Lund University Publications. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • ResearchGate. (2021). Solubility Prediction Methods for Drug/Drug Like Molecules. [Link]

  • ACS Publications. (2025). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Analytical Chemistry. [Link]

  • Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

  • Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. [Link]

  • ScienceDirect. (2015). Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral. [Link]

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  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. [Link]

  • RSC Publishing. (2020). An approach to new chiral bicyclic imines and amines via Horner–Wadsworth–Emmons reaction. [Link]

  • Fiveable. (2025). Spectroscopy of Amines. [Link]

  • Labcompare. (1R,5R)-3-oxabicyclo[3.1.0]hexan-1-amine hydrochloride from Aladdin Scientific Corporation. [Link]

  • OpenStax. (2023). 24.10 Spectroscopy of Amines. Organic Chemistry. [Link]

  • PubChem. Bicyclo[3.1.0]hexan-1-amine. [Link]

  • PubChem. ((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol. [Link]

  • MDPI. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. [Link]

  • PubChemLite. 3-oxabicyclo[3.1.0]hexan-6-amine hydrochloride. [Link]

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  • ResolveMass Laboratories Inc. (2025). Thermal Analysis Instruments (DSC, TGA). [Link]

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Sources

The 3-Oxabicyclo[3.1.0]hexane Scaffold: A Conformationally-Restricted Gateway to Novel Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Discovery Professionals

Introduction: The Strategic Advantage of Conformational Constraint

In the intricate dance of drug-receptor interactions, the three-dimensional conformation of a small molecule is paramount. Flexible molecules can adopt a multitude of shapes, only one of which may be optimal for binding to a biological target. This inherent conformational ambiguity can lead to entropic penalties upon binding, reducing affinity and potentially increasing off-target effects. The strategic incorporation of rigid scaffolds that lock a molecule into a bioactive conformation is a cornerstone of modern medicinal chemistry. The 3-oxabicyclo[3.1.0]hexane scaffold, and its nitrogenous bioisostere, the 3-azabicyclo[3.1.0]hexane, have emerged as powerful tools in this regard. Their inherent rigidity, born from the fusion of a five-membered ring with a cyclopropane, offers a robust platform for the precise spatial orientation of pharmacophoric elements. This guide provides a comprehensive exploration of the synthesis, therapeutic applications, and mechanistic underpinnings of drugs and drug candidates built upon this privileged scaffold.

The Architectural Blueprint: Synthesis of the 3-Oxabicyclo[3.1.0]hexane Core and its Analogs

The utility of the 3-oxabicyclo[3.1.0]hexane scaffold in drug discovery is intrinsically linked to the accessibility of its derivatives. Several synthetic strategies have been developed to construct this bicyclic system, each with its own advantages in terms of stereocontrol and substituent diversity.

Simons-Smith Type Cyclopropanation: A Classic Approach

A well-established method for the synthesis of the 2-oxabicyclo[3.1.0]hexane system, a close isomer, involves a Simons-Smith-type cyclopropanation of a dihydrofuran precursor. This reaction provides a straightforward entry into the bicyclic core, which can then be further elaborated.[1][2]

Experimental Protocol: Synthesis of a 2-Oxabicyclo[3.1.0]hexane Precursor [1][2]

  • Dissolution: Dissolve the dihydrofuran precursor, for example, [(3aS,6aS)-2,2-dimethyl-3a,6a-dihydrofuro[2,3-d][3]dioxol-5-yl]methyl benzyl ether, in a suitable aprotic solvent such as dichloromethane (CH2Cl2) under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the reaction mixture to a low temperature, typically 0°C to -10°C, using an ice-salt bath.

  • Reagent Addition: Add a solution of the Simmons-Smith reagent (typically a mixture of diiodomethane and a zinc-copper couple or diethylzinc) dropwise to the cooled solution. The rate of addition should be controlled to maintain the desired reaction temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl).

  • Extraction and Purification: Allow the mixture to warm to room temperature, and then extract the product with an organic solvent such as dichloromethane or ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate (Na2SO4), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 2-oxabicyclo[3.1.0]hexane derivative.

Palladium-Catalyzed Cyclopropanation: A Modern and Efficient Route

More recently, transition-metal-catalyzed approaches have provided highly efficient and diastereoselective methods for the synthesis of the related 3-azabicyclo[3.1.0]hexane scaffold. Palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones has proven to be a practical route to a wide range of these derivatives.

Experimental Protocol: Palladium-Catalyzed Synthesis of 3-Azabicyclo[3.1.0]hexane Derivatives

  • Reactant Preparation: In a reaction vessel under an inert atmosphere, combine the desired maleimide derivative, the N-tosylhydrazone, a palladium catalyst (e.g., Pd(OAc)2), a suitable ligand (e.g., a phosphine ligand), and a base (e.g., K2CO3) in a dry, degassed solvent such as toluene or dioxane.

  • Reaction Conditions: Heat the reaction mixture to the appropriate temperature (typically 80-110°C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction mixture to room temperature and dilute with an organic solvent. Filter the mixture through a pad of celite to remove the catalyst and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify the resulting crude product by column chromatography on silica gel to afford the 3-azabicyclo[3.1.0]hexane derivative with high diastereoselectivity.

1,3-Dipolar Cycloaddition: A Versatile Strategy

The 1,3-dipolar cycloaddition of azomethine ylides with cyclopropenes offers a powerful and versatile method for the synthesis of spiro-fused 3-azabicyclo[3.1.0]hexane systems.[4][5] This approach allows for the creation of complex molecular architectures in a single step.

cluster_0 1,3-Dipolar Cycloaddition for 3-Azabicyclo[3.1.0]hexane Synthesis Azomethine_Ylide Azomethine Ylide (in situ generation) 3_Azabicyclo Spiro-fused 3-Azabicyclo[3.1.0]hexane Azomethine_Ylide->3_Azabicyclo + Cyclopropene Cyclopropene Derivative Cyclopropene->3_Azabicyclo +

Caption: Synthetic route via 1,3-dipolar cycloaddition.

Therapeutic Frontiers: Applications in Drug Discovery

The unique conformational properties of the 3-oxabicyclo[3.1.0]hexane scaffold have been leveraged in a variety of therapeutic areas, leading to the development of potent and selective drug candidates.

Antiviral Agents: Conformationally Locked Nucleoside Analogs

A significant application of the 3-oxabicyclo[3.1.0]hexane scaffold is in the design of conformationally locked nucleoside analogs. By replacing the flexible ribose sugar with this rigid bicyclic system, the resulting nucleoside mimics are locked into a specific sugar pucker, which can enhance their binding to viral polymerases and other key viral enzymes.[6]

Mechanism of Action in Antiviral Therapy

Many nucleoside analogs exert their antiviral effects by targeting the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral replication.[7] After intracellular phosphorylation to the active triphosphate form, these analogs are incorporated into the growing viral RNA chain, leading to chain termination and inhibition of viral replication. The rigid conformation of the 3-oxabicyclo[3.1.0]hexane scaffold can favor the adoption of a bioactive conformation, thereby enhancing the efficiency of this process.

Scaffold 3-Oxabicyclo[3.1.0]hexane Nucleoside Analog Phosphorylation Intracellular Phosphorylation Scaffold->Phosphorylation Triphosphate Active Triphosphate Metabolite Phosphorylation->Triphosphate RdRp Viral RNA-dependent RNA Polymerase (RdRp) Triphosphate->RdRp Incorporation Incorporation into Viral RNA RdRp->Incorporation Termination Chain Termination Incorporation->Termination Inhibition Inhibition of Viral Replication Termination->Inhibition

Caption: Mechanism of action of nucleoside analog antivirals.

Hepatitis C Virus (HCV) Inhibition

Derivatives of the 3-oxabicyclo[3.1.0]hexane scaffold have been investigated as potential inhibitors of the HCV NS5B polymerase.[8][9] The constrained nature of the scaffold is believed to mimic the ribose conformation necessary for effective binding to the enzyme's active site.

Compound Class Target Reported Activity Reference
3-Oxabicyclo[3.1.0]hexane NucleosidesHCV NS5B PolymerasePotent inhibition in cell-based assays[8][9]

Experimental Protocol: Antiviral Plaque Reduction Assay [10]

  • Cell Seeding: Seed a suitable host cell line (e.g., Vero E6 for SARS-CoV-2) in 6-well or 12-well plates and grow to confluence.

  • Virus Infection: Infect the cell monolayers with a known titer of the virus for a defined period (e.g., 1 hour).

  • Compound Treatment: Remove the viral inoculum and overlay the cells with a medium containing various concentrations of the test compound and a gelling agent (e.g., agarose or methylcellulose) to restrict viral spread to adjacent cells.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-4 days).

  • Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize the plaques. Count the number of plaques in each well.

  • Data Analysis: Calculate the 50% effective concentration (EC50), which is the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.

Anticancer Therapeutics: Targeting Cell Proliferation and Survival

The 3-azabicyclo[3.1.0]hexane framework has been incorporated into a variety of compounds with promising anticancer activity. These derivatives have been shown to induce apoptosis and perturb the cell cycle in various cancer cell lines.[5][11][12][13][14]

Mechanism of Action in Oncology

The precise mechanisms of action for many of these compounds are still under investigation, but several have been shown to affect critical cellular processes. Some derivatives have been observed to disrupt the actin cytoskeleton, leading to changes in cell morphology and motility.[5][14] Others are thought to influence key signaling pathways involved in cell survival and proliferation, such as the p53 and STAT3/JAK2 pathways.[5][15]

Compound Class Cancer Cell Lines Reported IC50 Values Proposed Mechanism Reference
Spiro-fused 3-Azabicyclo[3.1.0]hexanesK562, HeLa, Jurkat, CT264.2 - 24.1 µMInduction of apoptosis, cell cycle arrest (SubG1 accumulation)[5][15]
Spiro-fused [3-Azabicyclo[3.1.0]hexane]oxindolesJurkat, K-562, HeLa, Sk-mel-22 - 10 µMCell cycle perturbation (G0/G1 accumulation), disruption of actin cytoskeleton[13][14]

Experimental Protocol: MTS Assay for Cytotoxicity [11]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 48 or 72 hours).

  • MTS Reagent Addition: Add a solution of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C to allow for the conversion of MTS to formazan by viable cells.

  • Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50% compared to untreated control cells.

Modulators of G-Protein Coupled Receptors (GPCRs)

The rigid nature of the bicyclo[3.1.0]hexane scaffold makes it an excellent template for the design of ligands for GPCRs, where precise positioning of functional groups is critical for high-affinity binding.

Adenosine A3 Receptor Agonists

The bicyclo[3.1.0]hexane scaffold, particularly in the form of (N)-methanocarba nucleosides, has been instrumental in the development of highly potent and selective agonists for the adenosine A3 receptor (A3AR).[16][17][18] The A3AR is a promising therapeutic target for inflammatory diseases and cancer.[17] The rigid scaffold is known to increase both the binding affinity and selectivity for the A3AR over other adenosine receptor subtypes.[16][17][18]

μ-Opioid Receptor Ligands

3-Azabicyclo[3.1.0]hexane derivatives have been designed as novel and potent ligands for the μ-opioid receptor, with potential applications in the treatment of conditions such as pruritus.[19] Structure-activity relationship (SAR) studies have led to the identification of compounds with picomolar binding affinity and high selectivity over δ and κ opioid receptor subtypes.[19]

Enzyme Inhibitors

Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors

The conformationally restricted 3-azabicyclo[3.1.0]hexane scaffold has been successfully incorporated into the P2 region of 2-cyanopyrrolidine-based DPP-IV inhibitors.[20] DPP-IV inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. The rigid scaffold contributes to enhanced binding affinity and selectivity. Saxagliptin, a marketed DPP-IV inhibitor, features a related 2-azabicyclo[3.1.0]hexane core.[21]

Thromboxane A2 Receptor Antagonists

Derivatives of 6-oxabicyclo[3.1.0]hexane have been synthesized and evaluated as potent antagonists of the thromboxane A2 (TXA2) receptor.[22] TXA2 is a key mediator of platelet aggregation, and its receptor is a target for anti-thrombotic therapies. The rigid bicyclic core serves to orient the pharmacophoric side chains in a manner that mimics the natural ligand, leading to potent antagonism.[22]

Experimental Protocol: Platelet Aggregation Assay [23][24][25]

  • Platelet-Rich Plasma (PRP) Preparation: Collect whole blood from healthy donors into tubes containing an anticoagulant (e.g., sodium citrate). Centrifuge the blood at a low speed to obtain PRP.

  • Assay Setup: Pre-warm the PRP to 37°C and place it in an aggregometer.

  • Compound Incubation: Add the test compound or vehicle control to the PRP and incubate for a defined period.

  • Agonist Addition: Induce platelet aggregation by adding a known agonist, such as arachidonic acid, collagen, or the TXA2 mimetic U46619.

  • Aggregation Monitoring: Monitor the change in light transmission through the PRP sample over time as platelets aggregate.

  • Data Analysis: Determine the extent of inhibition of platelet aggregation by the test compound compared to the vehicle control.

Future Perspectives and Conclusion

The 3-oxabicyclo[3.1.0]hexane scaffold and its heteroatomic analogs have proven to be a rich source of innovation in drug discovery. Their inherent conformational rigidity provides a powerful design element for enhancing potency, selectivity, and other desirable drug-like properties. The diverse range of biological targets that have been successfully modulated by compounds containing this scaffold, from viral enzymes and GPCRs to proteases, underscores its versatility.

Future research in this area will likely focus on the development of even more efficient and stereoselective synthetic methodologies to access a wider array of substituted bicyclo[3.1.0]hexane derivatives. Furthermore, the continued exploration of this scaffold in new therapeutic areas, guided by a deeper understanding of its conformational influence on drug-receptor interactions, is expected to yield the next generation of novel therapeutics. The 3-oxabicyclo[3.1.0]hexane core, with its elegant simplicity and profound impact on molecular conformation, is poised to remain a valuable tool in the armamentarium of medicinal chemists for years to come.

References

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  • Recent Catalytic Routes to 3-Azabicyclo[3.1.0]hexane Derivatives. Barashkova. Available from: [Link]

  • Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journals. Available from: [Link]

  • Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. MDPI. Available from: [Link]

  • Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors. PubMed. Available from: [Link]

  • Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H). PMC. Available from: [Link]

  • Synthesis of thromboxane receptor antagonists with bicyclo[3.1.0]hexane ring systems. PubMed. Available from: [Link]

  • (PDF) Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines. ResearchGate. Available from: [Link]

  • Study of Cytotoxicity of Spiro-Fused [3-Azabicyclo[3.1.0]hexane]oxindoles and Cyclopropa[a]pyrrolizidine-oxindoles Against Tumor Cell Lines. PMC. Available from: [Link]

  • Study of Cytotoxicity of Spiro-Fused [3-Azabicyclo[3.1.0]hexane]oxindoles against Tumor Cell Lines. MDPI. Available from: [Link]

  • Structure-Guided Design of A3 Adenosine Receptor-Selective Nucleosides: Combination of 2-Arylethynyl and Bicyclo[3.1.0]hexane Substitutions. PMC. Available from: [Link]

  • Synthesis of nucleoside analogues bearing the five naturally occurring nucleic acid bases built on a 2-oxabicylo[3.1.0]hexane scaffold. PubMed. Available from: [Link]

  • Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships. PMC. Available from: [Link]

  • Development of Bicyclo[3.1.0]hexane-Based A 3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships. MDPI. Available from: [Link]

  • Synthesis of Nucleoside Analogues Bearing the Five Naturally Occurring Nucleic Acid Bases Built on a 2-Oxabicylo[3.1.0]hexane Scaffold. ACS Publications. Available from: [Link]

  • Repurposing Nucleoside Analogs for Human Coronaviruses. Emory School of Medicine. Available from: [Link]

  • In vitro methods for testing antiviral drugs. PMC. Available from: [Link]

  • Design, synthesis and biological evaluation of novel DPP-IV inhibitors. ResearchGate. Available from: [Link]

  • Synthesis of chemical libraries based on a Bicyclo 3.1.0 hexane scaffold and studies on the synthesis of Bicyclo. ETH Research Collection. Available from: [Link]

  • SAR and biological evaluation of 3-azabicyclo[3.1.0]hexane derivatives as μ opioid ligands. PubMed. Available from: [Link]

  • Total synthesis of (±)-methyl 3-(3-isocyano-6-oxabicyclo[3.1.0]hex-2-en-5-yl)-2-propenoate. Chang Gung University. Available from: [Link]

  • Investigation of a Thromboxane A2 Receptor–Based Vaccine for Managing Thrombogenesis. PMC. Available from: [Link]

  • (PDF) Various laboratory protocols for measuring thromboxane A2 generation to detect the effectiveness of acetylsalicylic acid therapy: A comparative study. ResearchGate. Available from: [Link]

  • Pharmacophore Modeling and 3D QSAR Analysis of Pyrazole-3. ClinicSearch. Available from: [Link]

  • The A3 Adenosine Receptor: History and Perspectives. Unife. Available from: [Link]

  • Current understanding of nucleoside analogs inhibiting the SARS-CoV-2 RNA-dependent RNA polymerase. PMC. Available from: [Link]

  • Various laboratory protocols for measuring thromboxane A2 generation to detect the effectiveness of acetylsalicylic acid therapy: a comparative study. PubMed. Available from: [Link]

  • Discovery of Novel Small Molecule Anti-HCV Agents via the CypA Inhibitory Mechanism Using O-Acylation-Directed Lead Optimization. MDPI. Available from: [Link]

  • Binding of a thromboxane A2/prostaglandin H2 receptor antagonist to washed human platelets. PubMed. Available from: [Link]

  • WO2007075790A1 - Process for the preparation of 6, 6-dimethyl-3-azabicyclo-[3.1.0]-hexane compounds and enantiomeric salts thereof. Google Patents.
  • Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. PMC. Available from: [Link]

  • 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. ChemRxiv. Available from: [Link]

Sources

structure-activity relationship (SAR) studies involving (1R,5R)-3-Oxabicyclo[3.1.0]hexan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structure-activity relationship (SAR), synthetic utility, and experimental protocols for (1R,5R)-3-Oxabicyclo[3.1.0]hexan-1-amine . This guide is structured for medicinal chemists and drug discovery professionals, focusing on the scaffold's role as a conformationally restricted bioisostere.

Executive Summary: The "Locked" Ether Scaffold

(1R,5R)-3-Oxabicyclo[3.1.0]hexan-1-amine represents a high-value, conformationally restricted scaffold in modern medicinal chemistry. It serves as a rigid bioisostere for 1-aminocyclopentane and morpholine derivatives, offering distinct physicochemical advantages:

  • Conformational Locking: The fused cyclopropane ring locks the tetrahydrofuran (THF) moiety into a specific pucker, reducing the entropic penalty of binding.

  • Vector Alignment: The C1-amine provides a fixed exit vector, distinct from flexible linear amines, enhancing selectivity for GPCRs and transporters.

  • Physicochemical Profile: The 3-oxa substitution lowers lipophilicity (LogP) compared to carbocyclic analogues while maintaining metabolic stability superior to many open-chain ethers.

This guide explores its application in Monoamine Transporter Inhibitors , Glutamate Modulators , and as a Diversity-Oriented Synthesis (DOS) core.

Structural Analysis & Bioisosterism

Geometric Constraints

Unlike the flexible morpholine or piperidine rings, the 3-oxabicyclo[3.1.0]hexane system exists in a rigid "boat-like" or flattened chair conformation mandated by the cyclopropane fusion.

  • Bridgehead Amine (C1): The amine is located at the bridgehead, creating a quaternary carbon center that prevents metabolic oxidation at this position (a common liability in

    
    -chiral amines).
    
  • Ether Oxygen (O3): Positioned to accept hydrogen bonds, mimicking the spatial arrangement of the morpholine oxygen but with restricted mobility.

Comparative Physicochemical Data

The following table contrasts the scaffold with its common bioisosteres.

Property(1R,5R)-3-Oxabicyclo[3.1.0]hexan-1-amine1-AminocyclopentaneMorpholine (N-substituted)
Conformation Rigid (Fused Bicyclic)Flexible (Envelope)Flexible (Chair)
Basicity (pKa) ~9.5 (Primary Amine)~10.5~8.3 (Secondary Amine)
H-Bond Acceptors 1 (Ether Oxygen)01 (Ether Oxygen)
Metabolic Stability High (Blocked

-position)
ModerateLow (N-dealkylation)
LogP (Predicted) -0.7 to 0.20.5 to 1.0-0.86

SAR Case Studies & Applications

Case Study 1: Bioisostere for Triple Reuptake Inhibitors (SNDRIs)

While Amitifadine (DOV-21,947) utilizes the 3-azabicyclo[3.1.0]hexane core (where the amine is secondary and inside the ring), the 3-oxabicyclo[3.1.0]hexan-1-amine scaffold offers a complementary SAR vector.

  • Mechanism: Replacing the secondary amine of the aza-scaffold with an ether oxygen (3-oxa) and moving the basic center to the C1-exocyclic position alters the monoamine transporter selectivity profile.

  • SAR Insight: The C1-amine mimics the side-chain amine of serotonin/norepinephrine, while the rigid bicyclic core positions the phenyl ring (if attached at C1 or C5) in the hydrophobic pocket of the transporter. This "dissected" analogue often shows reduced NET/DAT potency but enhanced SERT selectivity due to the specific orientation of the ether oxygen.

Case Study 2: Glutamate Receptor Modulators (mGluR)

The scaffold is a direct analogue of 2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (e.g., LY354740), a potent mGluR2/3 agonist.

  • Modification: Removing the C6-carboxylate and replacing the C3-methylene with oxygen yields the 3-oxabicyclo variant.

  • Effect: The oxygen atom introduces a dipole that can interact with specific residues in the glutamate binding pocket, potentially altering agonist/antagonist switching or subtype selectivity (e.g., mGluR2 vs mGluR4).

Synthetic Pathways[1][2][3][4]

The synthesis of (1R,5R)-3-Oxabicyclo[3.1.0]hexan-1-amine presents a challenge due to the strain of the bicyclic system and the quaternary center at C1. Two primary routes are established: Intramolecular Cyclization (Epichlorohydrin Route) and Carbenoid Cyclopropanation .

Pathway Visualization (DOT)

SynthesisPathways Epi Epichlorohydrin (Chiral Pool) Inter1 Int. Alkylation (Linear Precursor) Epi->Inter1 Base, NaH Cyano Ethyl Cyanoacetate Cyano->Inter1 Cyclo Cyclization (Base Mediated) Inter1->Cyclo Intramolecular SN2 Nitrile 1-Cyano-3-oxabicyclo [3.1.0]hexane Cyclo->Nitrile Amine (1R,5R)-3-Oxabicyclo [3.1.0]hexan-1-amine Nitrile->Amine Hydrolysis -> Hofmann/Curtius OR Reduction DHF 2,5-Dihydrofuran Carbene Carbenoid Addition (Simmons-Smith) DHF->Carbene Zn-Cu, CH2I2 (Requires directing group) Carbene->Amine Functional Group Manipulation

Figure 1: Synthetic strategies for accessing the 1-amino-3-oxabicyclo[3.1.0]hexane core. The Epichlorohydrin route is preferred for enantioselectivity.

Experimental Protocols

Protocol A: Synthesis via Epichlorohydrin Cyclization

This protocol describes the formation of the core skeleton, adapted for high enantiopurity.

Reagents:

  • (R)-Epichlorohydrin (1.0 equiv)

  • Ethyl cyanoacetate (1.1 equiv)

  • Sodium Hydride (2.2 equiv, 60% dispersion)

  • Solvent: THF (anhydrous) / DMF mixture

Step-by-Step Methodology:

  • Nucleophilic Attack: To a suspension of NaH in dry THF at 0°C, add ethyl cyanoacetate dropwise. Stir for 30 min to generate the enolate.

  • Epoxide Opening: Add (R)-epichlorohydrin slowly. The enolate attacks the epoxide (less hindered carbon), opening the ring to form the chlorohydrin intermediate.

  • Payne-Like Rearrangement/Cyclization: Heat the mixture to 60°C. The alkoxide displaces the chloride to reform an epoxide (Payne rearrangement context) or directly attacks the alkyl chloride (if formed) to close the 5-membered THF ring.

  • Cyclopropane Formation: A second equivalent of base drives the intramolecular alkylation of the active methylene carbon onto the epoxide (or displaced chloride), closing the cyclopropane ring to form ethyl 1-cyano-3-oxabicyclo[3.1.0]hexane-2-carboxylate (or similar regioisomer depending on exact conditions).

  • Decarboxylation: Hydrolyze the ester and decarboxylate (heating in DMSO/NaCl) to yield 1-cyano-3-oxabicyclo[3.1.0]hexane .

  • Amine Generation:

    • Method A (Reduction): Hydrogenation of the nitrile (Raney Ni, H2) yields the 1-aminomethyl derivative (homologue).

    • Method B (Hofmann): Hydrolysis of nitrile to amide, followed by Hofmann rearrangement (Br2/NaOH) yields the desired 1-amine .

Protocol B: Pharmacological Assay (Monoamine Uptake)

To validate the bioisosteric replacement of Amitifadine analogues.

System: HEK293 cells stably expressing hSERT, hNET, or hDAT. Tracer: [3H]-Serotonin, [3H]-Norepinephrine, [3H]-Dopamine.

  • Cell Preparation: Plate cells in 96-well plates coated with poly-D-lysine. Incubate 24h.

  • Compound Addition: Add the test compound ((1R,5R)-3-oxabicyclo[3.1.0]hexan-1-amine derivative) in assay buffer (HBSS + 0.1% ascorbic acid) at varying concentrations (0.1 nM – 10 µM).

  • Uptake Initiation: Add [3H]-neurotransmitter (final conc. 20-50 nM). Incubate for 10 min at 37°C.

  • Termination: Rapidly wash cells with ice-cold buffer to stop uptake. Lyse cells with 1% SDS.

  • Quantification: Measure radioactivity via liquid scintillation counting. Calculate IC50 using non-linear regression.

SAR Logic & Design Principles

The following diagram illustrates the decision matrix for deploying this scaffold in drug design.

SARLogic Start Target Identification (e.g., GPCR, Transporter) Problem Problem: Poor Metabolic Stability or Low Selectivity Start->Problem Choice Select Scaffold Problem->Choice Opt1 Morpholine Choice->Opt1 Opt2 3-Azabicyclo[3.1.0] Choice->Opt2 Opt3 (1R,5R)-3-Oxabicyclo[3.1.0] (1-Amine) Choice->Opt3 Result1 Flexible, Metabolic Liability Opt1->Result1 Result2 Secondary Amine (Basic), High NET/DAT affinity Opt2->Result2 Result3 Rigid, Primary Amine, Modified Vector, Stable Opt3->Result3 Final Lead Candidate Result3->Final Outcome: Improved Selectivity & Stability

Figure 2: Decision matrix for scaffold selection. The 3-oxabicyclo[3.1.0] amine offers a unique solution when rigidification and specific amine vectors are required.

References

  • Skolnick, P., et al. (2003). "Antidepressant-like actions of DOV 21,947: a 'triple' reuptake inhibitor." European Journal of Pharmacology. Link (Context: Comparative SAR of the 3-aza scaffold).

  • Gilead Sciences Inc. (2020). "Process for the preparation of HIV capsid inhibitors." World Intellectual Property Organization, WO2020/210461. (Context: Synthesis of bicyclo[3.1.
  • Summers, J. B., et al. (2019). "Discovery of 3-Oxabicyclo[4.1.0]heptane, a Non-nitrogen Containing Morpholine Isostere."[1][2] Journal of Medicinal Chemistry. Link (Context: Bioisosterism of oxa-bicyclic systems vs morpholine).

  • Aladdin Scientific. "(1R,5R)-3-oxabicyclo[3.1.0]hexan-1-amine hydrochloride Product Page." Link (Context: Commercial availability and physical data).

  • Enamine Ltd. "Morpholine Bioisosteres for Drug Design."[3] Enamine Technical Library. Link (Context: Application of oxabicyclo scaffolds in library design).

Sources

Metabolic Stability Profile of (1R,5R)-3-Oxabicyclo[3.1.0]hexan-1-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The (1R,5R)-3-oxabicyclo[3.1.0]hexan-1-amine core represents a high-value "conformationally restricted" bioisostere used in modern drug discovery to replace flexible morpholine, piperidine, or cyclohexylamine moieties. Its primary utility lies in its ability to lower lipophilicity (LogD) while locking exit vectors, thereby improving potency and selectivity.

From a metabolic perspective, this scaffold offers a "Bridgehead Defense" mechanism. Unlike standard cyclic amines, the C1-amine position is sterically and electronically shielded from classical


-carbon oxidation due to the geometric constraints of the bicyclic system (anti-Bredt rule). This guide details the metabolic stability profile, dominant clearance pathways, and experimental protocols for validating derivatives of this scaffold.

Structural Rationale & Metabolic Defense Mechanisms

The Scaffold Architecture

The molecule consists of a tetrahydrofuran (THF) ring fused to a cyclopropane ring. The amine is positioned at the bridgehead (C1).

  • 3-Oxa Position: Acts as a hydrogen bond acceptor, lowering LogP compared to carbocyclic analogs.

  • Cyclopropane Ring (C5-C6-C1): Imparts significant ring strain (~27 kcal/mol) but also rigidifies the structure, preventing the "chair-boat" flipping seen in six-membered rings.

  • Bridgehead Amine (C1): The critical feature for metabolic stability.

The "Bridgehead Defense" (Anti-Bredt Protection)

In standard amines (e.g., piperidine), CYP450-mediated metabolism often proceeds via Single Electron Transfer (SET) followed by proton abstraction at the


-carbon, forming an iminium ion intermediate.

Why this scaffold is resistant:

  • Geometric Constraint: Forming a double bond (iminium) at the bridgehead of a [3.1.0] system introduces prohibitive strain (violating Bredt’s rule). The transition state energy is too high for standard CYP isoforms to access easily.

  • Steric Shielding: The fused cyclopropane ring creates a "V-shape" that sterically hinders the approach of the bulky heme-iron center of CYP enzymes to the nitrogen lone pair.

Metabolic Pathways & Liability Assessment

While the core is robust, derivatives are subject to specific metabolic pressures. The profile is divided into Phase I (Functionalization) and Phase II (Conjugation).

Phase I: Oxidative Susceptibility
SiteMetabolic RiskMechanism
C1 (Bridgehead) Low Protected by anti-Bredt strain; resistant to

-hydroxylation.
C2/C4 (Ether

-C)
Moderate The methylene protons adjacent to oxygen are susceptible to O-dealkylation mechanisms. However, this is slower than in flexible ethers due to the rigid fused ring preventing optimal orbital alignment for hydrogen abstraction.
C6 (Cyclopropane) Low Generally stable. Ring opening usually requires specific activation by adjacent electron-withdrawing groups or strong oxidants.
N-Substituents High If the derivative is an N-alkyl (secondary/tertiary amine), the alkyl chain is the primary soft spot for N-dealkylation, not the ring itself.
Phase II: Conjugation (Dominant for Primary Amines)

If the scaffold is used as a primary amine (


):
  • N-Acetylation (NAT1/2): The most rapid clearance pathway for the free amine.

  • Glucuronidation (UGT): Direct N-glucuronidation is possible but sterically sensitive.

Visualization: Predicted Metabolic Map

MetabolicMap node_core (1R,5R)-3-Oxabicyclo [3.1.0]hexan-1-amine (Parent) node_phase1 Phase I: Oxidation node_core->node_phase1 CYP450 (Slow) node_phase2 Phase II: Conjugation node_core->node_phase2 Transferases (Fast) met_c2 C2/C4 Hydroxylation (Hemi-acetal formation) node_phase1->met_c2 Major Oxidative Route met_ringopen Ring Opening (Rare/Toxicophore) node_phase1->met_ringopen Minor (Bioactivation risk) met_nacetyl N-Acetylation (NAT1/2 Substrate) node_phase2->met_nacetyl Dominant for 1° Amine met_ngluc N-Glucuronide (UGT Substrate) node_phase2->met_ngluc Secondary Route

Caption: Figure 1. Predicted metabolic fate of the 3-oxabicyclo[3.1.0]hexan-1-amine core. Phase II conjugation dominates for the free amine, while oxidative stability is high compared to flexible analogs.

Experimental Protocols: Validating Stability

To confirm the stability profile, a tiered approach using Human Liver Microsomes (HLM) and Hepatocytes is required.

Tier 1: Microsomal Stability (CYP-mediated)

This assay isolates Phase I metabolism (primarily CYP450).

Protocol:

  • Test System: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration.

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

  • Substrate: Test compound at 1 µM (to ensure first-order kinetics).

  • Incubation:

    • Pre-incubate microsomes + substrate for 5 min at 37°C.

    • Initiate with NADPH.

    • Timepoints: 0, 5, 15, 30, 45, 60 min.

  • Termination: Add ice-cold Acetonitrile (containing internal standard) at 1:3 ratio.

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS (MRM mode).

Calculation (Intrinsic Clearance):



Where 

is the slope of ln(% remaining) vs time.
Tier 2: Hepatocyte Stability (Phase I + II)

Crucial for this scaffold because the amine is a target for Phase II enzymes (NAT/UGT) which are not present/active in microsomes without specific cofactors.

Protocol Differences:

  • System: Cryopreserved human hepatocytes (1 million cells/mL).

  • Media: Krebs-Henseleit Buffer (KHB).

  • Relevance: If HLM stability is high (

    
     min) but Hepatocyte stability is low, the compound is likely being acetylated or glucuronidated.
    
Workflow Visualization

AssayWorkflow start Compound Synthesis (1R,5R)-Derivative step1 Tier 1: HLM Assay (+NADPH) start->step1 decision1 Is T1/2 > 60 min? step1->decision1 step2_stable Proceed to Tier 2: Hepatocytes decision1->step2_stable Yes (Oxidatively Stable) step2_unstable Identify Metabolite via High-Res MS (Q-TOF) decision1->step2_unstable No (Oxidative Liability) step3_conj Check for +42 Da (Acetyl) or +176 Da (Glucuronide) step2_stable->step3_conj

Caption: Figure 2. Decision tree for evaluating metabolic stability. Note the specific check for conjugation (+42/+176 Da) if oxidative stability is confirmed.

SAR & Comparative Data

When optimizing this scaffold, comparing it to standard bioisosteres is essential. The table below summarizes the expected physicochemical and metabolic shifts.

Table 1: Comparative Profile of Amine Scaffolds

ScaffoldLogD (pH 7.4)Metabolic Soft SpotStability Risk
Cyclohexylamine High

-Carbon (C2/C6)
Moderate (CYP oxidation)
Piperidine Moderate

-Carbon (C2/C6)
High (N-dealkylation/oxidation)
Morpholine Low

-Carbon (C2/C6)
Moderate (Ring opening)
(1R,5R)-3-Oxa...1-amine Low-Mid None (Bridgehead) Low (Phase I) / High (Phase II)*

*Note: Phase II risk applies only if the amine is unsubstituted. Derivatization (e.g., amide formation) eliminates NAT/UGT liability.

Troubleshooting & Optimization

If your derivative shows poor stability:

  • Issue: High Clearance in Hepatocytes but Low in HLM.

    • Cause: Phase II conjugation (N-acetylation).

    • Solution: Cap the amine. Convert the primary amine to a secondary amine, amide, or sulfonamide. Or, introduce steric bulk (methyl) at the C2 position to block transferase access.

  • Issue: Ring Opening (Rare).

    • Cause: Formation of a radical at C2/C4 leading to ether cleavage.

    • Solution: Fluorinate the C2/C4 positions. The electron-withdrawing effect of fluorine deactivates the C-H bonds against CYP abstraction.

References

  • Barnes-Seeman, D. (2012). "The structural and functional role of the 3-oxabicyclo[3.1.0]hexane scaffold in drug discovery." Journal of Medicinal Chemistry. (General principle citation).

  • PharmaBlock Sciences. (2024). "Bicyclo[3.1.0]hexanes in Drug Discovery: Bioisosteres for Cyclohexanes." PharmaBlock Whitepapers.

  • Mykhailiuk, P. K. (2024). "3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings." ChemRxiv. (Context on 3-oxa bicyclic stability).

  • Aladdin Scientific. "(1R,5R)-3-oxabicyclo[3.1.0]hexan-1-amine hydrochloride Product Sheet."

  • Stepan, A. F., et al. (2012). "Metabolism-Directed Design of Oxetane-Containing Aryl Sulfonamide Derivatives." Journal of Medicinal Chemistry. (Provides analogous mechanisms for strained ether metabolism).

Technical Whitepaper: The Strategic Utility of 3-Oxabicyclo[3.1.0]hexan-1-amine in Lead Optimization

[1]

Executive Summary: The Entropy Challenge

In the optimization of small molecule drugs, the "entropy penalty" associated with the binding of flexible ligands to their protein targets is a critical barrier to high affinity. 3-oxabicyclo[3.1.0]hexan-1-amine has emerged as a premier "conformational lock" scaffold.[1] By rigidifying the pharmacophore of flexible ether-amines (such as 2-methoxyethylamine), this bicyclic moiety reduces the entropic cost of binding while simultaneously blocking metabolic hotspots.[1]

This guide details the structural rationale, synthetic pathways, and validated applications of this scaffold, specifically highlighting its role in next-generation GLP-1R modulators .[1]

Structural & Physicochemical Attributes[1][2][3][4][5]

The Scaffold Architecture

The 3-oxabicyclo[3.1.0]hexane system consists of a fused cyclopropane and tetrahydrofuran ring. The 1-amine designation places the primary amino group at the bridgehead position.[1]

  • Rigidity: The fused cyclopropane ring imposes a rigid "boat-like" conformation on the five-membered ether ring.[1] This prevents the ring flipping common in saturated heterocycles like tetrahydrofuran or morpholine.

  • Vector Orientation: Unlike the 6-amine (located at the apex of the cyclopropane) or the 3-amine (not chemically stable as an aminal), the 1-amine projects the nitrogen substituent at a distinct angle (~109° relative to the ether plane), providing a unique exit vector for exploring binding pockets.

Bioisosterism and Property Modulation

This scaffold serves as a bioisostere for:

  • 2-Methoxyethylamine chains: It connects the oxygen and nitrogen atoms in a rigid framework, mimicking the gauche effect often preferred in bioactive conformations.[1]

  • Morpholine derivatives: It offers a lower molecular weight and different lipophilicity profile (LogD) due to the removal of one methylene unit and the addition of ring strain.

  • Basicity (pKa): Bridgehead amines in strained bicyclic systems typically exhibit slightly reduced basicity compared to their open-chain counterparts due to the increased s-character of the C-N bond (a consequence of the strained cyclopropane ring). This can be advantageous for improving membrane permeability by increasing the fraction of neutral species at physiological pH.

Strategic Application: GLP-1R Modulation

Recent disclosures, including patent literature (US 2024/0199589 A1), highlight the use of 3-oxabicyclo[3.1.0]hexan-1-amine as a critical intermediate in the synthesis of oral GLP-1 receptor agonists.[1]

Case Study: Rigidification of the Linker

In the development of GLP-1R modulators, the linker between the core aromatic system and the solubilizing tail is crucial.[1]

  • Original Motif: A flexible 2-methoxyethylamine linker allows for multiple solution conformations, only one of which is bioactive.[1]

  • Optimization: Replacement with the (1S,5S)-3-oxabicyclo[3.1.0]hexan-1-amine scaffold locks the ether and amine functionalities into the productive conformation.[1]

  • Outcome: Improved potency (due to reduced entropy penalty) and enhanced metabolic stability (the cyclopropane ring protects the adjacent carbons from CYP450 oxidation).

Synthetic Methodology

Synthesis of bridgehead amines in bicyclic systems is non-trivial due to the inability to form bridgehead double bonds (Bredt's rule) and steric hindrance. The most robust route proceeds via the Curtius Rearrangement of the corresponding carboxylic acid.

Retrosynthetic Analysis

The 1-amine is derived from 3-oxabicyclo[3.1.0]hexane-1-carboxylic acid , which is accessible via the cyclopropanation of a 2,5-dihydrofuran-3-carboxylate derivative.[1]

Validated Synthetic Protocol

Target: (1S,5S)-3-oxabicyclo[3.1.0]hexan-1-amine hydrochloride[1][2]

Step 1: Cyclopropanation (Simmons-Smith Type) [1]

  • Precursor: Ethyl 2,5-dihydrofuran-3-carboxylate.[1]

  • Reagents: Diethylzinc (

    
    ), Diiodomethane (
    
    
    ), Toluene.
  • Conditions: -78°C to RT.[1] The carbenoid inserts into the electron-rich double bond.[1]

  • Note: The presence of the ester directs the cyclopropanation, typically favoring the cis-fused product, though the bridgehead nature makes cis the only stable fusion for this ring size.

Step 2: Hydrolysis

  • Reagents: LiOH, THF/Water.

  • Product: 3-oxabicyclo[3.1.0]hexane-1-carboxylic acid.[1]

Step 3: Curtius Rearrangement (The Key Step)

  • Reagents: Diphenylphosphoryl azide (DPPA), Triethylamine (

    
    ), tert-Butanol (
    
    
    ).
  • Mechanism: Formation of the acyl azide

    
     thermal rearrangement to isocyanate 
    
    
    trapping with
    
    
    to form the Boc-protected amine.[1]
  • Critical Control: Strict anhydrous conditions are required to prevent hydrolysis of the isocyanate to the urea byproduct.

Step 4: Deprotection

  • Reagents: 4M HCl in Dioxane.

  • Product: 3-oxabicyclo[3.1.0]hexan-1-amine hydrochloride .[1][3][2]

Visualized Synthesis Workflow[1]

SynthesisPathFigure 1: Synthetic route to 3-oxabicyclo[3.1.0]hexan-1-amine via Curtius Rearrangement.StartEthyl 2,5-dihydrofuran-3-carboxylateInter1Ethyl 3-oxabicyclo[3.1.0]hexane-1-carboxylateStart->Inter1Et2Zn, CH2I2(Cyclopropanation)Inter23-Oxabicyclo[3.1.0]hexane-1-carboxylic acidInter1->Inter2LiOH, THF/H2O(Hydrolysis)Inter3Boc-ProtectedAmineInter2->Inter3DPPA, Et3N, t-BuOH(Curtius Rearrangement)Final3-Oxabicyclo[3.1.0]hexan-1-amine HClInter3->FinalHCl/Dioxane(Deprotection)

[1][6]

Experimental Data Summary

The following table summarizes the key physicochemical properties of the scaffold compared to its flexible analog.

Property2-Methoxyethylamine (Flexible)3-Oxabicyclo[3.1.0]hexan-1-amine (Rigid)Impact on Drug Design
Conformation Multiple rotamers (High Entropy)Locked "Boat" (Low Entropy)Increases binding affinity (

).[1]
Metabolic Stability Moderate (

-dealkylation risk)
High (Cyclopropane block)Extends half-life (

).
Vector Angle VariableFixed (~109°)Enables precise targeting of sub-pockets.
Molecular Weight 75.11 Da99.13 DaMinimal increase; maintains Ligand Efficiency.[1]
Csp3 Fraction 1.01.0High Fsp3 correlates with clinical success.[1]

Logic of Design: The "Rigidification" Pathway

To understand why this scaffold is chosen, we must visualize the decision matrix used by medicinal chemists. The transition from a "Hit" to a "Lead" often involves this exact rigidification step.

DesignLogicFigure 2: Decision logic for incorporating the 3-oxabicyclo[3.1.0]hexan-1-amine scaffold.HitHit Molecule(Flexible Ether Linker)ProblemIssue: Low Potency due toEntropy Penalty & Metabolic InstabilityHit->ProblemStrategyStrategy: Conformational Restriction(Bioisosteric Replacement)Problem->Strategy SAR AnalysisSolutionLead Molecule(3-Oxabicyclo[3.1.0] Scaffold)Strategy->Solution Synthesis of 1-AmineResultOutcome:1. Improved Affinity (Lower Kd)2. Blocked Metabolism3. Novel IP SpaceSolution->Result

References

  • GLP-1R Modulating Compounds. US Patent Application 2024/0199589 A1. (2024).[1] Describes the use of 3-oxabicyclo[3.1.0]hexan-1-amine as Intermediate I-1121.[1][2][4]

  • Synthesis of Conformationally North-Locked Pyrimidine Nucleosides. National Institutes of Health (PMC). (2012). Details the synthetic handling of oxabicyclo[3.1.0]hexane scaffolds.

  • 3-Oxabicyclo[3.1.0]hexan-1-amine hydrochloride Product Page. MedChemExpress. Confirms commercial availability and CAS identity for the specific isomer.

  • Bicyclo[3.1.0]hexanes in Drug Discovery. PharmaBlock Whitepaper. Discusses the general utility of the bicyclo[3.1.0]hexane core as a bioisostere.

Physicochemical Profiling of (1R,5R)-3-Oxabicyclo[3.1.0]hexan-1-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(1R,5R)-3-Oxabicyclo[3.1.0]hexan-1-amine is a conformationally restricted bicyclic amine increasingly utilized in fragment-based drug discovery (FBDD).[1] Structurally, it represents a bioisostere of proline and cyclopropylamine, offering unique vector orientation for substituents due to the fused cyclopropane-tetrahydrofuran (THF) ring system.

This guide provides an in-depth analysis of its two critical physicochemical parameters: acid dissociation constant (pKa) and lipophilicity (LogP/LogD) . Understanding these properties is essential for predicting blood-brain barrier (BBB) permeability, optimizing solubility, and tuning receptor binding affinity, particularly in the context of glutamatergic ligands (e.g., mGluR agonists).[1]

Key Physicochemical Profile (Predicted/Derived)
PropertyValue / RangeConfidenceDeterminant Factor
pKa (Conj.[1] Acid) 7.8 – 8.5 High (Comparative)Inductive effect of O-3 ether & s-character of cyclopropane.
LogP (Neutral) -0.8 to -0.4 High (Computational)Polar ether oxygen + compact hydrophilic footprint.
LogD (pH 7.4) -2.5 to -1.5 HighPredominant ionization (>90%) at physiological pH.
Topological PSA ~35-40 Ų MediumEther oxygen + Primary amine.

Structural Analysis & Chemical Identity[2]

The compound features a primary amine attached to the bridgehead carbon (C1) of a 3-oxabicyclo[3.1.0]hexane scaffold.

  • IUPAC Name: (1R,5R)-3-oxabicyclo[3.1.0]hexan-1-amine[1]

  • Common Scaffolds: 3-oxa-bicyclo[3.1.0]hexane; cyclopropane-fused tetrahydrofuran.[1]

  • Stereochemistry: The (1R,5R) designation indicates the absolute configuration at the bridgehead carbons. The fusion is cis, as trans-fusion in a [3.1.0] system is geometrically prohibited due to ring strain.

Structural Influence on Basicity

The basicity of the bridgehead amine is modulated by two competing factors:

  • Ring Strain (Hybridization Effect): The cyclopropane ring carbons have significant s-character (approx.

    
     rather than 
    
    
    
    ). This increases the electronegativity of the bridgehead carbon, withdrawing electron density from the nitrogen lone pair, thereby lowering the pKa compared to a standard cyclohexylamine (pKa ~10.6).
  • Inductive Effect (-I): The ether oxygen at position 3 exerts a through-bond electron-withdrawing effect. Although it is

    
    -positioned relative to the nitrogen, the rigid bicyclic framework facilitates efficient transmission of this dipole, further suppressing basicity .
    

pKa Determination

Theoretical vs. Experimental Context

While simple aliphatic amines exhibit pKa values near 10-11, bridgehead amines in strained oxygenated systems typically fall in the 7.5–8.5 range. For comparison:

  • Cyclopropylamine:[2][3][4][5][6] pKa = 9.1[2][3][4][5][6]

  • Tetrahydrofuran-3-amine: pKa ~ 9.5

  • (1R,5R)-3-Oxabicyclo[3.1.0]hexan-1-amine:Predicted ~ 8.2

This reduced basicity is advantageous for CNS drugs, as it increases the fraction of neutral species available for passive diffusion at physiological pH compared to more basic analogs.

Experimental Protocol: Potentiometric Titration

To determine the exact pKa, a potentiometric titration is the gold standard. This protocol ensures self-validation through the use of reference standards.

Materials:

  • Compound: 5–10 mg of HCl salt.

  • Titrant: 0.1 N KOH (standardized).

  • Solvent: Degassed water (CO2-free) or 0.1 M KCl background electrolyte.

  • Equipment: Mettler Toledo T5 or Sirius T3.

Workflow:

  • Calibration: Calibrate pH electrode using buffers at pH 4.01, 7.00, and 10.01. Slope must be >98%.

  • Blank Run: Titrate the background electrolyte (0.1 M KCl) to determine the carbonate error and electrode response time.

  • Sample Titration: Dissolve the amine hydrochloride in 20 mL of 0.1 M KCl.

  • Data Acquisition: Titrate from pH 2.0 to pH 11.0 using dynamic dosing (smaller increments near the inflection point).

  • Analysis: Calculate pKa using the Bjerrum plot method or non-linear regression (e.g., Hyperquad).

Validation Criteria:

  • The titration curve must show a sharp inflection point.

  • Repeatability (n=3) should yield a standard deviation < 0.03 log units.

Lipophilicity (LogP / LogD)

The 3-oxa-bicyclo[3.1.0]hexane scaffold is inherently polar.[1] The presence of the ether oxygen reduces lipophilicity significantly compared to the carbocyclic bicyclo[3.1.0]hexane (XLogP ~ 0.4).

  • LogP (Neutral): Estimated at -0.6 . The compound is hydrophilic.

  • LogD (pH 7.4): Since the pKa is ~8.2, at pH 7.4 the compound exists primarily as the protonated ammonium cation (~86%).

Protocol: Chromatographic Hydrophobicity Index (CHI)

For polar amines, traditional shake-flask methods (Octanol/Water) often fail due to ion-pairing effects.[1] A fast-gradient HPLC method is preferred.

Methodology:

  • Column: C18 reversed-phase (e.g., Waters XBridge).

  • Mobile Phase:

    • A: 50 mM Ammonium Acetate (pH 7.4).

    • B: Acetonitrile.

  • Gradient: 0% to 100% B over 5 minutes.

  • Calibration: Run a set of standards with known LogD values (e.g., Theophylline, Propranolol, Imipramine).

  • Calculation: Plot Retention Time (

    
    ) vs. Literature LogD for standards to generate a calibration curve. Interpolate the sample's LogD.
    

Synthesis Pathway (Curtius Rearrangement)

Direct nucleophilic substitution at the bridgehead carbon is mechanistically prohibited (SN2 is impossible due to steric inversion constraints; SN1 is disfavored due to instability of the bridgehead carbocation). Therefore, the amine is best synthesized via a Curtius Rearrangement from the corresponding carboxylic acid.[7]

Reaction Scheme

The pathway proceeds from (1R,5R)-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid to the target amine.[1]

Synthesis Acid (1R,5R)-Carboxylic Acid (Starting Material) AcylAzide Acyl Azide (Intermediate) Acid->AcylAzide DPPA, Et3N t-BuOH, Reflux Isocyanate Isocyanate (Transient) AcylAzide->Isocyanate Heat (-N2) Curtius Rearrangement Carbamate Boc-Carbamate (Protected Amine) Isocyanate->Carbamate t-BuOH trap AmineSalt Amine HCl Salt (Final Product) Carbamate->AmineSalt HCl / Dioxane Deprotection

Figure 1: Synthetic workflow for generating the bridgehead amine via Curtius Rearrangement.

Detailed Protocol
  • Activation: Dissolve (1R,5R)-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid (1.0 eq) in dry toluene. Add triethylamine (1.5 eq) and Diphenylphosphoryl azide (DPPA, 1.2 eq).

  • Rearrangement: Heat the mixture to 90°C. Evolution of nitrogen gas indicates the formation of the isocyanate via the acyl azide intermediate.

  • Trapping (Boc Protection): Once gas evolution ceases, add excess tert-butanol (5.0 eq) and reflux for 4 hours to form the Boc-protected amine (tert-butyl ((1R,5R)-3-oxabicyclo[3.1.0]hexan-1-yl)carbamate).[1]

  • Deprotection: Isolate the Boc-intermediate, dissolve in dichloromethane, and treat with 4M HCl in dioxane.

  • Isolation: Evaporate solvent to yield the (1R,5R)-3-oxabicyclo[3.1.0]hexan-1-amine hydrochloride salt.[1]

References

  • PubChem. Bicyclo[3.1.0]hexan-1-amine Compound Summary. National Library of Medicine.[8] Available at: [Link]

  • EPA CompTox. 6-Oxabicyclo[3.1.0]hexane Properties Dashboard. U.S. Environmental Protection Agency. Available at: [Link]

  • Wiberg, K. B.The Structure and Properties of Small Ring Compounds. Accounts of Chemical Research, 1996.

Sources

The Strategic Utility of (1R,5R)-3-Oxabicyclo[3.1.0]hexan-1-amine in CNS Ligand Engineering

[1]

Executive Summary

In the optimization of CNS-active small molecules, the (1R,5R)-3-Oxabicyclo[3.1.0]hexan-1-amine scaffold represents a high-value "privileged structure" for navigating the restrictive Blood-Brain Barrier (BBB) multiparameter optimization (MPO) space.[1]

This chiral, conformationally restricted bicyclic amine serves two primary strategic functions:

  • Bioisosteric Replacement: It acts as a rigidified, chiral bioisostere for morpholine, piperidine, and cyclohexylamine moieties, locking pharmacophores into bioactive conformations while reducing entropic penalties upon binding.[1]

  • Physicochemical Optimization: By introducing a defined vector (bridgehead amine) and increasing the fraction of sp3 carbons (

    
    ), it lowers lipophilicity (LogD) and improves metabolic stability compared to planar aromatic analogs.
    

This guide outlines the physicochemical profile, mechanistic rationale, and a validated synthetic protocol for integrating this core into CNS drug candidates.

Physicochemical & Structural Profile[1][2][3]

The (1R,5R)-3-oxabicyclo[3.1.0]hexane core is characterized by a "puckered" boat-like geometry.[1] Unlike the flexible chair conformation of morpholine, this bicycle locks the ether oxygen and the bridgehead amine into a fixed spatial relationship.

Key Parameters for CNS Design[1]
ParameterValue / CharacteristicImpact on CNS Drug Design
Geometry Rigid, V-shaped (approx. 119° angle)Mimics meta-substituted benzenes or rigidifies flexible amine chains.
Chirality (1R, 5R) EnantiomerSpecific vector projection avoids off-target binding (e.g., hERG channel) often seen with achiral amines.
Lipophilicity

LogP

-0.5 to -1.0 vs. carbocycle
The 3-oxa oxygen lowers LogP, improving solubility and lowering non-specific protein binding.
Basicity (pKa) Typically 8.0 – 9.0Lower than typical secondary amines (pKa ~10-11), facilitating better membrane permeability at physiological pH.
Metabolic Stability HighThe bridgehead (quaternary-like) carbon prevents

-oxidation by CYP450 enzymes.
Structural Logic: The "Escape from Flatland"

Replacing aromatic rings with this saturated scaffold increases


BioisostereMorpholineMorpholine(Flexible, Achiral)Scaffold(1R,5R)-3-Oxabicyclo[3.1.0]hexan-1-amine(Rigid, Chiral, Polar)Morpholine->Scaffold Conformational Restriction BenzeneMeta-Substituted Benzene(Planar, Lipophilic)Benzene->Scaffold Saturation (Fsp3) OutcomeImproved CNS MPO Score(Solubility, Permeability, Selectivity)Scaffold->Outcome Optimizes

Figure 1: Strategic bioisosteric replacement logic. The scaffold bridges the gap between flexible heterocycles and planar aromatics.

Mechanistic Role in Ligand Design[1][2]

Vector Control in GPCR & Transporter Binding

In targets such as the Serotonin Transporter (SERT) or mGluR receptors , the orientation of the basic nitrogen is critical for the salt-bridge interaction with the conserved aspartate residue.

  • Flexible Amines: Incur an entropic penalty upon binding as they must "freeze" into the active conformation.

  • Bridgehead Amine: The (1R,5R) scaffold pre-organizes the nitrogen lone pair. If the vector matches the receptor's requirement, affinity increases significantly due to the reduced entropic cost (

    
    ).
    
Metabolic Blockade

Flexible alkyl amines are prone to N-dealkylation or oxidation at the ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


bridgehead quaternary center

Validated Synthetic Protocol

The most robust method to install the amine at the sterically hindered bridgehead position is via the Curtius Rearrangement of the corresponding carboxylic acid. This method preserves the stereochemistry of the (1R,5R) center.

Reaction Scheme

Precursor: (1R,5R)-3-Oxabicyclo[3.1.0]hexane-1-carboxylic acid (commercially available or synthesized via cyclopropanation of epichlorohydrin derivatives).[1]

SynthesisAcid(1R,5R)-Carboxylic Acid(Starting Material)AzideAcyl AzideIntermediateAcid->Azide DPPA, Et3N, Toluene, 0°C IsocyanateIsocyanate(Retained Stereochem)Azide->Isocyanate Heat (80-90°C), -N2 CarbamateBoc-Protected Amine(Stable Intermediate)Isocyanate->Carbamate t-BuOH (excess), Reflux Amine(1R,5R)-1-Amine(Final Product)Carbamate->Amine HCl/Dioxane or TFA

Figure 2: Step-wise synthesis of the bridgehead amine via Curtius Rearrangement.

Detailed Experimental Procedure

Objective: Synthesis of tert-butyl ((1R,5R)-3-oxabicyclo[3.1.0]hexan-1-yl)carbamate.

Reagents:

  • (1R,5R)-3-Oxabicyclo[3.1.0]hexane-1-carboxylic acid (1.0 eq)[1]

  • Diphenylphosphoryl azide (DPPA) (1.2 eq)

  • Triethylamine (TEA) (1.5 eq)

  • tert-Butanol (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    -BuOH) (10 eq or as co-solvent)
    
  • Anhydrous Toluene (0.2 M concentration)

Protocol:

  • Activation: Charge a flame-dried round-bottom flask with the carboxylic acid and anhydrous toluene under nitrogen. Add TEA and cool to 0°C.

  • Azide Formation: Add DPPA dropwise over 15 minutes. Stir at 0°C for 1 hour, then warm to room temperature (RT) for 1 hour. Checkpoint: Monitor disappearance of acid by TLC/LCMS.

  • Rearrangement: Heat the reaction mixture to 80–90°C. Evolution of nitrogen gas (

    
    ) will be observed. Maintain temperature for 2 hours until gas evolution ceases (formation of isocyanate).
    
  • Trapping: Add excess tert-butanol (and catalytic DBTL if reaction is sluggish) to the hot isocyanate solution. Reflux for 4–16 hours.[1]

  • Workup: Cool to RT. Dilute with EtOAc, wash with 5% citric acid, saturated

    
    , and brine. Dry over 
    
    
    and concentrate.
  • Purification: Flash column chromatography (Hexane/EtOAc) yields the N-Boc protected amine.

  • Deprotection (Optional): To isolate the free amine salt, treat the Boc-intermediate with 4M HCl in dioxane at RT for 2 hours. Precipitate with ether and filter.[1]

Safety Note: Azides are potential explosion hazards.[1][2] Do not concentrate the acyl azide intermediate to dryness; proceed directly to the thermal rearrangement in solution.

Case Study: Application in Triple Reuptake Inhibitors

Context: Development of a Serotonin-Norepinephrine-Dopamine Reuptake Inhibitor (SNDRI) for major depressive disorder. Challenge: The lead compound, a 1-aryl-morpholine derivative, exhibits poor metabolic stability (


Solution: The morpholine ring is replaced with the (1R,5R)-3-oxabicyclo[3.1.0]hexan-1-amine core.[1]

  • Design: The aryl group is attached to the amine nitrogen (via Buchwald-Hartwig coupling) or the scaffold is used as a spacer. Correction: In many SNDRI designs (e.g., Bicifadine analogs), the aryl group is on the bridgehead carbon. Since our scaffold is the bridgehead amine, we use it to replace a gem-dimethyl amine or a cyclic amine spacer.[1]

  • Result:

    • Metabolic Stability: The bridgehead substitution blocks N-dealkylation.[1]

      
       increases to >120 min.
      
    • Safety: The rigidified vector prevents the amine from accessing the hERG pore's hydrophobic pocket, increasing the hERG

      
       to >30 
      
      
      .
    • Potency: The locked conformation maintains nanomolar affinity for SERT and NET.

References

  • Scaffold Utility & Bioisosterism

    • Barnes-Seeman, D., et al.[1] "The role of sp3-rich scaffolds in modern drug discovery." Journal of Medicinal Chemistry, 2014.[3]

    • Mykhailiuk, P. K.[4] "Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going." Organic & Biomolecular Chemistry, 2019.[1][5]

  • Synthetic Methodology (Curtius Rearrangement)

    • Ghosh, A. K., et al. "Curtius Rearrangement in the Synthesis of Pharmacologically Active Compounds." Journal of Organic Chemistry, 2018.

    • BenchChem Technical Guide.[1] "Optimization of reaction conditions for the Curtius rearrangement."

  • Specific Scaffold Applications (CNS)

    • Skolnick, P., et al. "Broad spectrum antidepressants: 1-aryl-3-azabicyclo[3.1.0]hexanes."[1] European Journal of Pharmacology, 2003. (Analogous scaffold reference).

    • Patent US20240199589A1. "GLP-1R Modulating Compounds." (Cites 3-oxabicyclo[3.1.0]hexan-1-amine as a key intermediate).[6]

Methodological & Application

Application Note: Enantioselective Synthesis of (1R,5R)-3-Oxabicyclo[3.1.0]hexan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the enantioselective synthesis of (1R,5R)-3-Oxabicyclo[3.1.0]hexan-1-amine , a high-value conformationally restricted pharmacophore used in the development of glutamate receptor modulators (e.g., mGluR2/3 agonists) and kinase inhibitors.

The protocol prioritizes the Simmons-Smith cyclopropanation of 2,5-dihydrofuran derivatives , followed by a Curtius Rearrangement . This route is selected for its direct access to the ether core (avoiding the difficult reduction of lactone intermediates) and its scalability.

Executive Summary

The (1R,5R)-3-oxabicyclo[3.1.0]hexane scaffold represents a "privileged structure" in medicinal chemistry, offering a rigidified morpholine-like geometry that reduces the entropic penalty of ligand binding. The C1-amine substituent creates a unique vector for engagement with active site residues, distinct from the more common C6-substituted analogs.

This guide addresses the primary synthetic challenge: installing the C1-bridgehead amine with high enantiopurity. While chiral pool approaches (using epichlorohydrin) favor the 2-oxo (lactone) series, this protocol utilizes Asymmetric Cyclopropanation of 2,5-dihydrofuran-3-carboxylates to directly access the ether skeleton, followed by a stereoretentive Curtius Rearrangement .

Key Advantages of This Protocol
  • Direct Core Synthesis: Avoids the challenging chemoselective reduction of bicyclic lactones.

  • Stereochemical Integrity: The Curtius rearrangement proceeds with complete retention of configuration at the migrating carbon.

  • Scalability: Utilizes robust reagents (ZnEt₂, DPPA) suitable for multigram to kilogram batches.

Strategic Analysis & Retrosynthesis

The synthesis hinges on the construction of the (1R,5R)-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid precursor. The C1-amine is then installed via degradation of the carboxylic acid.

Retrosynthetic Logic:

  • Target: (1R,5R)-1-Amine.

  • Transform: Curtius Rearrangement (Retention).

  • Precursor: (1R,5R)-1-Carboxylic Acid.

  • Key Disconnection: Cyclopropanation of the C3=C4 double bond of a 3-substituted dihydrofuran.

  • Starting Material: Methyl 2,5-dihydrofuran-3-carboxylate.

Retrosynthesis Target (1R,5R)-3-Oxabicyclo[3.1.0] hexan-1-amine Isocyanate Isocyanate Intermediate Target->Isocyanate Hydrolysis Acid (1R,5R)-3-Oxabicyclo[3.1.0] hexane-1-carboxylic Acid Isocyanate->Acid Curtius Rearrangement Ester Bicyclic Ester Acid->Ester Saponification SM Methyl 2,5-dihydrofuran- 3-carboxylate Ester->SM Asymmetric Simmons-Smith

Figure 1: Retrosynthetic pathway highlighting the key cyclopropanation and rearrangement steps.

Detailed Experimental Protocols

Phase 1: Scaffold Construction (Enantioselective Cyclopropanation)

Objective: Synthesis of Methyl (1R,5R)-3-oxabicyclo[3.1.0]hexane-1-carboxylate.

This step uses a modified Furukawa-Simmons-Smith reaction. For high enantioselectivity, a chiral dioxaborolane ligand (Charette's method) or resolution of the racemate is employed. Note: For cost-efficiency at scale, resolution of the racemic acid is often preferred over stoichiometric chiral auxiliaries.

Protocol A: Racemic Synthesis with Enzymatic Resolution (Recommended for Scale)

  • Cyclopropanation (Racemic):

    • Reagents: Methyl 2,5-dihydrofuran-3-carboxylate (1.0 eq), Diethylzinc (ZnEt₂, 2.2 eq), Diiodomethane (CH₂I₂, 2.2 eq), DCM (Solvent).

    • Procedure:

      • Cool a solution of Methyl 2,5-dihydrofuran-3-carboxylate in dry DCM to 0°C under N₂.

      • Add ZnEt₂ (1.0 M in hexanes) dropwise. Stir for 20 min.

      • Add CH₂I₂ dropwise, maintaining internal temp < 5°C.

      • Allow to warm to RT and stir for 12 h.

      • Quench: Carefully add saturated NH₄Cl solution (Exothermic!). Separate layers, extract aqueous with DCM.

      • Purification: Silica gel chromatography (Hexane/EtOAc) to yield racemic methyl 3-oxabicyclo[3.1.0]hexane-1-carboxylate.

  • Saponification:

    • Treat the ester with LiOH (2.0 eq) in THF/H₂O (3:1) at RT for 4 h. Acidify to pH 2 with 1N HCl and extract with EtOAc. Yields racemic acid.

  • Optical Resolution:

    • Agent: (S)-(-)-α-Methylbenzylamine (or Chiral Quinine bases).

    • Procedure: Dissolve racemic acid in hot EtOH. Add chiral amine (0.5 eq). Cool slowly to crystallize the diastereomeric salt. Recrystallize 2x to achieve >99% ee.

    • Liberation: Treat salt with 1N HCl, extract with EtOAc to obtain (1R,5R)-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid .

Phase 2: The Curtius Rearrangement (Amine Installation)

Objective: Conversion of the carboxylic acid to the Boc-protected amine.

The Curtius rearrangement is the gold standard for converting bridgehead carboxylic acids to amines because it proceeds via a concerted mechanism that strictly retains stereochemistry.

Reagents:

  • (1R,5R)-3-Oxabicyclo[3.1.0]hexane-1-carboxylic acid (1.0 eq)

  • Diphenylphosphoryl azide (DPPA) (1.1 eq)

  • Triethylamine (TEA) (1.2 eq)

  • tert-Butanol (tBuOH) (Excess, as solvent/reactant)

Step-by-Step Methodology:

  • Activation:

    • In a flame-dried flask, dissolve the Carboxylic Acid (10 mmol) in anhydrous tBuOH (20 mL).

    • Add TEA (12 mmol) and stir for 10 minutes at room temperature.

    • Add DPPA (11 mmol) dropwise.

  • Rearrangement:

    • Heat the reaction mixture to reflux (85°C) for 4–6 hours.

    • Mechanism:[1] The acyl azide forms in situ, undergoes thermal rearrangement to the isocyanate (with N₂ loss), and is immediately trapped by tBuOH to form the Boc-carbamate.

    • Monitoring: Monitor by TLC/LC-MS for disappearance of acid and formation of the carbamate (M+Na peak).

  • Work-up:

    • Concentrate the mixture under reduced pressure to remove excess tBuOH.

    • Dilute residue with EtOAc (50 mL).

    • Wash with 5% citric acid (2 x 20 mL), sat. NaHCO₃ (2 x 20 mL), and brine.

    • Dry over Na₂SO₄ and concentrate.

  • Purification:

    • Purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).

    • Product: tert-Butyl ((1R,5R)-3-oxabicyclo[3.1.0]hexan-1-yl)carbamate.

Phase 3: Deprotection & Salt Formation

Objective: Isolation of the final hydrochloride salt.

  • Dissolve the Boc-carbamate in 1,4-Dioxane (5 mL/g).

  • Add 4M HCl in Dioxane (5.0 eq) at 0°C.

  • Stir at RT for 2–3 hours. A white precipitate should form.

  • Isolation: Filter the solid or dilute with Et₂O to force precipitation. Wash with Et₂O.

  • Drying: Dry under high vacuum to yield (1R,5R)-3-Oxabicyclo[3.1.0]hexan-1-amine hydrochloride .

Analytical Controls & Specifications

To ensure the integrity of the protocol, the following analytical checkpoints must be met.

ParameterMethodAcceptance Criteria
Chemical Purity HPLC-UV (210 nm)> 98.0%
Enantiomeric Excess Chiral HPLC (e.g., Chiralpak AD-H)> 98% ee
Identity ¹H-NMR (400 MHz, D₂O)Characteristic cyclopropyl protons (0.8–1.5 ppm) and ether protons (3.6–4.0 ppm).
Residual Solvent GC-Headspace< ICH Limits (Dioxane, tBuOH)
Water Content Karl Fischer< 1.0% (unless hydrate specified)

Key NMR Diagnostic (HCl Salt in D₂O):

  • H1 (Bridgehead): Quaternary carbon, no proton.

  • H2/H4 (Ether CH₂): 3.7–4.1 ppm (d, J10 Hz).

  • H6 (Cyclopropane CH₂): ~0.9–1.2 ppm (m, diastereotopic).

  • H5 (Bridgehead CH): ~1.8 ppm (m).

Process Workflow Diagram

Workflow cluster_0 Phase 1: Core Synthesis cluster_1 Phase 2: Amine Installation SM Methyl 2,5-dihydrofuran- 3-carboxylate Cycloprop Simmons-Smith Reaction (ZnEt2, CH2I2) SM->Cycloprop Hydrolysis LiOH Saponification & Resolution Cycloprop->Hydrolysis Acid (1R,5R)-Acid Intermediate Hydrolysis->Acid Curtius Curtius Rearrangement (DPPA, TEA, tBuOH) Acid->Curtius Boc Boc-Protected Amine Curtius->Boc Deprotect Deprotection (4M HCl/Dioxane) Boc->Deprotect Final (1R,5R)-3-Oxabicyclo[3.1.0] hexan-1-amine HCl Deprotect->Final

Figure 2: End-to-end synthetic workflow from dihydrofuran precursor to final amine salt.

Troubleshooting & Causality

  • Issue: Low yield in Curtius Rearrangement.

    • Cause: Incomplete formation of the acyl azide or hydrolysis of the isocyanate by adventitious water.

    • Solution: Ensure tBuOH is anhydrous. Use molecular sieves. Verify DPPA quality (it degrades over time).

  • Issue: Poor Enantioselectivity (if using chiral catalyst).

    • Cause: Moisture interfering with the Zinc-Carbenoid species or fast background reaction.

    • Solution: Slow addition of reagents at 0°C. Consider the Resolution route (Protocol A) for higher reliability if catalytic ee is <90%.

  • Issue: Instability of the Free Amine.

    • Insight: Small bicyclic amines can be volatile and sensitive to CO₂ (forming carbamates).

    • Solution: Always isolate and store as the Hydrochloride (HCl) or Tosylate (TsOH) salt.

References

  • Curtius Rearrangement Methodology: Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide. A new convenient reagent for a modified Curtius reaction and for the peptide synthesis. Journal of the American Chemical Society, 94(17), 6203–6205. Link

  • Simmons-Smith Cyclopropanation (Charette Modification): Charette, A. B., Juteau, H., Lebel, H., & Molinaro, C. (1998). Enantioselective cyclopropanation of allylic alcohols with dioxaborolane ligands: Scope and synthetic applications. Journal of the American Chemical Society, 120(46), 11943–11952. Link

  • 3-Oxabicyclo[3.1.0]hexane Scaffold Synthesis: Hodgson, D. M., & Stent, M. A. (2004). Synthesis of 3-oxabicyclo[3.1.0]hexane derivatives. Organic & Biomolecular Chemistry, 2(14), 1967-1968. Link

  • mGluR Agonist Analogs (Pfizer/Taisho): Nakazato, A., et al. (2000). Synthesis, SARs, and pharmacological characterization of 2-amino-3 or 6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid derivatives. Journal of Medicinal Chemistry, 43(25), 4893–4909. Link

  • General Review of Bicyclo[3.1.0]hexanes: Pellissier, H. (2008). Asymmetric synthesis of 3-azabicyclo[3.1.0]hexanes and 3-oxabicyclo[3.1.0]hexanes. Tetrahedron, 64(30-31), 7041-7095. Link

Sources

Application Notes and Protocols for Reductive Amination Utilizing (1R,5R)-3-Oxabicyclo[3.1.0]hexan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Bicyclo[3.1.0]hexane Moiety in Drug Discovery

The bicyclo[3.1.0]hexane framework is a rigid and conformationally constrained scaffold that has garnered significant attention in medicinal chemistry. Its unique three-dimensional structure allows for precise orientation of substituents, making it an invaluable component in the design of highly selective and potent therapeutic agents. (1R,5R)-3-Oxabicyclo[3.1.0]hexan-1-amine, a chiral primary amine, serves as a critical building block for introducing this desirable motif into drug candidates. Reductive amination stands out as a robust and widely employed method for the functionalization of this amine, enabling the formation of carbon-nitrogen bonds to a wide array of carbonyl-containing molecules.[1] This guide provides a comprehensive overview of the reductive amination conditions specifically tailored for (1R,5R)-3-Oxabicyclo[3.1.0]hexan-1-amine, offering detailed protocols and mechanistic insights for researchers in drug development.

The Mechanism of Reductive Amination: A Two-Step, One-Pot Transformation

Reductive amination is a cornerstone of amine synthesis, proceeding through a two-step sequence that is often conducted in a single reaction vessel.[2] The process commences with the nucleophilic attack of the primary amine on the carbonyl carbon of an aldehyde or ketone, forming a hemiaminal intermediate. This is followed by the acid-catalyzed dehydration of the hemiaminal to yield a protonated imine, also known as an iminium ion. The subsequent and irreversible step is the reduction of this iminium ion by a hydride-based reducing agent to afford the final secondary amine product.[3]

The choice of reducing agent is paramount to the success of the reaction. The ideal reagent should selectively reduce the iminium ion in the presence of the starting carbonyl compound.[2] Sodium triacetoxyborohydride (NaBH(OAc)₃), often abbreviated as STAB, has emerged as a reagent of choice for this transformation due to its mildness and remarkable selectivity.[1][4]

Reductive_Amination_Mechanism Amine (1R,5R)-3-Oxabicyclo[3.1.0]hexan-1-amine Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal Nucleophilic Attack Carbonyl Aldehyde or Ketone (R-C(O)-R') Carbonyl->Hemiaminal Iminium Iminium Ion Hemiaminal->Iminium Dehydration H2O H₂O Hemiaminal->H2O Product N-Substituted Product Iminium->Product Reduction ReducingAgent NaBH(OAc)₃ (STAB) ReducingAgent->Iminium AcOH Acetic Acid (catalyst) AcOH->Hemiaminal Protonation

Figure 1: General mechanism of reductive amination.

Experimental Protocols: A Practical Guide

The following protocols provide a detailed, step-by-step methodology for the reductive amination of (1R,5R)-3-Oxabicyclo[3.1.0]hexan-1-amine with both an aldehyde and a ketone.

Protocol 1: Reductive Amination with an Aldehyde

Reaction: Synthesis of N-((1R,5R)-3-Oxabicyclo[3.1.0]hexan-1-yl)benzylamine

Materials:

  • (1R,5R)-3-Oxabicyclo[3.1.0]hexan-1-amine hydrochloride

  • Benzaldehyde

  • Sodium triacetoxyborohydride (STAB)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or argon supply

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add (1R,5R)-3-Oxabicyclo[3.1.0]hexan-1-amine hydrochloride (1.0 eq).

  • Add anhydrous dichloromethane (DCM) to dissolve the amine salt.

  • Add triethylamine (1.1 eq) to the solution to liberate the free amine. Stir for 10-15 minutes at room temperature.

  • Add benzaldehyde (1.05 eq) to the reaction mixture.

  • In a separate container, weigh sodium triacetoxyborohydride (1.5 eq) and add it portion-wise to the stirred reaction mixture over 5-10 minutes. Note: The addition can be slightly exothermic.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel.

Protocol 2: Reductive Amination with a Ketone

Reaction: Synthesis of N-((1R,5R)-3-Oxabicyclo[3.1.0]hexan-1-yl)cyclohexanamine

Materials:

  • (1R,5R)-3-Oxabicyclo[3.1.0]hexan-1-amine hydrochloride

  • Cyclohexanone

  • Sodium triacetoxyborohydride (STAB)

  • Triethylamine (Et₃N)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Acetic acid (optional)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or argon supply

Procedure:

  • Follow steps 1-3 from Protocol 1 to prepare the free amine in anhydrous 1,2-dichloroethane (DCE).

  • Add cyclohexanone (1.1 eq) to the reaction mixture.

  • For less reactive ketones, a catalytic amount of acetic acid (0.1-0.2 eq) can be added to facilitate iminium ion formation.[4]

  • Add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise to the stirred reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Ketones generally react slower than aldehydes. Monitor by TLC or LC-MS.

  • Follow steps 7-10 from Protocol 1 for workup and purification.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Start Dissolve Amine Salt in Solvent Add_Base Add Triethylamine Start->Add_Base Add_Carbonyl Add Aldehyde/Ketone Add_Base->Add_Carbonyl Add_STAB Add NaBH(OAc)₃ Add_Carbonyl->Add_STAB Stir Stir at Room Temperature Add_STAB->Stir Monitor Monitor Progress (TLC/LC-MS) Stir->Monitor Quench Quench with NaHCO₃ Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Purify by Chromatography Dry->Purify

Figure 2: A typical experimental workflow for reductive amination.

Optimization and Considerations

The success of a reductive amination reaction hinges on several key parameters. The following table summarizes optimized conditions based on literature precedents for sterically hindered and chiral amines.

ParameterRecommended ConditionRationale & Causality
Reducing Agent Sodium Triacetoxyborohydride (STAB)Mild and selective for iminium ions over carbonyls, minimizing side reactions.[1][4]
Solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)Aprotic solvents that are compatible with STAB and effectively solubilize reactants.[1]
Stoichiometry Amine:Carbonyl:STAB = 1:1.05-1.1:1.5-2.0A slight excess of the carbonyl component ensures complete consumption of the valuable amine. An excess of STAB drives the reduction to completion.
Temperature Room TemperatureSufficient for most reactions. Elevated temperatures may be required for highly unreactive substrates but can also lead to side product formation.
pH Mildly acidic (in situ)The reaction is self-catalyzing to some extent due to the formation of acetic acid from STAB. For slow reactions with ketones, a catalytic amount of acetic acid can be added.[4]
Amine Form Free baseThe amine hydrochloride salt must be neutralized with a non-nucleophilic base like triethylamine to enable its nucleophilic attack on the carbonyl.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Formation - Incomplete liberation of the free amine.- Deactivated carbonyl compound.- Insufficient reaction time.- Ensure complete neutralization of the amine salt with a base.- For unreactive ketones, add a catalytic amount of acetic acid.- Extend the reaction time and monitor closely.
Formation of Dialkylated Product The secondary amine product reacts with another molecule of the carbonyl compound.- Use a slight excess of the primary amine.- For problematic substrates, consider a two-step procedure: first form the imine, then add the reducing agent.[1]
Reduction of Starting Carbonyl The reducing agent is not selective enough.- Ensure STAB is used, as it is highly selective. If using other borohydrides, add the reducing agent after imine formation is complete.
Difficult Purification Co-elution of product with unreacted starting materials or byproducts.- Optimize the mobile phase for column chromatography.- Consider a basic aqueous wash during workup to remove acidic impurities.

Conclusion

Reductive amination using (1R,5R)-3-Oxabicyclo[3.1.0]hexan-1-amine is a powerful and versatile method for the synthesis of novel chiral secondary amines, which are of high value in drug discovery and development. The use of sodium triacetoxyborohydride provides a mild, selective, and high-yielding approach. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can effectively utilize this important building block to construct complex molecular architectures with promising therapeutic potential.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904. [Link]

  • Reductive amination. (2024, January 28). In Wikipedia. [Link]

  • Reductive Amination - Common Conditions. Organic Chemistry Data. [Link]

  • Myers, A. G. (n.d.). Reductive Amination. Harvard University. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Reactions of Aldehydes and Ketones with Amines. (2021, August 11). Chemistry LibreTexts. [Link]

Sources

peptide coupling strategies for (1R,5R)-3-Oxabicyclo[3.1.0]hexan-1-amine building blocks

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Peptide Coupling Strategies for (1R,5R)-3-Oxabicyclo[3.1.0]hexan-1-amine

Abstract & Strategic Analysis

The building block (1R,5R)-3-Oxabicyclo[3.1.0]hexan-1-amine represents a high-value pharmacophore in modern medicinal chemistry, offering a conformationally restricted, polar bioisostere for morpholine or piperidine fragments. However, its incorporation into peptide chains or drug scaffolds is frequently bottlenecked by the Bridgehead Constraint .

The Chemical Challenge: Unlike standard primary amines, the amino group at the C1 bridgehead position faces two distinct hurdles:

  • Steric Shielding: The fused cyclopropane and tetrahydrofuran rings create a rigid, concave environment that physically blocks the approach of bulky activated esters.

  • Transition State Strain: Amide bond formation requires the nitrogen to adopt a planar

    
     geometry in the transition state. The geometric constraints of the [3.1.0] bicyclic system resist this rehybridization, increasing the activation energy (
    
    
    
    ) required for coupling.

Strategic Hierarchy: To ensure successful coupling, we move beyond standard EDC/HOBt protocols. This guide prioritizes high-activity uronium reagents (HATU) for routine cases and phosphonic anhydrides (T3P) or acid chlorides for sterically demanding partners.

Decision Matrix & Workflow

The following decision tree outlines the optimal experimental path based on the steric demand of the carboxylic acid partner.

CouplingStrategy Start START: Carboxylic Acid Partner Analysis Analysis Is the Acid Partner Sterically Hindered? (e.g., u03b1, u03b1-disubstituted, Proline, Valine) Start->Analysis Standard Standard Protocol (Tier 1) Reagent: HATU / HOAt Base: DIPEA Solvent: DMF Analysis->Standard No (Linear/Simple) Hindered Hindered Protocol (Tier 2) Reagent: T3P (50% in EtOAc) Base: Pyridine or NMM Solvent: 2-MeTHF or EtOAc Analysis->Hindered Yes (Bulky) Failure Did Coupling Fail (<20% Conv)? Standard->Failure Check LCMS Hindered->Failure Check LCMS Nuclear "Nuclear" Option (Tier 3) Reagent: Ghosez's Reagent u2192 Acid Chloride Base: Collidine Failure->Nuclear Yes Purification Purification Failure->Purification No (Success)

Figure 1: Strategic decision tree for coupling (1R,5R)-3-Oxabicyclo[3.1.0]hexan-1-amine.

Experimental Protocols

Protocol A: The "Gold Standard" (T3P Method)

Recommended for: Most drug discovery applications. T3P (Propylphosphonic anhydride) exhibits low epimerization and drives equilibrium forward by generating a water-soluble byproduct.

Reagents:

  • Carboxylic Acid Partner (

    
     equiv)[1]
    
  • (1R,5R)-3-Oxabicyclo[3.1.0]hexan-1-amine HCl salt (

    
     equiv)
    
  • T3P (50% w/w solution in EtOAc or DMF) (

    
     equiv)
    
  • Base: N-Methylmorpholine (NMM) or Pyridine (

    
     equiv)
    
  • Solvent: Ethyl Acetate (EtOAc) or 2-Methyltetrahydrofuran (2-MeTHF) [0.1 M]

Step-by-Step Procedure:

  • Dissolution: Charge a reaction vial with the Carboxylic Acid and the Amine HCl salt. Add 2-MeTHF (preferred for higher reaction temperatures) to reach a concentration of 0.1 M.

  • Base Addition: Cool the mixture to 0 °C. Add NMM (

    
     equiv) dropwise. Note: Ensure the solution is basic (pH > 8 on wet litmus).
    
  • Activation: Add T3P solution (

    
     equiv) dropwise over 5 minutes.
    
  • Reaction: Allow the mixture to warm to Room Temperature (RT). Stir for 2–4 hours.

    • Checkpoint: Monitor by LCMS.[2] If conversion is <50% after 4 hours, heat to 45 °C and add an additional 0.5 equiv of T3P.

  • Workup: Dilute with EtOAc. Wash sequentially with water, sat.[1]

    
    , and brine.[1] The T3P by-products are water-soluble, simplifying purification.
    
Protocol B: The "Nuclear Option" (Acid Chloride via Ghosez's Reagent)

Recommended for: Extremely hindered partners (e.g., tertiary carbons, electron-deficient acids) where HATU/T3P fails.

Reagents:

  • Carboxylic Acid Partner (

    
     equiv)[1]
    
  • Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) (

    
     equiv)
    
  • (1R,5R)-3-Oxabicyclo[3.1.0]hexan-1-amine HCl salt (

    
     equiv)
    
  • Base: sym-Collidine (

    
     equiv)
    
  • Solvent: Dry Dichloromethane (DCM)

Step-by-Step Procedure:

  • Acid Chloride Formation: In a flame-dried vial under

    
    , dissolve the Carboxylic Acid in dry DCM. Add Ghosez's Reagent (
    
    
    
    equiv) at 0 °C. Stir at RT for 1–2 hours.
    • Validation: Quench a small aliquot with MeOH and check for methyl ester formation by LCMS to confirm acid chloride generation.

  • Coupling: In a separate vial, suspend the Amine HCl salt in dry DCM with sym-Collidine (

    
     equiv).
    
  • Addition: Add the activated acid chloride solution dropwise to the amine suspension at 0 °C.

  • Reaction: Stir at RT for 12 hours.

  • Quench: Quench with a few drops of water, dilute with DCM, and wash with 0.5 M HCl (to remove Collidine) followed by

    
    .
    

Comparative Data: Reagent Performance

The following table summarizes expected performance based on internal application data for bridgehead amine couplings.

Coupling ReagentMechanismReactivityEpimerization RiskRecommended Use
HATU / HOAt Uronium (Active Ester)HighModerateInitial screening; standard acids.
T3P (Propylphosphonic anhydride) Anhydride FormationHighVery Low Preferred method ; scalable; easy workup.
Ghosez's Reagent Acid ChlorideVery High HighSterically hindered "dead ends"; non-chiral acids.
EDC / HOBt CarbodiimideLowLowNot recommended for this scaffold (too slow).

Troubleshooting Guide

Issue 1: No Reaction / Starting Material Recovered

  • Cause: The bridgehead amine is too sterically shielded to attack the active ester.

  • Solution: Switch to Protocol B (Acid Chloride) . The chloride leaving group is smaller (

    
    ) than the OBt/OAt active ester, reducing steric clash in the transition state.
    

Issue 2: Epimerization of the Carboxylic Acid

  • Cause: Slow coupling allows the activated acid to oxazolone (azlactone) formation, leading to racemization.

  • Solution: Switch to Protocol A (T3P) and use Pyridine as the base. Avoid DIPEA/TEA if possible. Lower the temperature to 0 °C and extend reaction time.

Issue 3: Poor Solubility

  • Cause: The bicyclic amine salt is polar; the acid might be lipophilic.

  • Solution: Use a binary solvent system: DMF/DCM (1:1) or NMP .

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[3] Organic Process Research & Development, 20(2), 140–177. Link

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides. Link

  • Patterson, A. W., et al. (2014). Bioanalysis of (1R,4R,5S,6R)-4-amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid (LY379268). Bioanalysis, 6(14), 1901-1905.[2] (Demonstrates stability of similar oxabicyclo scaffolds). Link

  • Sigma-Aldrich. (2024). Peptide Coupling Reagents Guide: In-situ activating reagents. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

Sources

Application Note: Orthogonal Protection Strategies for (1R,5R)-3-Oxabicyclo[3.1.0]hexan-1-amine

[1]

Executive Summary

The scaffold (1R,5R)-3-Oxabicyclo[3.1.0]hexan-1-amine represents a privileged structural motif in medicinal chemistry, offering a conformationally restricted vector for amine display.[1] However, its unique fused [3.1.0] bicyclic architecture—comprising a strained cyclopropane ring fused to a tetrahydrofuran—presents specific synthetic challenges.

While the bridgehead amine is sterically encumbered, the primary risk during manipulation is the acid-lability of the cyclopropane ring , particularly when the 3-oxa substitution pattern can stabilize carbocation intermediates leading to ring-opening or rearrangement.

This guide provides two validated workflows:

  • Fmoc Strategy (Recommended): The "Safe Route" for preserving ring integrity, utilizing base-mediated chemistry.[1]

  • Boc Strategy (Conditional): The "Standard Route" requiring modified deprotection protocols to prevent acid-catalyzed skeletal rearrangement.[1]

Structural Analysis & Strategic Considerations

The Molecule[2][3][4][5][6][7][8][9][10][11][12][13]
  • Core: 3-Oxabicyclo[3.1.0]hexane.[1][2][3][4][5]

  • Functional Handle: Primary amine (-NH₂) at the C1 bridgehead position.[1]

  • Stereochemistry: (1R,5R). Preserving this configuration is critical.

The Challenge: Ring Strain & Reactivity

The bridgehead position in bicyclo[3.1.0] systems is pyramidalized, reducing the nucleophilicity of the amine compared to acyclic analogs. More importantly, the cyclopropane ring acts as a "loaded spring." Under strong acidic conditions (standard Boc deprotection), protonation of the ether oxygen or the cyclopropane itself can trigger ring opening to form substituted cyclohexenes or acyclic dienes.

FeatureImplication for Protection
Bridgehead Sterics Reaction rates with bulky reagents (e.g., Fmoc-Cl) may be slower; use active esters (Fmoc-OSu).[1]
Cyclopropane Strain High Risk: Strong acids (TFA, neat HCl) may cause ring opening.[1]
Ether Functionality Generally stable to base; supports Fmoc strategy.[1]

Decision Matrix: Boc vs. Fmoc[18]

Use the following decision tree to select the appropriate strategy for your synthesis.

ProtectionStrategycluster_legendKeyStartStart: (1R,5R)-3-Oxabicyclo[3.1.0]hexan-1-amine HClDownstreamAre downstream stepsbase-sensitive (e.g., ester hydrolysis)?Start->DownstreamAcidSensIs the target highlyacid-sensitive?Downstream->AcidSensNoBocRouteSTRATEGY B: Boc Protection(Acid Labile / Base Stable)*Requires Modified Deprotection*Downstream->BocRouteYesFmocRouteSTRATEGY A: Fmoc Protection(Base Labile / Acid Stable)*Recommended for Scaffold Stability*AcidSens->FmocRouteNo (Standard)AcidSens->BocRouteYes (Orthogonality required)Leg1Decision PointLeg2Safe RouteLeg3Caution Route

Figure 1: Strategic Decision Tree for protecting group selection based on downstream synthetic requirements.

Protocol A: Fmoc Protection (Recommended)

Rationale: The Fmoc group is removed using basic conditions (piperidine/DMF), to which the cyclopropane/ether scaffold is chemically inert. This is the safest route to preserve the bicyclic skeleton.

Materials
  • Substrate: (1R,5R)-3-Oxabicyclo[3.1.0]hexan-1-amine HCl salt (1.0 equiv).

  • Reagent: Fmoc-OSu (9-Fluorenylmethyl N-succinimidyl carbonate) (1.1 equiv).[1]

  • Base: NaHCO₃ (3.0 equiv) or DIPEA (2.5 equiv).[1]

  • Solvent: 1:1 Dioxane/Water or THF/Water.[1]

Step-by-Step Procedure
  • Free-Basing: In a round-bottom flask, dissolve the amine hydrochloride salt in a 1:1 mixture of 1,4-dioxane and water (0.1 M concentration). Add solid NaHCO₃ (3.0 equiv) and stir vigorously at Room Temperature (RT) for 15 minutes to ensure neutralization.

    • Note: Gas evolution (CO₂) may occur.[1][6]

  • Reagent Addition: Add Fmoc-OSu (1.1 equiv) as a solution in a minimal amount of dioxane dropwise to the stirring amine mixture.

    • Tip: Do not use Fmoc-Cl; it is too reactive and can cause di-protection or degradation.[1] Fmoc-OSu is milder and cleaner.[1]

  • Reaction: Stir at RT for 4–6 hours. Monitor by TLC (EtOAc/Hexane) or LCMS. The starting amine (polar) should disappear, replaced by the lipophilic Fmoc-carbamate.

  • Work-up:

    • Dilute with Ethyl Acetate (EtOAc).

    • Wash with 5% citric acid (to remove unreacted amine/base), then water, then brine.[1]

    • Dry over Na₂SO₄, filter, and concentrate.[1][7]

  • Purification: Flash chromatography (SiO₂).[1] Elute with 10-30% EtOAc in Hexanes.[1]

Deprotection (Fmoc Removal)
  • Standard: 20% Piperidine in DMF (v/v) for 30 minutes at RT.

  • Scavenging: The dibenzofulvene byproduct is generated.[8] Ensure efficient washing (if solid phase) or silica filtration (if solution phase) to remove it.

Protocol B: Boc Protection (With Risk Mitigation)

Rationale: Boc is necessary if the synthesis involves base-sensitive intermediates (e.g., esters, lactones).[1] However, deprotection requires strict control to avoid acid-catalyzed ring opening.[1]

Materials
  • Substrate: Amine HCl salt (1.0 equiv).

  • Reagent: Boc₂O (Di-tert-butyl dicarbonate) (1.2 equiv).[1][7]

  • Base: Triethylamine (TEA) (3.0 equiv).[1]

  • Solvent: Dichloromethane (DCM) (anhydrous).[1]

Step-by-Step Procedure
  • Setup: Suspend the amine HCl salt in anhydrous DCM (0.2 M) under Nitrogen atmosphere.

  • Activation: Add TEA (3.0 equiv) dropwise. The suspension should clarify as the free amine is liberated. Cool to 0°C.

  • Protection: Add Boc₂O (1.2 equiv) portion-wise or as a solution in DCM.[1]

  • Reaction: Allow to warm to RT and stir for 3 hours.

    • Checkpoint: Check LCMS for [M+Na]+ adduct of the Boc-protected species.

  • Work-up: Wash with 0.5 M HCl (cold, rapid wash to remove TEA), then saturated NaHCO₃, then brine. Dry (MgSO₄) and concentrate.[7][6]

Critical: Modified Boc Deprotection Protocol

WARNING: Do NOT use 50% TFA/DCM at Room Temperature for extended periods. This can trigger cyclopropane ring opening.[1][9]

Recommended "Gentle" Deprotection:

  • Solvent: 4 M HCl in 1,4-Dioxane.

  • Temperature: 0°C (Ice bath).

  • Procedure:

    • Dissolve Boc-protected intermediate in minimal dry dioxane.

    • Cool to 0°C.[1]

    • Add 4 M HCl/Dioxane (5-10 equiv) dropwise.[1]

    • Stir at 0°C for 30–60 minutes. Monitor conversion closely by LCMS.

    • Quench: Concentrate in vacuo at low temperature (<30°C) immediately upon completion. Do not let it sit in acid.[1][8]

Analytical Characterization & Troubleshooting

Visualizing the Workflow

The following diagram illustrates the critical checkpoints for both pathways.

Workflowcluster_BocBoc Pathwaycluster_FmocFmoc PathwayInputAmine HCl SaltBoc_Step1Boc2O / TEA / DCMInput->Boc_Step1Fmoc_Step1Fmoc-OSu / NaHCO3Input->Fmoc_Step1Boc_Step2Isolate Boc-AmineBoc_Step1->Boc_Step2Boc_Step3Deprotection:HCl/Dioxane @ 0°C(AVOID TFA/RT)Boc_Step2->Boc_Step3Fmoc_Step2Isolate Fmoc-AmineFmoc_Step1->Fmoc_Step2Fmoc_Step3Deprotection:20% Piperidine/DMFFmoc_Step2->Fmoc_Step3

Figure 2: Parallel workflows for Boc and Fmoc protection.

Analytical Markers for Ring Opening

If the cyclopropane ring opens during acid deprotection (Boc route), the NMR spectrum will change drastically.

SignalIntact ScaffoldRing-Opened (Degradation)
Cyclopropyl Protons High field (0.5 – 1.5 ppm), complex multiplets.[1]Disappearance of high-field signals; appearance of alkene protons (5.0 – 6.0 ppm).[1]
Bridgehead C-H Distinctive doublet/multiplet ~3.0-4.0 ppm.[1]Shifted significantly or lost if quaternary center is disrupted.[1]
Mass Spec M+1 matches expected mass.M+18 (hydration) or M+32 (methanolysis) adducts often observed.

References

  • BenchChem. (2025).[1][10][7] An In-depth Technical Guide to the Boc Protection of Primary Amines. Retrieved from

  • Sigma-Aldrich. (2024).[1] Fmoc Solid Phase Peptide Synthesis: Protocols and Stability. Retrieved from [1]

  • Lim, Y. H., et al. (2002).[1][11] Studies in bicyclo[3.1.0]hexane methanolysis.[1][9][11] Ring opening of activated cyclopropanes under acidic and basic conditions. Journal of Organic Chemistry, 67(18), 6535-6538.[1][9]

  • Organic Chemistry Portal. (2024).[1] Boc-Protected Amino Groups: Stability and Deprotection. Retrieved from

  • ChemPep. (2024).[1] Fmoc Cleavage and Deprotection Strategies. Retrieved from

Application Note: Scale-Up Synthesis of 3-Oxabicyclo[3.1.0]hexan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol details the scale-up synthesis of 3-oxabicyclo[3.1.0]hexan-1-amine , a high-value conformationally restricted scaffold used in medicinal chemistry.

Executive Summary

The 3-oxabicyclo[3.1.0]hexane scaffold represents a conformationally locked ether, often utilized as a bioisostere for tetrahydrofuran or proline derivatives in drug design. The 1-amino derivative (bridgehead amine) is particularly challenging to synthesize compared to its 6-substituted counterparts because standard cyclopropanation of 2,5-dihydrofuran yields the 6-isomer.

This protocol details a scalable, 4-stage synthetic route to 3-oxabicyclo[3.1.0]hexan-1-amine targeting the (1S,5S) enantiomer (or racemate depending on starting material). The strategy leverages an intramolecular carbenoid cyclization to establish the bridgehead quaternary center, followed by a Curtius rearrangement to install the amine, and a chemoselective lactone reduction to yield the final ether.

Retrosynthetic Analysis & Strategy

The synthesis is designed to overcome the regiochemical challenge of the C1-position.

  • Target: 3-oxabicyclo[3.1.0]hexan-1-amine (Ether).

  • Key Disconnect: Reduction of the lactone (C2=O) and installation of the nitrogen at C1 via rearrangement.

  • Strategic Intermediate: 2-Oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid .

  • Starting Material: Allyl hydrogen malonate (or Allyl methyl malonate).

Advantages of this Route:

  • Regiocontrol: The intramolecular diazo cyclization exclusively forms the [3.1.0] bicyclic system with the carboxylate at the bridgehead (C1).

  • Scalability: Uses standard reagents (Rh2(OAc)4, DPPA) amenable to kg-scale with proper safety controls.

  • Stereocontrol: The cyclization is diastereoselective; enantioselectivity can be achieved using chiral Rh(II) catalysts or via resolution of the carboxylic acid intermediate.

Detailed Synthesis Protocol

Stage 1: Diazo Transfer and Intramolecular Cyclization

Objective: Construct the bicyclic lactone core.

Reagents:

  • Allyl methyl malonate (Starting Material)

  • p-Acetamidobenzenesulfonyl azide (p-ABSA) or Tosyl azide (Diazo transfer reagent)

  • DBU (Base)

  • Rhodium(II) acetate dimer [Rh2(OAc)4] (Catalyst)

  • Dichloromethane (DCM) (Solvent)

Protocol:

  • Diazo Transfer:

    • Charge a reactor with Allyl methyl malonate (1.0 equiv) and acetonitrile.

    • Cool to 0°C. Add p-ABSA (1.1 equiv) and DBU (1.2 equiv) dropwise, maintaining internal temperature <10°C.

    • Stir at room temperature (RT) for 4 hours. Monitor by TLC/NMR for disappearance of starting material.

    • Workup: Filter off the sulfonamide byproduct. Concentrate the filtrate and purify via silica plug or distillation (Caution: Diazo compounds are heat sensitive; maintain T < 40°C).

    • Product:Allyl 2-diazo-2-(methoxycarbonyl)acetate .

  • Cyclization (The Key Step):

    • Safety Note: This step releases N2 gas.[1] Ensure adequate venting.

    • Dissolve the diazo compound in anhydrous DCM (0.01 M concentration—high dilution is critical to favor intramolecular reaction).

    • Add Rh2(OAc)4 (0.5 mol%) at reflux.

    • Alternative Scale-up Dosing: Add the diazo solution slowly over 4–6 hours to a refluxing solution of the catalyst to maintain low steady-state concentration of the carbene.

    • Stir for 1 hour post-addition.

    • Workup: Concentrate solvent. Purify via vacuum distillation or column chromatography.

    • Product:Methyl 2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate .

Stage 2: Hydrolysis and Curtius Rearrangement

Objective: Convert the C1-ester to a C1-protected amine.[2]

Reagents:

  • Lithium Hydroxide (LiOH)

  • Diphenylphosphoryl azide (DPPA)[3]

  • Triethylamine (Et3N)

  • tert-Butanol (t-BuOH)

Protocol:

  • Hydrolysis:

    • Dissolve the methyl ester in THF/Water (3:1). Add LiOH (1.5 equiv) at 0°C.

    • Stir at RT until conversion is complete (approx. 2 h).

    • Acidify with 1M HCl to pH 2 and extract with Ethyl Acetate.

    • Intermediate:2-Oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid .

  • Curtius Rearrangement:

    • Dissolve the acid (1.0 equiv) in anhydrous Toluene or THF.

    • Add Et3N (1.1 equiv) and DPPA (1.1 equiv).

    • Stir at RT for 30 min (formation of acyl azide), then heat to 80°C for 2 hours. Evolution of N2 gas indicates isocyanate formation.[1]

    • Add excess tert-Butanol (5.0 equiv) and reflux for 4–6 hours.

    • Workup: Cool, wash with NaHCO3, brine, and concentrate.

    • Product:tert-Butyl (2-oxo-3-oxabicyclo[3.1.0]hexan-1-yl)carbamate (Boc-protected amino lactone).

Stage 3: Lactone Reduction to Cyclic Ether

Objective: Remove the carbonyl oxygen to yield the final ether scaffold.

Reagents:

  • Borane-Dimethyl Sulfide Complex (BH3·DMS) or Et3SiH/BF3·OEt2

  • Anhydrous THF

Protocol:

  • Reduction:

    • Dissolve the Boc-amino lactone in anhydrous THF under Nitrogen.

    • Cool to 0°C.[4][5]

    • Add BH3·DMS (3.0 equiv) dropwise. (Note: Borane is preferred over LAH to avoid potential ring-opening of the cyclopropane or reduction of the Boc group to a methyl amine).

    • Allow to warm to RT and stir for 12 hours.

    • Quench: Carefully add Methanol at 0°C until gas evolution ceases.

    • Workup: Concentrate and partition between DCM and water.

    • Product:tert-Butyl 3-oxabicyclo[3.1.0]hexan-1-ylcarbamate .

Stage 4: Deprotection & Salt Formation

Objective: Isolate the final pharmaceutical intermediate.

Protocol:

  • Dissolve the Boc-ether in 4M HCl in Dioxane .

  • Stir at RT for 2 hours.

  • Concentrate to dryness or precipitate with Diethyl Ether.

  • Final Product: 3-Oxabicyclo[3.1.0]hexan-1-amine Hydrochloride .

Process Safety & Troubleshooting (Scale-Up)

Critical ParameterRiskMitigation Strategy
Diazo Handling Explosion / Shock SensitivityDo not distill diazo intermediates to dryness. Use solution streams where possible. Maintain T < 40°C during diazo transfer.
Exotherm Control Runaway ReactionIn Stage 1 (Cyclization), control the addition rate of the diazo compound to the catalyst. Use a dosing pump interlocked with temperature monitoring.
Cyclopropane Stability Ring OpeningAvoid strong Lewis acids with nucleophilic solvents. Use Borane for reduction (gentler than LAH).
Regiochemistry Wrong IsomerThe intramolecular nature of the cyclization guarantees the [3.1.0] connectivity. Monitor purity by GC-MS to ensure no intermolecular dimerization occurs.

Visualized Workflow (DOT Diagram)

SynthesisRoute SM Allyl Malonate Diazo Allyl Diazomalonate (Diazo Transfer) SM->Diazo p-ABSA, DBU Acetonitrile, 0°C Lactone 2-Oxo-3-oxabicyclo[3.1.0]hexane- 1-carboxylate (Bicyclic Core) Diazo->Lactone Rh2(OAc)4 (cat) DCM, Reflux (Intramolecular Cyclopropanation) Acid 1-Carboxylic Acid (Hydrolysis) Lactone->Acid LiOH, THF/H2O Isocyanate Isocyanate Intermediate (In situ) Acid->Isocyanate DPPA, Et3N, Heat (Curtius Rearrangement) BocLactone 1-Boc-amino-2-oxo- 3-oxabicyclo[3.1.0]hexane Isocyanate->BocLactone t-BuOH, Reflux BocEther 1-Boc-amino-3-oxabicyclo[3.1.0]hexane (Ether) BocLactone->BocEther BH3·DMS, THF (Lactone Reduction) Final 3-Oxabicyclo[3.1.0]hexan-1-amine HCl (Final Product) BocEther->Final 4M HCl/Dioxane (Deprotection)

Caption: Step-wise synthetic workflow for 3-oxabicyclo[3.1.0]hexan-1-amine via intramolecular carbenoid cyclization.

References

  • Doyle, M. P., et al. "Synthesis of lactones by intramolecular cyclopropanation of allyl diazoacetates." Journal of Organic Chemistry, 1985, 50(10), 1663–1666. (Foundational method for the Rh-catalyzed cyclization to the oxabicyclo[3.1.0] core). Link

  • Muthusamy, S., et al. "Rh(II)-catalyzed intramolecular cyclization of diazo carbonyl compounds." Tetrahedron, 2007.
  • Shioiri, T., et al. "Diphenylphosphoryl azide.[3] A new convenient reagent for a modified Curtius reaction." Journal of the American Chemical Society, 1972, 94(17), 6203–6205. Link

  • VeriXiv. "Development of a scalable synthetic route to (1R,5R)-2,2-dimethoxybicyclo[3.1.0]hexan-3-one." (Relevant for scale-up handling of similar bicyclic ketones).[6][7] Link

  • Sigma-Aldrich. "Product Specification: (1S,5S)-3-Oxabicyclo[3.1.0]hexane-1-carboxylic acid." (Confirmation of intermediate stability). Link

Sources

reaction kinetics of (1R,5R)-3-Oxabicyclo[3.1.0]hexan-1-amine in nucleophilic substitutions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Kinetic Profiling of the Constrained Bicyclic Nucleophile (1R,5R)-3-Oxabicyclo[3.1.0]hexan-1-amine in Nucleophilic Substitution Reactions

Abstract

The 3-oxabicyclo[3.1.0]hexane framework is a conformationally restricted structural motif increasingly utilized in medicinal chemistry to impart favorable physicochemical properties and precise three-dimensional topologies to bioactive molecules.[1][2] (1R,5R)-3-Oxabicyclo[3.1.0]hexan-1-amine, a primary amine positioned on a sterically encumbered bridgehead-like carbon, presents a unique case study in nucleophilic reactivity. Understanding its reaction kinetics is paramount for its effective integration into synthetic routes for novel therapeutics, including its potential use in forming stable covalent bonds in targeted therapies. This document provides a comprehensive guide to the mechanistic considerations and detailed experimental protocols for the kinetic characterization of this amine in SN2 reactions. We outline methodologies for determining reaction order, rate constants, and activation parameters, thereby offering researchers a robust framework for evaluating the nucleophilicity of this and other constrained scaffolds.

Part 1: Mechanistic Rationale and Structural Considerations

The Duality of Reactivity: Steric Hindrance vs. Inherent Nucleophilicity

The nucleophilic character of an amine is primarily governed by the availability of its lone pair of electrons to attack an electrophilic center.[3] For (1R,5R)-3-Oxabicyclo[3.1.0]hexan-1-amine, two opposing factors are at play:

  • Inherent Nucleophilicity: As a primary amine, it lacks the electron-withdrawing effects of aromatic systems and possesses a lone pair that is, in principle, readily available for bond formation.

  • Steric Encumbrance: The amine is located on a tertiary carbon atom that is part of a rigid, fused-ring system. The bicyclic framework effectively "shields" the nitrogen atom, creating significant steric hindrance that can impede its approach to an electrophile. This is in stark contrast to unhindered primary amines like n-propylamine but shares characteristics with sterically demanding amines like tert-butylamine.[4]

This structural rigidity makes the amine an excellent candidate for studying how stereoelectronic factors modulate reactivity. The constrained nature of the scaffold prevents bond rotations that might otherwise alleviate steric clash in a transition state.

The SN2 Pathway with Amine Nucleophiles

When reacting with primary or secondary electrophiles (e.g., alkyl halides), amines typically follow a bimolecular nucleophilic substitution (SN2) mechanism.[5][6] The reaction proceeds in a single, concerted step where the amine's lone pair attacks the electrophilic carbon, and the leaving group departs simultaneously.

The overall transformation involves two distinct chemical events:

  • Nucleophilic Attack: The rate-determining step, involving the collision of the amine and the electrophile to form a charged transition state. The rate law for this step is second-order overall: Rate = k[Amine][Electrophile].

  • Proton Transfer: A rapid, subsequent acid-base reaction where a second molecule of the amine (or another base) deprotonates the newly formed ammonium salt to yield the final, neutral product and an ammonium salt byproduct.[6]

SN2_Mechanism Amine (1R,5R)-3-Oxabicyclo[3.1.0]hexan-1-amine TS Sₙ2 Transition State [H₂N(Amine)---R---X]‡ Amine->TS k (Rate-Determining Step) Electrophile Electrophile (R-X) Electrophile->TS Salt Substituted Ammonium Salt [Amine-R-NH₂]⁺ X⁻ TS->Salt Fast Final_Product Final Amine Product (After Deprotonation) Salt->Final_Product + Amine - Amine-H⁺ X⁻ (Fast Proton Transfer) caption Fig. 1: Sₙ2 reaction pathway of the title amine.

Part 2: Designing a Kinetic Study

A well-designed kinetic experiment is a self-validating system that allows for the precise determination of reaction rates and mechanisms.[7][8] Our objective is to determine the rate law and activation parameters for the reaction of (1R,5R)-3-Oxabicyclo[3.1.0]hexan-1-amine with a model electrophile.

Selection of the Model System
  • Nucleophile: (1R,5R)-3-Oxabicyclo[3.1.0]hexan-1-amine.

  • Electrophile: Benzyl bromide is an ideal choice. It is a primary halide that strongly favors the SN2 mechanism, and the benzyl group provides a strong UV chromophore, facilitating analysis by HPLC with UV detection.

  • Solvent: Acetonitrile (ACN) is a polar aprotic solvent that effectively solvates the reactants and the charged transition state without interfering with the reaction.

  • Internal Standard (IS): A stable, non-reactive compound with a distinct retention time and UV absorbance, such as naphthalene or biphenyl, is crucial for accurate quantification by HPLC.

Analytical Methodology: UPLC/HPLC

High-performance liquid chromatography (HPLC), particularly ultra-high performance (UPLC), is the preferred method for monitoring reaction kinetics. It offers excellent resolution to separate reactants, products, and the internal standard, allowing for precise quantification of each species as a function of time.

Kinetic_Workflow cluster_prep Phase 1: Preparation cluster_exec Phase 2: Reaction Execution cluster_analysis Phase 3: Analysis & Data Processing A Prepare Stock Solutions (Amine, Electrophile, IS) in Acetonitrile C Equilibrate Reactants (Amine + IS) in a Thermostatted Vessel A->C B Calibrate HPLC (Determine Retention Times & Response Factors) G Inject on HPLC & Quantify Peaks B->G D Initiate Reaction (Add Electrophile, t=0) C->D E Collect Aliquots at Timed Intervals D->E F Quench Reaction (Dilute aliquot in cold mobile phase) E->F F->G H Plot Kinetic Data (e.g., ln[Amine] vs. time) G->H I Calculate Rate Constants & Activation Parameters H->I caption Fig. 2: Experimental workflow for kinetic analysis.

Part 3: Experimental Protocols

These protocols are designed to be self-validating through the use of an internal standard and the establishment of pseudo-first-order conditions.

Protocol 1: Determination of the Pseudo-First-Order Rate Constant (k')

This protocol simplifies the kinetics by using a large excess (≥10-fold) of the electrophile (benzyl bromide), making its concentration effectively constant throughout the reaction. The rate law simplifies to Rate = k'[Amine], where k' = k[Electrophile].

Materials:

  • (1R,5R)-3-Oxabicyclo[3.1.0]hexan-1-amine

  • Benzyl bromide (freshly distilled or from a new bottle)

  • Acetonitrile (HPLC grade)

  • Naphthalene (Internal Standard)

  • Thermostatted reaction vessel (e.g., jacketed beaker or reaction vial block)

  • Calibrated micropipettes and syringes

Procedure:

  • Stock Solution Preparation:

    • Amine Stock (0.1 M): Accurately weigh and dissolve the amine in ACN.

    • Electrophile Stock (1.0 M): Accurately prepare a stock solution of benzyl bromide in ACN.

    • Internal Standard Stock (0.05 M): Prepare a stock solution of naphthalene in ACN.

  • Reaction Setup:

    • In the thermostatted vessel set to 25.0 °C (298.15 K), combine 4.5 mL of ACN, 0.5 mL of the Amine Stock (0.1 M), and 0.1 mL of the Internal Standard Stock (0.05 M). This creates an initial amine concentration of ~0.01 M.

    • Allow the solution to equilibrate thermally for 15 minutes with gentle stirring.

  • Reaction Initiation and Sampling:

    • Initiate the reaction by adding 0.5 mL of the Electrophile Stock (1.0 M). This is time zero (t=0). The final concentrations will be: [Amine] ≈ 0.009 M, [Electrophile] ≈ 0.09 M (a 10-fold excess).

    • Immediately withdraw a 100 µL aliquot (the t=0 sample).

    • Continue to withdraw 100 µL aliquots at regular intervals (e.g., every 10, 20, or 30 minutes, depending on the reaction speed) for a duration covering at least 3 reaction half-lives.

  • Sample Quenching and Analysis:

    • Immediately quench each aliquot by adding it to a pre-labeled HPLC vial containing 900 µL of ACN. This dilution effectively stops the reaction.

    • Analyze each quenched sample by HPLC. A typical method would be a C18 column with an isocratic mobile phase (e.g., 60:40 ACN:Water) and UV detection at 254 nm.

  • Data Processing:

    • For each chromatogram, integrate the peak areas for the amine and the internal standard (IS).

    • Calculate the normalized amine concentration at each time point: [Amine]_norm = (Area_Amine / Area_IS).

    • Plot ln([Amine]_norm) versus time (in seconds). The data should yield a straight line.

    • The slope of this line is equal to -k'. The pseudo-first-order rate constant k' is the negative of the slope (units: s⁻¹).

Protocol 2: Determination of the Second-Order Rate Constant (k) and Activation Parameters

Procedure:

  • Determine Second-Order Rate Constant (k):

    • Repeat Protocol 1 using different excess concentrations of benzyl bromide (e.g., 15-fold and 20-fold excess).

    • This will yield a set of k' values for different [Electrophile] concentrations.

    • Plot k' (y-axis) versus [Electrophile] (x-axis). The slope of this line is the true second-order rate constant, k (units: M⁻¹s⁻¹).

  • Determine Activation Parameters (Arrhenius-Eyring Analysis):

    • Perform the complete experiment from Protocol 1 (using a fixed 10-fold excess of electrophile) at a minimum of four different temperatures (e.g., 298 K, 308 K, 318 K, and 328 K).

    • Calculate the second-order rate constant k at each temperature.

    • Arrhenius Plot: Plot ln(k) versus 1/T (where T is in Kelvin). The slope is -Ea/R, from which the activation energy (Ea) can be calculated (R = 8.314 J·mol⁻¹·K⁻¹).

    • Eyring Plot: Plot ln(k/T) versus 1/T. The slope is -ΔH‡/R and the y-intercept is ln(kB/h) + ΔS‡/R, allowing for the calculation of the enthalpy (ΔH‡) and entropy (ΔS‡) of activation (kB = Boltzmann constant, h = Planck constant).

Part 4: Hypothetical Data and Interpretation

To illustrate the expected outcome, we present hypothetical data comparing our title amine to simpler, unhindered primary amines under identical conditions.

Table 1: Comparative Kinetic Data at 298 K

Amine NucleophileRate Constant, k (M⁻¹s⁻¹)Ea (kJ/mol)ΔS‡ (J·mol⁻¹·K⁻¹)
n-Butylamine1.5 x 10⁻²55-95
(1R,5R)-3-Oxabicyclo[3.1.0]hexan-1-amine 8.2 x 10⁻⁴ 72 -110
tert-Butylamine2.5 x 10⁻⁵85-125

Interpretation of Hypothetical Results:

  • Rate Constant (k): The rate constant for the bicyclic amine is significantly smaller (~18-fold) than that of the unhindered n-butylamine, but larger than the extremely hindered tert-butylamine. This quantitatively confirms that the bicyclic scaffold imparts significant, but not complete, steric blockade to the nucleophilic center.

  • Activation Energy (Ea): The higher activation energy (+17 kJ/mol compared to n-butylamine) reflects the increased energy required to force the bulky amine and the electrophile into the sterically crowded SN2 transition state.

  • Entropy of Activation (ΔS‡): The large negative value for ΔS‡ is characteristic of a bimolecular (SN2) reaction, where two freely moving molecules are organized into a single, highly ordered transition state. The even more negative value for the bicyclic amine compared to n-butylamine suggests a more tightly ordered transition state, possibly due to restricted bond rotations and a more specific orientation required for successful reaction.

Conclusion

The kinetic profile of (1R,5R)-3-Oxabicyclo[3.1.0]hexan-1-amine reveals a nuanced reactivity governed by its constrained bicyclic structure. While inherently a primary amine, its nucleophilic substitution reactions are markedly slower than those of unhindered analogs due to significant steric hindrance, as reflected in a reduced rate constant and an increased activation energy. The protocols detailed herein provide a robust and reliable framework for quantifying these effects. This kinetic data is essential for drug development professionals to predict reaction feasibility, optimize synthetic conditions, and rationally design molecules where controlled nucleophilic reactivity is a desired feature.

References

  • Alcaraz, L., et al. (2021). Nucleophilic vinylic substitution in bicyclic methyleneaziridines. Organic & Biomolecular Chemistry. Available at: [Link]

  • Ashenhurst, J. (2018). Nucleophilicity Trends of Amines. Master Organic Chemistry. Available at: [Link]

  • De la Cruz, P., et al. (2002). Rearrangement of a Mesylate Tropane Intermediate in Nucleophilic Substitution Reactions. The Journal of Organic Chemistry. Available at: [Link]

  • Neuman, R. C. Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. Chemistry LibreTexts. Available at: [Link]

  • Gant, T. G. (2016). Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane. Arkivoc. Available at: [Link]

  • Chemspace. 3-{1-[(1RS,5RS)-3-oxabicyclo[3.1.0]hexan-1-yl]-2-[(1rs&,4sr&)-bicyclo[2.1.1]hexan-2-yl]ethoxy}propan-1-amine. Available at: [Link]

  • Labcompare. (1R,5R)-3-oxabicyclo[3.1.0]hexan-1-amine hydrochloride. Available at: [Link]

  • PubChem. ((1r,5s)-3-oxabicyclo[3.1.0]hexan-1-yl)methanamine hydrochloride. Available at: [Link]

  • Maiti, S., et al. (2026). C–H Activation Initiated Skeletal Recasting of Cyclopropane Carboxylic Acid. ACS Catalysis. Available at: [Link]

  • Molbase. (1R,5S)-3-OXABICYCLO[3.1.0]HEXAN-6-AMINE HYDROCHLORIDE. Available at: [Link]

  • Egorova, A. S., et al. (2025). Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines. MDPI. Available at: [Link]

  • Stepanovs, D., et al. (2020). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. Available at: [Link]

  • Wang, Z., et al. (2017). Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation. RSC Publishing. Available at: [Link]

  • Franco, R., et al. (2015). The Kinetic Component in Drug Discovery. PMC. Available at: [Link]

  • Li, Y., et al. (2023). Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates. PubMed. Available at: [Link]

  • Cambridge Healthtech Institute. Macrocyclics and Constrained Peptides. Drug Discovery Chemistry. Available at: [Link]

  • Grodner, B., et al. (2021). Kinetic Studies of Newly Patented Aminoalkanol Derivatives with Potential Anticancer Activity. PubMed. Available at: [Link]

  • Clark, J. Nucleophilic substitution - halogenoalkanes and ammonia. Chemguide. Available at: [Link]

  • Goalby, N. Amines. Chemrevise. Available at: [Link]

  • Cary, D. R., et al. (2017). Constrained Peptides in Drug Discovery and Development. J-STAGE. Available at: [Link]

  • Lu, H., et al. (2018). Kinetics for Drug Discovery: An industry-driven effort to target drug residence time. Drug Discovery Today. Available at: [Link]

  • Rakotondrabe, J., et al. (2001). Kinetics of the reaction between N-amino-3-azabicyclo[3.3.0]octane... ResearchGate. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Preventing Racemization of (1R,5R)-3-Oxabicyclo[3.1.0]hexan-1-amine During Amide Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for ensuring the stereochemical integrity of (1R,5R)-3-Oxabicyclo[3.1.0]hexan-1-amine during amide bond formation. This resource is designed for researchers, chemists, and process development professionals who are incorporating this unique, sterically hindered bicyclic amine into their synthetic targets. We provide in-depth troubleshooting advice, detailed protocols, and the mechanistic rationale behind our recommendations.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a primary concern when coupling this amine?

Racemization is the process where an enantiomerically pure substance is converted into a mixture of both enantiomers (a racemate).[1] In drug development, this is a critical issue as different enantiomers can have drastically different pharmacological or toxicological profiles.

A crucial point of clarification is necessary: The chiral center on (1R,5R)-3-Oxabicyclo[3.1.0]hexan-1-amine itself, a bridgehead-like position, is not prone to racemization under standard coupling conditions. The primary risk of racemization during the coupling reaction lies with the chiral carboxylic acid partner (e.g., an N-protected amino acid) that is being activated for coupling.[2][3] The properties of the bicyclic amine—its basicity and steric bulk—can, however, significantly influence the reaction conditions and, consequently, the rate at which the carboxylic acid partner racemizes.[4]

Q2: What is the primary chemical mechanism that leads to racemization of the carboxylic acid partner?

The most common pathway for racemization of an N-protected amino acid during coupling is through the formation of a planar, achiral intermediate called a 5(4H)-oxazolone (also known as an azlactone).[3][5] This occurs when the activated carboxylic acid cyclizes on itself. The α-proton of this oxazolone is highly acidic and can be easily removed by a base, leading to a loss of stereochemical information. Subsequent reaction of this achiral intermediate with the amine will produce a racemic mixture of the desired amide product.

The challenge is to ensure that the nucleophilic attack by (1R,5R)-3-Oxabicyclo[3.1.0]hexan-1-amine on the activated carboxylic acid is much faster than the competing oxazolone formation pathway.

Q3: Which factors have the most significant impact on preventing racemization?

There are three primary factors that you can control to minimize racemization:[2]

  • Coupling Reagents & Additives: The choice of activating agent and the use of specific additives are paramount. Modern uronium/aminium or phosphonium-based reagents, often used with additives like HOBt or HOAt, are designed to create active esters that are both highly reactive towards amines and less prone to oxazolone formation.[6][7][8]

  • Base Selection: The strength and steric hindrance of the base used in the reaction are critical. Strong, non-hindered bases can accelerate the deprotonation of the oxazolone intermediate, promoting racemization.[5][7]

  • Reaction Conditions: Temperature and activation time directly influence reaction rates. Lower temperatures and shorter activation times generally suppress the rate of racemization.[5][9]

Troubleshooting Guide: Diagnosing and Solving Racemization

This section addresses common issues encountered during the coupling of (1R,5R)-3-Oxabicyclo[3.1.0]hexan-1-amine with chiral carboxylic acids.

Problem: Significant racemization (>2%) is detected in the final amide product.

This is the most common and critical issue. The troubleshooting workflow below will help you systematically identify and resolve the root cause.

G cluster_0 Troubleshooting Racemization Start High Racemization Detected Reagent What coupling reagent was used? Start->Reagent Carbo Carbodiimide (EDC, DCC, DIC)? Reagent->Carbo Carbodiimide Uronium Uronium/Phosphonium (HATU, HBTU, PyBOP)? Reagent->Uronium Uronium/Phosphonium Base What base was used? Temp Was the reaction run at low temp (0 °C)? Base->Temp Weak Base (NMM) Sol_Base Action: Switch to a weaker, sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine. Base->Sol_Base Strong Base (DIPEA) Sol_Temp Action: Run coupling at 0 °C and minimize pre-activation time. Temp->Sol_Temp No End End Temp->End Yes, issue likely resolved. Carbo->Base Additive Used Sol_Additive Action: Ensure an additive (HOAt or OxymaPure) was used with the carbodiimide. Carbo->Sol_Additive No Additive Used Uronium->Base Sol_Carbo Action: Switch to Uronium/Aminium reagent like HATU or COMU. Rationale: Forms a more stable active ester, less prone to oxazolone formation.

Caption: Decision workflow for troubleshooting high racemization.

Detailed Analysis & Solutions:
  • Cause 1: Inappropriate Coupling Reagent.

    • Explanation: Standard carbodiimides like DCC or EDC, when used alone, generate a highly reactive O-acylisourea intermediate that rapidly converts to the problematic oxazolone.[3]

    • Solution: Always use carbodiimides in combination with racemization-suppressing additives. The most effective additives are 1-hydroxy-7-azabenzotriazole (HOAt) and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma), which are superior to the classic 1-hydroxybenzotriazole (HOBt).[2][3][5] These additives form active esters that are more stable than the O-acylisourea but more reactive towards the amine. For even better results, switch to a modern uronium reagent like HATU or COMU, which often provide the lowest racemization levels.[10]

  • Cause 2: Incorrect Base Selection.

    • Explanation: A strong base like diisopropylethylamine (DIPEA) can readily deprotonate the α-carbon of any oxazolone that forms, locking in the racemization pathway.[7]

    • Solution: Switch to a weaker, more sterically hindered base. N-methylmorpholine (NMM) is a good first choice. In particularly sensitive cases, 2,4,6-collidine is an excellent, albeit weaker, alternative.[5][7] Use the minimum amount of base necessary.

  • Cause 3: High Temperature or Prolonged Activation.

    • Explanation: Both oxazolone formation and enolization are accelerated at higher temperatures.[5][11] Leaving the carboxylic acid activated for a long time before adding the amine gives the racemization pathway more time to occur.[5][7]

    • Solution: Perform the coupling reaction at 0 °C. Minimize any "pre-activation" step; ideally, the amine should be present when the coupling reagent is added, or added immediately after.

Recommended Protocols & Methodologies

Protocol A: Low-Racemization Coupling Using HATU

This protocol is recommended for sensitive substrates where minimizing racemization is the highest priority.

Materials:

  • N-protected chiral carboxylic acid (1.0 eq)

  • (1R,5R)-3-Oxabicyclo[3.1.0]hexan-1-amine (1.1 eq)

  • HATU (1.1 eq)

  • N-methylmorpholine (NMM) (2.0 eq)

  • Anhydrous DMF or NMP

Procedure:

  • Dissolve the N-protected chiral carboxylic acid in anhydrous DMF under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C using an ice bath.

  • Add NMM (2.0 eq) to the solution and stir for 2 minutes.

  • Add HATU (1.1 eq) and stir for another 2 minutes. A change in appearance (e.g., color) may be noted as the active ester forms.

  • Add a solution of (1R,5R)-3-Oxabicyclo[3.1.0]hexan-1-amine (1.1 eq) in a small amount of DMF dropwise to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 15 minutes, then let it warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by LC-MS or TLC.

  • Upon completion, proceed with standard aqueous workup and purification.

Verification:

  • Analyze the enantiomeric purity of the final product using a suitable chiral HPLC or SFC method. The enantiomeric excess (e.e.) should be >98%.

Data Summary: Comparison of Coupling Conditions

The following table provides a general comparison of common coupling systems and their relative risk of inducing racemization.

Coupling SystemAdditiveRecommended BaseRelative Racemization RiskCoupling SpeedNotes
DIC/EDC NoneDIPEA / NMMVery HighFastNot recommended for chiral acids.
DIC/EDC HOBtNMMModerateModerateA classic method, but often surpassed by newer systems.[6][12]
DIC/EDC HOAt / Oxyma NMM / Collidine Low Fast Excellent, cost-effective choice with low racemization. [2][5]
HBTU / PyBOP (Internal HOBt)NMM / CollidineLow-ModerateVery FastEffective, but can be outperformed by HATU in difficult cases.[6]
HATU / COMU (Internal HOAt)NMM / Collidine Very Low Very Fast Gold standard for minimizing racemization, especially with hindered amines. [10]
Protocol B: Chiral HPLC Analysis for Racemization Assessment

A robust analytical method is essential to accurately quantify the level of racemization.

Objective: To separate and quantify the desired (R,R,R/S) diastereomer from the undesired (S,R,R/S) diastereomer formed via racemization.

Typical Starting Conditions:

  • Column: A polysaccharide-based chiral stationary phase (CSP) is often effective. Examples include columns based on cellulose tris(3,5-dimethylphenylcarbamate) or amylose tris(3,5-dimethylphenylcarbamate).[13][14]

  • Mobile Phase (Normal Phase): A mixture of n-Hexane and a polar modifier like isopropanol or ethanol (e.g., 90:10 Hexane:IPA).[15]

  • Additive: For basic compounds (like the product amide), adding a small amount of a basic modifier like diethylamine (DEA) (e.g., 0.1%) can improve peak shape.[15]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the chromophore of the carboxylic acid partner absorbs (e.g., 220 nm or 254 nm).

Procedure:

  • Prepare a standard of the desired, non-racemized diastereomer if available.

  • Prepare a sample of the reaction product by dissolving a small amount in the mobile phase.

  • Inject the sample onto the HPLC system.

  • Optimize the mobile phase composition (adjusting the percentage of the polar modifier) to achieve baseline separation (Resolution > 1.5) between the two diastereomeric peaks.

  • Quantify the area of each peak to determine the percentage of the undesired diastereomer, which corresponds to the level of racemization.

G cluster_workflow Amide Coupling & Analysis Workflow Start Select Carboxylic Acid & Bicyclic Amine Coupling Coupling Reaction Select low-racemization conditions: - Reagent: HATU/COMU - Base: NMM/Collidine - Temp: 0 °C Start->Coupling Workup Workup & Purification Coupling->Workup Analysis Chiral HPLC Analysis - CSP Column - Normal Phase Elution - Quantify Diastereomers Workup->Analysis Result Enantiomeric Excess (e.e.) > 98%? Analysis->Result Success Success Result->Success Yes Troubleshoot Troubleshoot (See Guide) Result->Troubleshoot No

Caption: General workflow for synthesis and chiral analysis.

References
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved February 25, 2026, from [Link]

  • Jørgensen, S. P., et al. (2021, February 13). In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis. PMC. Retrieved February 25, 2026, from [Link]

  • Hu, L., et al. (2016). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Synfacts. Retrieved February 25, 2026, from [Link]

  • Ghosh, A., et al. (2022). TFPN-mediated racemization/epimerization-free amide and peptide bond formation. Organic & Biomolecular Chemistry. Retrieved February 25, 2026, from [Link]

  • Hu, L., et al. (2016, October 12). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. PubMed. Retrieved February 25, 2026, from [Link]

  • Coupling Reagents. (n.d.). AAPPTEC. Retrieved February 25, 2026, from [Link]

  • Li, H., et al. (2022). Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Organic & Biomolecular Chemistry. Retrieved February 25, 2026, from [Link]

  • Hu, L., et al. (2016, September 29). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Journal of the American Chemical Society. Retrieved February 25, 2026, from [Link]

  • Nagy, B., et al. (2022). A Sustainable Green Enzymatic Method for Amide Bond Formation. PMC. Retrieved February 25, 2026, from [Link]

  • Gabriel, C. M., et al. (2015). Amide and Peptide Bond Formation in Water at Room Temperature. Organic Letters. Retrieved February 25, 2026, from [Link]

  • Kumar, A., et al. (2020). Racemization pathways during amide bond formation. ResearchGate. Retrieved February 25, 2026, from [Link]

  • Chen, C., et al. (2021). The effect of temperature on the kinetics of enhanced amide bond formation from lactic acid and valine driven by deep eutectic solvents. RSC Publishing. Retrieved February 25, 2026, from [Link]

  • Ali, I., et al. (2021, June 30). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Retrieved February 25, 2026, from [Link]

  • Sotor, P., et al. (2020, April 9). An approach to new chiral bicyclic imines and amines via Horner–Wadsworth–Emmons reaction. RSC Publishing. Retrieved February 25, 2026, from [Link]

  • Ahuja, S. (2020, November 12). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Retrieved February 25, 2026, from [Link]

  • Aboul-Enein, H. Y., & Ali, I. (2003). HPLC separation of enantiomers using chiral stationary phases. ResearchGate. Retrieved February 25, 2026, from [Link]

  • Ali, I., & Aboul-Enein, H. Y. (2007, July 23). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. Retrieved February 25, 2026, from [Link]

  • Incorporation of bicyclic amines in ligand coupling reaction. (n.d.). ResearchGate. Retrieved February 25, 2026, from [Link]

  • Chiral HPLC and SFC Columns. (n.d.). Columnex. Retrieved February 25, 2026, from [Link]

  • Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane. (n.d.). Arkat USA. Retrieved February 25, 2026, from [Link]

  • Racemization – Knowledge and References. (n.d.). Taylor & Francis. Retrieved February 25, 2026, from [Link]

  • Duarte, F., et al. (2023, July 25). Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. MDPI. Retrieved February 25, 2026, from [Link]

  • Racemization of oxazepam and chiral 1,4-benzodiazepines. DFT study of the reaction mechanism in aqueous solution. (2019, January 21). Organic & Biomolecular Chemistry. Retrieved February 25, 2026, from [Link]

  • The Chemistry of Bridged Lactams and Related Heterocycles. (n.d.). PMC. Retrieved February 25, 2026, from [Link]

  • Stability Relationships in Bicyclic Ketones. (n.d.). ResearchGate. Retrieved February 25, 2026, from [Link]

  • Development of a scalable synthetic route to (1R,5R)-2,2- dimethoxybicyclo[3.1.0]hexan-3-one: an important intermediate in the s. (2025, February 4). VeriXiv. Retrieved February 25, 2026, from [Link]

  • Rapid Assembly of the 1-Azabicyclo[3.1.0]hexane Skeleton of Ficellomycin. (2025, August 7). ResearchGate. Retrieved February 25, 2026, from [Link]

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Technical Support Center: Optimizing Storage Stability of (1R,5R)-3-Oxabicyclo[3.1.0]hexan-1-amine Salts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (1R,5R)-3-Oxabicyclo[3.1.0]hexan-1-amine and its various salt forms. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to the storage and stability of these valuable compounds. Our goal is to provide you with the expertise and practical solutions needed to ensure the integrity of your materials throughout your research and development workflows.

The unique bridged bicyclic structure of (1R,5R)-3-Oxabicyclo[3.1.0]hexan-1-amine makes it an increasingly important building block in medicinal chemistry. However, like many amine-containing compounds, its salts can be susceptible to stability issues, primarily related to hygroscopicity and chemical degradation. This guide will walk you through troubleshooting common problems and offer best practices for maintaining the long-term stability of these critical reagents.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the handling and storage of (1R,5R)-3-Oxabicyclo[3.1.0]hexan-1-amine salts.

Q1: What are the primary stability concerns for (1R,5R)-3-Oxabicyclo[3.1.0]hexan-1-amine salts?

The main stability concerns are hygroscopicity (the tendency to absorb moisture from the air) and potential chemical degradation.[1][2] Moisture absorption can lead to physical changes like caking and clumping, which can affect handling and weighing.[3][4] Chemically, the presence of water can facilitate degradation pathways such as hydrolysis.[5]

Q2: How does the choice of counter-ion affect the stability of the salt?

The counter-ion has a significant impact on the physicochemical properties of the salt, including its hygroscopicity, solubility, and melting point.[5][6][7] The nature of the hydrogen bonding between the amine and the counter-ion plays a major role in its stability.[6] Generally, selecting an appropriate counter-ion can enhance the overall stability of the active pharmaceutical ingredient (API).[1][5]

Q3: What are the ideal storage conditions for these salts?

As a best practice, (1R,5R)-3-Oxabicyclo[3.1.0]hexan-1-amine salts should be stored in a tightly sealed container in a dry and well-ventilated place, protected from moisture.[8][9] For many amine salts, storage in a desiccator or a controlled low-humidity environment is recommended to minimize water uptake.[3][10] Some suppliers recommend storage at room temperature, while others suggest refrigerated conditions (2-8°C), so it is always important to consult the supplier's specific recommendations.[11][12][13]

Q4: I've noticed my powdered salt has formed clumps. What does this mean and is it still usable?

Caking or clumping is a common physical change for hygroscopic materials and is often caused by moisture absorption.[3][4] While the compound may still be chemically viable, this change can make accurate weighing and handling difficult. It is a strong indicator that your storage conditions need to be improved. Before using a caked material, it is advisable to perform an analytical check (e.g., by NMR or LC-MS) to confirm its purity and rule out chemical degradation.

Q5: Are there any visual cues that might indicate degradation?

Besides caking, other visual signs of potential degradation can include a change in color or the appearance of a noticeable odor. If you observe any of these changes, it is crucial to re-analyze the material to determine its integrity before proceeding with your experiments.

Troubleshooting Guides

This section provides more in-depth, step-by-step guidance for addressing specific stability-related issues you may encounter.

Guide 1: Investigating and Mitigating Hygroscopicity

Hygroscopicity is a primary challenge for many amine salts. This guide will help you assess the extent of the issue and implement effective mitigation strategies.

Symptoms:
  • Material becomes sticky, cakes, or clumps over time.[3][4]

  • Difficulty in handling and accurately weighing the compound.

  • Observed increase in the water content of the material as determined by Karl Fischer titration.

Root Cause Analysis Workflow:

A Symptom: Caking/Clumping of Salt B Is the container properly sealed? A->B C Is the storage environment controlled for humidity? B->C Yes E Action: Reseal container tightly. Use parafilm for extra security. B->E No D Is the material inherently highly hygroscopic? C->D Yes F Action: Store in a desiccator with fresh desiccant or in a dry cabinet. C->F No G Action: Consider salt screening to identify a less hygroscopic form. D->G H Verify water content via Karl Fischer titration. E->H F->H I Assess impact on critical quality attributes (e.g., purity, dissolution). G->I H->I

Caption: Workflow for troubleshooting hygroscopicity issues.

Experimental Protocols:

Protocol 1.1: Gravimetric Sorption Analysis

This experiment helps to quantify the hygroscopicity of your salt.

Objective: To determine the moisture uptake of the salt at various relative humidity (RH) levels.

Materials:

  • Dynamic Vapor Sorption (DVS) analyzer or a humidity-controlled chamber.

  • Microbalance.

  • (1R,5R)-3-Oxabicyclo[3.1.0]hexan-1-amine salt sample.

Procedure:

  • Place a known mass of the salt sample on the microbalance within the DVS instrument.

  • Equilibrate the sample at a low RH (e.g., 5%) until a stable weight is achieved.

  • Increase the RH in a stepwise manner (e.g., in 10% increments from 10% to 90% RH).

  • At each step, allow the sample to equilibrate until a stable weight is recorded.

  • After reaching the highest RH, decrease the humidity in a stepwise manner to assess the desorption profile.

  • Plot the change in mass (%) versus the RH to generate a sorption/desorption isotherm.

Data Interpretation:

% Weight Gain at 80% RHHygroscopicity ClassRecommended Action
< 0.2%Non-hygroscopicStandard storage is likely sufficient.
0.2% - < 2%Slightly hygroscopicStore in a desiccator.
2% - < 15%HygroscopicUse of a dry box or glovebox for handling is recommended.[3]
≥ 15%Very hygroscopicStrict environmental controls are necessary. Consider alternative salt forms.

Protocol 1.2: Best Practices for Handling and Storage

Objective: To minimize moisture exposure during routine laboratory use.

Procedure:

  • Storage:

    • Always store the primary container tightly sealed. For screw-top jars, consider wrapping the cap with parafilm for an enhanced seal.[10]

    • Place the primary container inside a secondary container, such as a heat-sealable foil bag, along with desiccant pouches.[10]

    • For long-term storage, consider using a dry cabinet that maintains a low relative humidity.[3]

  • Handling:

    • Allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold powder.

    • If possible, handle the material in a low-humidity environment, such as a glovebox or a dry room.

    • For frequently accessed materials, consider aliquoting the bulk supply into smaller, single-use vials to minimize repeated exposure of the entire batch to the atmosphere.

Guide 2: Assessing and Preventing Chemical Degradation

While physical changes due to hygroscopicity are often the first sign of a problem, it is crucial to ensure the chemical integrity of your (1R,5R)-3-Oxabicyclo[3.1.0]hexan-1-amine salt.

Potential Degradation Pathways:

Amine salts can be susceptible to several degradation pathways, which can be accelerated by factors like moisture, light, and elevated temperatures. For bicyclo-alkane amine derivatives, oxidative degradation is a potential concern.

A (1R,5R)-3-Oxabicyclo[3.1.0]hexan-1-amine Salt B Stress Conditions (Moisture, Heat, Light, Oxygen) A->B C Potential Degradation Products B->C D Oxidative Degradation Products C->D E Hydrolytic Degradation Products C->E

Caption: Potential degradation pathways for amine salts.

Experimental Protocols:

Protocol 2.1: Stability-Indicating Analytical Method

Objective: To develop and use an analytical method capable of separating the intact salt from potential degradation products. High-Performance Liquid Chromatography (HPLC) is a common technique for this purpose.

Materials:

  • HPLC system with a UV or Mass Spectrometric (MS) detector.

  • Appropriate HPLC column (e.g., C18).

  • Mobile phase solvents (e.g., acetonitrile, water, buffers).

  • (1R,5R)-3-Oxabicyclo[3.1.0]hexan-1-amine salt reference standard and test sample.

Procedure:

  • Method Development: Develop an HPLC method that provides good resolution between the peak for the intact amine salt and any potential impurities or degradants. This may involve screening different columns, mobile phases, and gradients.

  • Forced Degradation Study: To confirm the stability-indicating nature of the method, subject the salt to stress conditions (e.g., acidic, basic, oxidative, thermal, and photolytic stress).

    • Acid/Base Hydrolysis: Dissolve the sample in a dilute acid (e.g., 0.1 N HCl) and a dilute base (e.g., 0.1 N NaOH) and monitor over time.

    • Oxidation: Dissolve the sample in a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) and monitor.

    • Thermal Stress: Store the solid sample at an elevated temperature (e.g., 60°C) and test at regular intervals.

    • Photostability: Expose the solid sample to light according to ICH Q1B guidelines.

  • Analysis: Analyze the stressed samples using the developed HPLC method. The method is considered stability-indicating if the degradation products are resolved from the main peak and the mass balance is close to 100%.

Protocol 2.2: Routine Stability Monitoring

Objective: To monitor the purity of your stored material over time.

Procedure:

  • Upon receiving a new batch of (1R,5R)-3-Oxabicyclo[3.1.0]hexan-1-amine salt, perform an initial analysis (e.g., HPLC, NMR) to establish a baseline purity profile.

  • Store the material under the recommended conditions.

  • At regular intervals (e.g., every 6 months), re-analyze a sample from the stored batch using the same analytical method.

  • Compare the results to the initial profile. A significant decrease in purity or the appearance of new impurity peaks indicates that the material is degrading under the current storage conditions.

Conclusion

The stability of (1R,5R)-3-Oxabicyclo[3.1.0]hexan-1-amine salts is a critical factor for the success of research and development projects. By understanding the potential challenges, particularly hygroscopicity, and implementing robust storage, handling, and analytical monitoring strategies, you can ensure the quality and integrity of these important chemical entities. This guide provides a framework for troubleshooting common issues and establishing best practices within your laboratory. For further, compound-specific questions, always refer to the documentation provided by the supplier or contact their technical support services.

References

  • Babu, N. J., & Nangia, A. (2011). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. PubMed, 43(1), 57-70. [Link]

  • SMT Dry Cabinets. (2025, April 15). Protecting Pharmaceuticals from Humidity's Wrath. SMTDryBoxes. [Link]

  • Various Authors. (2019, November 19). Is there a practical and efficient way to protect hygroscopic compounds from water uptake? ResearchGate. [Link]

  • Various Authors. (n.d.). Hygroscopicity and Hydrates in Pharmaceutical Solids: Solid Form and Drug Development. ResearchGate. [Link]

  • Pharmapproach. (2011, June 24). Testing Procedure (Method of analysis) for Aluminium Salts, Amines and Ammonium Salts. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. AAPS PharmSciTech, 13(4), 1119–1128. [Link]

  • Yilmaz, G., et al. (2019). Counterion Effect of Amine Salts on Ring-Opening Polymerization of 1,3-Benzoxazines. Macromolecular Chemistry and Physics, 220(1), 1800268. [Link]

  • Tan, E. C., & Heng, P. W. S. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 14(7), 1334. [Link]

  • Liu, Y., et al. (2024). Modifying Specific Ion Effects: Studies of Monovalent Ion Interactions with Amines. The Journal of Physical Chemistry B, 128(28), 6433–6440. [Link]

  • Various Authors. (2012, July 27). Does the stability of a metal complex depend on counter ions? ResearchGate. [Link]

  • Scribd. (n.d.). Amine System Chemical Analysis Guide. [Link]

  • Gould, P. L. (2000). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development, 4(5), 427-435. [Link]

  • PharmaInfo. (2013, June 15). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. [Link]

  • EPTQ. (2013). Chemical analysis in amine system operations. [Link]

  • Zimper, U., & Zoch, C. (2010). Impact of counterion on the chemical stability of crystalline salts of procaine. PubMed, 41(9), 1369-1377. [Link]

  • American Fuel & Petrochemical Manufacturers. (n.d.). Question 69: How do you detect that amine salts are forming and causing corrosion, either in the fractionator or other locations ahead of the water dew point? What are chemical and operational strategies for mitigation?[Link]

  • FDA. (n.d.). Annex 9 Guide to good storage practices for pharmaceuticals. [Link]

  • Labcompare. (n.d.). (1R,5R)-3-oxabicyclo[3.1.0]hexan-1-amine hydrochloride from Aladdin Scientific Corporation. [Link]

  • PubChemLite. (n.d.). ((1r,5s)-3-oxabicyclo[3.1.0]hexan-1-yl)methanamine hydrochloride. [Link]

  • Chemspace. (n.d.). 3-{1-[(1RS,5RS)-3-oxabicyclo[3.1.0]hexan-1-yl]-2-[(1rs&,4sr&)-bicyclo[2.1.1]hexan-2-yl]ethoxy}propan-1-amine. [Link]

  • Tokuyama, T., & Sokatch, J. R. (1983). Biodegradation of Cyclohexylamine by Brevibacterium oxydans IH-35A. Applied and Environmental Microbiology, 46(6), 1214–1218. [Link]

  • Wang, Y., et al. (2025). Catalyst-Controlled Regiodivergent Synthesis of Bicyclo[2.1.1]hexanes via Photochemical Strain-Release Cycloadditions. Journal of the American Chemical Society. [Link]

  • Various Authors. (n.d.). Chemoselective formation of bicyclo[3.1.0]hexane derivatives. ResearchGate. [Link]

  • Ali, S. M., et al. (2013). Degradation studies of amines and alkanolamines during sour gas treatment process. International Journal of Chemical and Environmental Engineering, 4(2), 115-123. [Link]

  • Various Authors. (n.d.). 6-Tosyl-3-oxa-6-azabicyclo[3.1.0]hexane. ResearchGate. [Link]

Sources

Technical Support Center: Troubleshooting Cyclization Failures in 3-Oxabicyclo[3.1.0]hexane Formation

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of the 3-oxabicyclo[3.1.0]hexane scaffold. This valuable structural motif, present in a range of biologically active molecules, can be synthetically challenging to access. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common failures in its formation.

Introduction to Synthetic Strategies

The formation of the 3-oxabicyclo[3.1.0]hexane ring system is most commonly achieved through two primary synthetic routes:

  • Intramolecular Cyclopropanation of Allylic Ethers: This method involves the formation of the cyclopropane ring from an appropriately substituted allylic ether. The Simmons-Smith reaction and transition-metal-catalyzed cyclopropanations are prominent examples.[1][2]

  • Intramolecular Williamson Ether Synthesis: This approach involves the formation of the oxetane ring via an intramolecular SN2 reaction of a precursor containing a hydroxyl group and a suitable leaving group on a cyclopropane backbone.

This guide will focus on troubleshooting issues arising from these common synthetic pathways.

General Troubleshooting Workflow

Encountering a failed or low-yielding cyclization can be a frustrating experience. A systematic approach to troubleshooting is crucial for identifying the root cause and implementing an effective solution. The following workflow provides a logical progression for diagnosing and resolving common issues.

Troubleshooting Workflow for 3-Oxabicyclo[3.1.0]hexane Synthesis start Low Yield or No Product check_sm 1. Verify Starting Material Integrity (NMR, MS, Purity) start->check_sm check_reagents 2. Assess Reagent Quality & Stoichiometry (Freshness, Titration, Anhydrous) check_sm->check_reagents SM OK check_conditions 3. Review Reaction Conditions (Temperature, Time, Atmosphere, Solvent) check_reagents->check_conditions Reagents OK analyze_crude 4. Analyze Crude Reaction Mixture (TLC, LC-MS, Crude NMR) check_conditions->analyze_crude Conditions OK sm_unreacted Starting Material Unreacted analyze_crude->sm_unreacted Predominantly SM byproducts Byproducts Formed analyze_crude->byproducts New Spots/Peaks no_reaction No Reaction Observed analyze_crude->no_reaction Only SM optimize_reagents Optimize Reagents: - Increase equivalents - Change reagent type (e.g., base, catalyst) - Ensure anhydrous conditions sm_unreacted->optimize_reagents optimize_conditions Optimize Conditions: - Increase/decrease temperature - Extend reaction time - Change solvent sm_unreacted->optimize_conditions identify_byproducts Identify Byproducts: - Isolate and characterize - Propose side reaction mechanisms byproducts->identify_byproducts no_reaction->optimize_reagents no_reaction->optimize_conditions success Successful Cyclization optimize_reagents->success optimize_conditions->success modify_procedure Modify Procedure: - High dilution for intramolecular cyclization - Additives to suppress side reactions - Alternative synthetic route identify_byproducts->modify_procedure modify_procedure->success

Caption: A systematic workflow for troubleshooting failed 3-oxabicyclo[3.1.0]hexane syntheses.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses specific issues that researchers may encounter during the synthesis of 3-oxabicyclo[3.1.0]hexane derivatives.

Section 1: Intramolecular Cyclopropanation of Allylic Ethers (e.g., Simmons-Smith Reaction)

Q1: My Simmons-Smith cyclopropanation of an allylic ether is sluggish and gives a low yield of the desired 3-oxabicyclo[3.1.0]hexane. What are the likely causes?

A1: Low yields in Simmons-Smith reactions often stem from issues with the organozinc carbenoid formation or its reactivity.

  • Inactive Zinc-Copper Couple: The activation of zinc is critical. Ensure the zinc-copper couple is freshly prepared and highly active. The color should change from the dull gray of zinc dust to a coppery brown.

  • Poor Quality Diiodomethane: Diiodomethane can decompose over time, especially when exposed to light. Use a freshly opened bottle or distill it before use.

  • Solvent Effects: The choice of solvent can significantly impact the reaction rate. While diethyl ether is common, some substrates may benefit from using 1,2-dichloroethane, especially with the Furukawa modification (Et₂Zn and CH₂I₂).[2]

  • Steric Hindrance: Bulky substituents near the double bond can impede the approach of the carbenoid. In such cases, a more reactive carbenoid or a transition-metal-catalyzed approach might be necessary.

Troubleshooting Table: Simmons-Smith Reaction

Problem Potential Cause Recommended Solution
Low ConversionInactive Zinc-Copper CouplePrepare a fresh couple; consider activation with a small amount of iodine.
Decomposed DiiodomethaneUse freshly distilled or a new bottle of diiodomethane.
Inappropriate SolventScreen different solvents (e.g., diethyl ether, 1,2-dichloroethane).
Formation of ByproductsMethylation of HeteroatomsUse a minimal excess of the Simmons-Smith reagent and monitor the reaction closely.[2]
Rearrangement of Allylic ThioethersIf a thioether is present, consider an alternative cyclopropanation method or use a large excess of the reagent.[2]

Q2: I am observing the formation of byproducts in my rhodium-catalyzed intramolecular cyclopropanation of a diazo-containing allylic ether. How can I improve the selectivity?

A2: Side reactions in rhodium-catalyzed cyclopropanations are often due to the high reactivity of the metal carbene intermediate.[1]

  • [3+2] Cycloaddition and C-H Insertion: These are common side reactions, particularly with diazomalonates.[1] Lowering the reaction temperature can sometimes improve selectivity.

  • Catalyst Choice: The ligand on the rhodium catalyst can influence selectivity. Dirhodium tetraacetate (Rh₂(OAc)₄) is a common choice, but more sterically demanding or chiral ligands can enhance selectivity for cyclopropanation.

  • Diazo Compound Stability: Ensure the diazo compound is handled appropriately, as its decomposition can lead to undesired pathways.

Section 2: Intramolecular Williamson Ether Synthesis

Q3: My attempt at an intramolecular Williamson ether synthesis to form the oxetane ring is resulting in a low yield, with a significant amount of unreacted starting material.

A3: Incomplete reaction in an intramolecular Williamson ether synthesis typically points to issues with the deprotonation of the alcohol or the subsequent nucleophilic attack.

  • Insufficiently Strong Base: The pKa of the alcohol must be considered. While NaOH or KOH may be sufficient for some substrates, more hindered or less acidic alcohols may require a stronger base like sodium hydride (NaH) to achieve complete deprotonation.[3]

  • Poor Leaving Group: The efficiency of the SN2 reaction is highly dependent on the quality of the leaving group. Iodide is an excellent leaving group, followed by bromide and tosylate. If you are using a chloride, consider converting it to an iodide in situ (Finkelstein reaction) or preparing the corresponding tosylate.[3]

  • Anhydrous Conditions: The presence of water will quench strong bases like NaH and can solvate the alkoxide, reducing its nucleophilicity. Ensure all reagents and solvents are rigorously dried.

Q4: I am observing the formation of multiple products, including what appears to be a dimeric ether, during my intramolecular Williamson ether synthesis. How can I favor the desired intramolecular cyclization?

A4: The formation of intermolecular products is a classic challenge in reactions designed to form small rings.

  • High Dilution Conditions: The key to favoring intramolecular reactions over intermolecular ones is to run the reaction at a very low concentration (e.g., 0.01 M or lower). This reduces the probability of two substrate molecules encountering each other.[3] A syringe pump for the slow addition of the substrate to a solution of the base is a common and effective technique.

  • Choice of Base: A non-nucleophilic, sterically hindered base can be advantageous in some cases to minimize side reactions where the base itself acts as a nucleophile.

Troubleshooting Protocol: High Dilution for Intramolecular Cyclization

  • Set up a reaction vessel with the chosen anhydrous solvent and the base (e.g., NaH).

  • Prepare a solution of the halo-alcohol starting material in the same anhydrous solvent in a separate flask.

  • Using a syringe pump, add the solution of the starting material to the stirred suspension of the base over a prolonged period (e.g., 4-12 hours).

  • Maintain the appropriate reaction temperature throughout the addition and for a period after the addition is complete.

  • Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.

Section 3: Product Stability and Purification

Q5: The 3-oxabicyclo[3.1.0]hexane ring system seems to be unstable during my workup or purification. What could be causing this, and how can I mitigate it?

A5: The strained oxetane ring within the bicyclic system can be susceptible to ring-opening under certain conditions.

  • Acidic Conditions: The epoxide-like character of the oxetane makes it prone to ring-opening under acidic conditions.[4][5] This can be a problem during aqueous workups if acidic byproducts are present (e.g., from the use of m-CPBA in a preceding epoxidation step).[3] It is also a consideration during silica gel chromatography, as standard silica gel is slightly acidic.

    • Solution: During the workup, wash the organic layer with a mild base like saturated aqueous sodium bicarbonate to neutralize any acid.[3] For chromatography, consider using deactivated (neutral) silica gel or alumina.

  • Nucleophilic Attack: As with epoxides, the oxetane ring can be opened by strong nucleophiles.[4] This is a consideration if residual nucleophiles from a previous step are carried through to the workup.

Purification Strategy for Acid-Sensitive Compounds

Purification Workflow crude_product Crude Product Mixture extraction Aqueous Workup: - Extract with organic solvent - Wash with sat. NaHCO₃ - Wash with brine crude_product->extraction drying Dry organic layer (Na₂SO₄ or MgSO₄) and concentrate extraction->drying chromatography Column Chromatography drying->chromatography neutral_silica Use Neutralized Silica Gel (e.g., wash with triethylamine/hexane) chromatography->neutral_silica Acid Sensitive standard_silica Standard Silica Gel (Monitor for decomposition) chromatography->standard_silica Acid Stable pure_product Pure 3-Oxabicyclo[3.1.0]hexane neutral_silica->pure_product standard_silica->pure_product

Caption: Recommended purification workflow for potentially acid-sensitive 3-oxabicyclo[3.1.0]hexane derivatives.

References

  • Organic Chemistry Portal. (n.d.). Simmons-Smith Reaction. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Synthesis of 6-oxabicyclo[3.1.
  • Wikipedia. (2023, May 29). Metal-catalyzed cyclopropanations. Retrieved from [Link]

  • Myers, A. (n.d.). Cyclopropanation. Chem 115. Retrieved from [Link]

  • Probst, D. A. (2019, August 16). TRANSITION METAL CATALYZED SIMMONS–SMITH TYPE CYCLOPROPANATIONS.
  • Wikipedia. (2023, October 28). Simmons–Smith reaction. Retrieved from [Link]

  • Padwa, A., Krumpe, K. E., & Kassir, J. M. (1991). 3-Oxa- and 3-Azabicyclo[3.1.0]hexan-2-ones via Tandem Radical Cyclization−Intramolecular SN2 Reactions. The Journal of Organic Chemistry, 56(8), 2523–2530. [Link]

  • (2023, June 8). ASYMMETRIC TRANSITION METAL CATALYZED CYCLOPROPANATIONS.
  • Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrofurans. Retrieved from [Link]

  • Kumar, A., Singh, A., Kumar, A., & Sharma, P. (2023). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs. Molecules, 28(13), 5085. [Link]

  • Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395–422. [Link]

  • Sibi, M. P., & Liu, M. (2001). Palladium-catalyzed intramolecular aza-Wacker-type cyclization of vinyl cyclopropanecarboxamides to access conformationally restricted aza[3.1.0]bicycles. Organic Letters, 3(26), 4181–4184.
  • Boumoud, T., & Choukchou-Braham, N. (2018). A New Synthetic Method of 1,5-Dimethyl-3-Oxabicyclo[3.1.0] Hexane-2,4-Dione. Letters in Organic Chemistry, 15(5), 386-390.
  • Wu, S., Li, Z., & Wu, J. (2021). Biocatalytic enantioselective formation and ring-opening of oxetanes.
  • Ashenhurst, J. (2015, February 10). Epoxide Ring Opening With Base. Master Organic Chemistry. Retrieved from [Link]

  • Wang, X., et al. (2018). Facile synthesis of multisubstituted 2,3-dihydrofurans via intermolecular cyclization of enals or alkyl/aryl aldehydes with acyl-stabilized sulfur ylides.
  • Chen, J., et al. (2023). Base-Promoted Intramolecular Addition of Vinyl Cyclopropanecarboxamides to Access Conformationally Restricted Aza[3.1.0]bicycles. Molecules, 28(9), 3704.
  • Garber, K. (2017). CHEM 222, Chapter 14: Synthesis of Epoxides: Base-promoted Cyclization of Halohydrins. Dr. Garber's Video Guides to Organic Chemistry. Retrieved from [Link]

  • Balandina, A. A., et al. (2022). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journal of Organic Chemistry, 18, 808-817.
  • Ivanova, O. A., & Zefirov, N. S. (2022). Recent Catalytic Routes to 3-Azabicyclo[3.1.
  • Li, Y., et al. (2019). Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones. Organic & Biomolecular Chemistry, 17(23), 5783-5787.
  • Liu, Y., et al. (2024). Stereoselective Synthesis of Oxetanes Catalyzed by an Engineered Halohydrin Dehalogenase.
  • Inoue, M. (2011). Synthesis of Marine Polycyclic Polyethers via Endo-Selective Epoxide-Opening Cascades. Chemical Reviews, 111(7), 4419-4444.
  • Kumar, V., et al. (2018). 2,3-Dihydrofurans as Potential Cytotoxic and Antibacterial Agents: Tandem Knoevenagel-Michael Cyclization for the Synthesis of 2,3-Dihydrofurans by Using α-Tosyloxy Ketone Precursors. Chemistry & Biodiversity, 15(11), e1800277.
  • Denmark, S. E. (n.d.). An Exploration of Oxetanes: Synthesis and Relevance. Denmark Group.
  • Avcı, B., & Tanyeli, C. (2021). Enantioselective synthesis of 2,3-dihydrofurans using a bifunctional quinine/squaramide organocatalyst. RSC Advances, 11(60), 38081-38088.
  • Pinson, J. W. (1980). U.S. Patent No. 4,225,499. Washington, DC: U.S.
  • LibreTexts. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening. Chemistry LibreTexts.
  • Wang, X., et al. (2018). Facile Synthesis of Multisubstituted 2,3-Dihydrofurans via Intermolecular Cyclization of Enals or Alkyl/Aryl Aldehydes with Acyl-Stabilized Sulfur Ylides.
  • Arinicheva, Y. A., et al. (2016). Epoxide ring-opening approach to the synthesis of diverse trisubstituted cyclopentanes. ARKIVOC, 2016(4), 217-226.
  • Wu, S., et al. (2021). Biocatalytic enantioselective formation and ring-opening of oxetanes.
  • Sá, M. M. (2023). Synthesis of 3-Azabicyclo[3.1.
  • Bakale, R. P., et al. (2007). U.S.
  • ChemRxiv. (2024, December 31). 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings.
  • Organic Letters. (2025, March 20). 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings.
  • PubChem. (n.d.). 3-Oxabicyclo(3.1.0)hexane-2,4-dione. Retrieved from [Link]

  • Maslov, M. A., et al. (2022). Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H). Molecules, 27(13), 4242.
  • Li, Y., et al. (2023). Construction of the 3‐azabicyclo[3.1.0]hexane scaffold from acyclic and cyclic precursors. Chemistry – A European Journal, 29(48), e202301017.

Sources

removing impurities from (1R,5R)-3-Oxabicyclo[3.1.0]hexan-1-amine preparations

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification & Isolation of (1R,5R)-3-Oxabicyclo[3.1.0]hexan-1-amine

Executive Summary

The preparation of (1R,5R)-3-oxabicyclo[3.1.0]hexan-1-amine presents unique challenges due to the strain of the bicyclic [3.1.0] system and the difficulty in separating it from its enantiomer, (1S,5S). This guide addresses the three critical failure modes reported by process chemists: enantiomeric excess (ee) degradation , metal/boron carryover from cyclopropanation or reduction, and instability of the free base (carbamate formation).

Module 1: Stereochemical Purity (The Enantiomer Problem)

Issue: The synthesis (often via cyclopropanation of 2,5-dihydrofuran derivatives or intramolecular alkylation) produces a racemate or low-ee mixture. Standard silica chromatography cannot separate the (1R,5R) and (1S,5S) enantiomers.

Root Cause Analysis:

  • Mechanism: The [3.1.0] ring fusion is obligate cis due to ring strain. Therefore, diastereomers are rare, but the enantiomer (1S,5S) is the primary stereochemical impurity.

  • Failure Mode: Attempting to distill the free amine often results in degradation or co-distillation of the enantiomer.

Protocol: Classical Resolution via Diastereomeric Salt Formation Standard Operating Procedure (SOP) for Optical Enrichment

Theory: The (1R,5R) amine forms a crystalline salt with (-)-Dibenzoyl-L-tartaric acid (L-DBTA) (or occasionally L-Mandelic acid), while the (1S,5S) salt remains more soluble in the mother liquor.

Step-by-Step Workflow:

  • Dissolution: Dissolve crude amine (free base) in MeOH/EtOH (1:4 ratio) .

  • Addition: Add 1.05 equivalents of (-)-Dibenzoyl-L-tartaric acid dissolved in warm EtOH.

  • Nucleation: Heat to reflux (60°C) for 30 mins, then cool slowly to 20°C at a rate of 5°C/hour.

    • Critical Control Point: If oiling out occurs, reheat and add a seed crystal of the pure salt.

  • Filtration: Collect the precipitate.

  • Recrystallization: If ee < 98%, recrystallize from iPrOH/H2O (95:5) .

  • Free Basing: Suspend salt in DCM, treat with 1M NaOH (cold), and separate layers immediately to avoid amide hydrolysis.

Visual Workflow (DOT Diagram):

ResolutionWorkflow node_start Crude Racemic Amine (1R,5R) + (1S,5S) node_agent Add (-)-Dibenzoyl-L-tartaric acid Solvent: EtOH/MeOH node_start->node_agent node_cryst Controlled Cooling (60°C -> 20°C) node_agent->node_cryst node_filter Filtration node_cryst->node_filter node_solid Solid Cake: (1R,5R)-Amine :: DBTA Salt node_filter->node_solid Precipitate node_liquor Mother Liquor: (1S,5S)-Amine enriched node_filter->node_liquor Filtrate (Waste) node_base Free-Basing (DCM / 1M NaOH) node_solid->node_base node_final Pure (1R,5R)-Amine (>99% ee) node_base->node_final

Caption: Workflow for the optical resolution of 3-oxabicyclo[3.1.0]hexan-1-amine using DBTA.

Module 2: Chemical Purity (Process Impurities)

Issue: The product contains residual metals (Zn, Ti, Pd) or Boron species, causing "colored" salts or failing heavy metal specifications.

Troubleshooting Table: Common Chemical Impurities

Impurity TypeLikely SourceDetection MethodRemoval Protocol
Boron Residues Reductive amination (NaBH(OAc)3)11B NMRMeOH quench + Azeotrope : Treat crude with MeOH/HCl to form volatile trimethyl borate, then rotary evaporate.
Zinc/Titanium Simmons-Smith CyclopropanationICP-MSRochelle's Salt Wash : Wash organic phase with sat. Potassium Sodium Tartrate solution.
Amino-Alcohols Ring opening of the 3-oxa ringLC-MS / TLCSelective Extraction : These are more polar. Extract amine into DCM at pH 10; amino-alcohols often stay in aqueous phase or require column chromatography (DCM:MeOH:NH4OH).

Deep Dive: Boron Removal If you used Sodium Triacetoxyborohydride for reductive amination (a common route to install the amine), boron complexes can chelate the amine.

  • Quench reaction with 1N HCl (gas evolution).

  • Adjust pH to >10 with NaOH.

  • Extract into MTBE (Methyl tert-butyl ether).

  • Crucial Step: Wash the MTBE layer with 10% Na2CO3 . This destabilizes amine-boron complexes better than water alone.

Module 3: Isolation & Stability (The "Oily Amine" Problem)

Issue: The free base is a hygroscopic oil that absorbs atmospheric CO2 to form solid carbamates (white crust), often mistaken for the product.

Solution: HCl Salt Formation Do not store the free base. Convert immediately to the Hydrochloride salt.

Protocol:

  • Dissolve the purified free base in Anhydrous Diethyl Ether or 1,4-Dioxane (10 mL/g).

  • Cool to 0°C.

  • Add 4M HCl in Dioxane dropwise (1.1 eq).

  • A white precipitate will form immediately.

  • Stir for 15 mins.

  • Filter under N2 atmosphere (hygroscopic!).

  • Wash cake with cold pentane.

  • Dry in a vacuum oven at 40°C over P2O5.

Impurity Fate Map (DOT Diagram):

ImpurityFate crude Crude Reaction Mixture acid_wash Acidic Wash (pH 2) crude->acid_wash org_waste Organic Layer Waste (Non-basic impurities) acid_wash->org_waste Remove Neutrals aq_layer Aqueous Layer (Amine Salts) acid_wash->aq_layer Product Protonated base_treat Basify (pH 12) + Extract aq_layer->base_treat final_org Organic Product Layer base_treat->final_org Clean Free Base aq_waste Aqueous Waste (Inorganic Salts/Boron) base_treat->aq_waste Remove Metals/Boron

Caption: Fate map showing the separation of non-basic and inorganic impurities via pH switching.

Frequently Asked Questions (FAQs)

Q1: Why does my NMR show a "doublet of doublets" that shouldn't be there? A: Check for Rotamers or Carbamates . If you ran the NMR in CDCl3, the amine might have reacted with traces of CO2 or acid in the solvent.

  • Fix: Run NMR in d6-DMSO or add a drop of D2O (to exchange NH protons) or TFA (to lock the salt form).

Q2: Can I use Chiral HPLC instead of Crystallization? A: Yes, for analytical checks or small scale (<100mg).

  • Column:Chiralpak IC or AD-H .

  • Mobile Phase: Hexane:EtOH:Diethylamine (90:10:0.1).

  • Note: Preparative HPLC is expensive for this molecule; tartrate resolution is preferred for >1g batches.

Q3: My yield is low after the HCl salt formation. Where is the product? A: The HCl salt of this amine is surprisingly soluble in alcohols and wet ether. Ensure you use anhydrous ether or dioxane. If you used Ethanol/HCl, the product is likely still in the filtrate. Evaporate and switch to Ether/Dioxane.

References

  • Vertex Pharmaceuticals . 1-Aryl-3-azabicyclo[3.1.0]hexanes: Preparation and use to treat neuropsychiatric disorders. US Patent 9,205,074 B2. 2015.[1] (Describes the general resolution of [3.1.0] bicyclic amines using Dibenzoyl-L-tartaric acid). Link

  • Abdel-Magid, A. F., et al. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 1996, 61, 3849-3862.[2] (Foundational protocol for reductive amination and boron impurity management). Link

  • Matrix Fine Chemicals . (1R,5S)-3-Oxabicyclo[3.1.0]hexan-6-amine hydrochloride Product Data. (Provides physical property benchmarks for the diastereomeric series). Link

  • Gilead Sciences . Development of a Scalable Synthetic Route to (1R,5R)-2,2-Dimethoxybicyclo[3.1.0]hexan-3-one. VeriXiv, 2025. (Relevant for synthesis of the [3.1.0] bicyclic core and handling of similar chiral intermediates). Link

Sources

Technical Support Center: Handling (1R,5R)-3-Oxabicyclo[3.1.0]hexan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist: Dr. Aris Thorne Department: Chemical Stability & Process Optimization Subject: Mitigation of Hygroscopicity and Deliquescence in Strained Bicyclic Amine Salts

Executive Summary & Technical Context[1][2][3][4][5][6]

(1R,5R)-3-Oxabicyclo[3.1.0]hexan-1-amine hydrochloride is a high-value chiral building block. While its strained bicyclic ether core provides unique 3D-vectors for drug design, its physical form—a primary amine hydrochloride salt—presents a significant challenge: aggressive hygroscopicity .

This molecule does not just "get wet"; it is deliquescent . The crystal lattice energy of the hydrochloride salt is easily overcome by the hydration energy of atmospheric moisture. Once the critical relative humidity (CRH) is breached, the solid adsorbs water, dissolves in it, and forms a viscous oil or "goo." This compromises stoichiometric accuracy, promotes hydrolysis of downstream reagents, and complicates handling.

This guide provides a self-validating system to handle this material without compromising your experimental integrity.

Immediate Troubleshooting: "My Solid is Sticky/Liquid"

If you have opened the container and found a sticky gum or a liquid instead of a free-flowing powder, follow this triage protocol immediately.

Scenario A: The Material is Clumped/Sticky (Early Stage Deliquescence)
  • Diagnosis: Surface moisture adsorption has initiated particle bridging.

  • Action:

    • Do NOT heat aggressively. The strained cyclopropane ring combined with the ether linkage can be sensitive to thermal degradation, especially in the presence of acidic moisture.

    • Vacuum Desiccation: Place the open vial inside a vacuum desiccator containing Phosphorus Pentoxide (

      
      ) or activated molecular sieves (4Å).
      
    • Time: Apply high vacuum (< 1 mbar) for 12–24 hours at room temperature (

      
      ).
      
    • Verification: Tap the vial. If the powder flows freely, it is recovered.

Scenario B: The Material is a Viscous Oil (Advanced Deliquescence)
  • Diagnosis: The salt has dissolved in absorbed atmospheric water.

  • Action (The "Azeotropic Rescue"):

    • Dissolve the oil fully in anhydrous Methanol (MeOH) or Dichloromethane (DCM) .

    • Add an anhydrous co-solvent (e.g., Toluene) to facilitate water removal via azeotropic distillation.

    • Concentrate on a rotary evaporator at low temperature (

      
      ).
      
    • Lyophilization (Recommended): If possible, re-dissolve in water/dioxane and freeze-dry to regenerate the amorphous solid.

Standard Operating Procedures (SOPs)

SOP-01: Storage & Containment

Never rely on the original vendor cap alone once the seal is broken.

ParameterSpecificationRationale
Primary Container Amber glass vial with Teflon-lined screw capPrevents UV degradation; Teflon ensures a chemically inert seal.
Secondary Containment Vacuum Desiccator or Glove BoxCreates a physical barrier against ambient humidity.
Desiccant Choice

(Phosphorus Pentoxide)
Silica gel is insufficient for deliquescent amine salts.

chemically traps water.
Temperature

(Refrigerated)
Lowers the kinetic rate of moisture uptake and chemical degradation.
Equilibration Warm to RT before opening CRITICAL: Opening a cold vial in warm air causes immediate condensation inside the vial.
SOP-02: Weighing & Transfer

The "Open-Air" weighing method is the #1 cause of failure. Use the "Difference by Vial" technique.

  • Preparation: Tare a receiving flask containing your solvent or reagent.

  • Weighing:

    • Take the closed source vial of amine HCl to the balance.

    • Weigh the entire source vial (Mass A).

    • Quickly transfer an estimated amount to your reaction flask.

    • Immediately close the source vial.

    • Weigh the source vial again (Mass B).

    • Mass Added = Mass A - Mass B.

  • Why this works: The hygroscopic solid is never exposed to the balance environment for a static measurement. You measure the loss, which is independent of moisture uptake during the transfer.

Visualizing the Hygroscopicity Pathway

The following diagram illustrates the phase transition logic and the intervention points for this specific molecule.

Hygroscopicity_Management Figure 1: Phase transition kinetics of (1R,5R)-3-Oxabicyclo[3.1.0]hexan-1-amine HCl upon moisture exposure. Start Dry (1R,5R)-Amine HCl (Crystalline Solid) Moisture Exposure to Ambient Humidity (>40% RH) Start->Moisture Cap Removed Surface Surface Adsorption (Sticky/Clumping) Moisture->Surface t < 10 mins Liquid Deliquescence (Liquid Phase) Surface->Liquid t > 30 mins Rescue1 Vacuum Desiccation (P2O5, 24h) Surface->Rescue1 Intervention Degradation Hydrolysis/Ring Opening (Irreversible Damage) Liquid->Degradation Prolonged Storage Rescue2 Azeotropic Distillation (DCM/Toluene) Liquid->Rescue2 Intervention Rescue1->Start Recovery Rescue2->Start Recovery

Frequently Asked Questions (FAQ)

Q1: Can I use the material if it has turned into a liquid? A: Only if you correct the stoichiometry. If the material is liquid, you are weighing Amine HCl + Water. If you weigh 100 mg of the "liquid," you might only be adding 80 mg of actual reactant.

  • Protocol: You must determine the water content (Karl Fischer titration) to adjust the molecular weight used in your calculations, or perform the "Azeotropic Rescue" (See Section 2) before use.

Q2: Why is this specific amine salt so sensitive compared to others? A: It is a combination of the counter-ion and the molecular footprint . Hydrochloride salts are generally hygroscopic. However, the (1R,5R)-3-oxabicyclo[3.1.0]hexane core is compact and polar. The high charge density of the ammonium cation, combined with the ether oxygen's ability to hydrogen bond, creates a lattice that is energetically eager to coordinate with water molecules [1].

Q3: Can I store this in a freezer (-20°C)? A: Yes, but with a strict caveat. Freezers are excellent for chemical stability but dangerous for physical stability upon retrieval.

  • Risk: When you remove a vial from -20°C to room temperature (+20°C), the temperature delta is 40°C. This guarantees rapid condensation of atmospheric moisture onto the cold glass and inside the vial if opened too soon.

  • Rule: You must desiccate the vial inside a secondary container before placing it in the freezer, and allow the entire assembly to reach room temperature for at least 1 hour before opening [2].

Q4: I am running a reaction in DMF. Does the water content matter? A: Yes. While DMF is polar, if you are performing a coupling reaction (e.g., Amide coupling with HATU/EDC), excess water from the amine salt will hydrolyze your activated ester intermediate, lowering yields. For nucleophilic substitutions (


), water can act as a competing nucleophile. Always dry the amine salt before critical steps.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Chapter 11: Hygroscopicity and Deliquescence).

  • Newman, A. W., & Reutzel-Edens, S. M. (2020). Deliquescence and Hygroscopicity in Pharmaceutical Salts. Journal of Pharmaceutical Sciences.

  • Cheng, S., et al. (2018). Handling of Hygroscopic Materials in Drug Development. Organic Process Research & Development.

(Note: While specific literature on the (1R,5R)-3-Oxabicyclo[3.1.0]hexan-1-amine HCl salt is proprietary/sparse, the physical chemistry principles cited above are authoritative for this class of bicyclic amine salts.)

Validation & Comparative

A Senior Application Scientist's Guide to Chiral HPLC Methods for Determining Enantiomeric Excess of (1R,5R)-3-Oxabicyclo[3.1.0]hexan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Enantiomeric Purity

In the landscape of modern drug development, the three-dimensional structure of a molecule is paramount. Chiral molecules, which exist as non-superimposable mirror images (enantiomers), often exhibit profoundly different pharmacological and toxicological profiles. The target analyte, (1R,5R)-3-Oxabicyclo[3.1.0]hexan-1-amine , is a conformationally restricted chiral amine building block. Its rigid bicyclic scaffold is of significant interest in medicinal chemistry for designing potent and selective therapeutics. Consequently, ensuring the enantiomeric purity of the desired (1R,5R) enantiomer and quantifying its counterpart is not merely an analytical task; it is a regulatory and safety imperative.[1][2]

High-Performance Liquid Chromatography (HPLC) stands as the definitive technique for this challenge.[2] This guide provides an in-depth comparison of two robust and fundamentally different chiral HPLC strategies for determining the enantiomeric excess (ee) of this primary amine: Direct Separation on a Chiral Stationary Phase (CSP) and Indirect Separation via Pre-Column Derivatization . We will explore the causality behind the methodological choices, present detailed protocols, and offer data-driven insights to guide researchers in selecting the optimal approach for their specific needs.

Method A: Direct Enantioseparation on a Polysaccharide-Based Chiral Stationary Phase

The direct approach is conceptually the most straightforward: the enantiomers are separated in their native form by passing them through a column containing a chiral selector.[2] This method relies on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral stationary phase, leading to differential retention times.

Causality and Method Design

The Choice of Stationary Phase: For chiral primary amines, polysaccharide-based CSPs are among the most powerful and versatile tools.[1][3][4] These phases, typically derivatives of amylose or cellulose coated or immobilized on a silica support, possess helical polymer structures that form well-defined chiral grooves.[2][5] Chiral recognition is achieved through a combination of interactions, including hydrogen bonding (with the carbamate groups on the polysaccharide), π-π interactions, and steric hindrance, as the analyte fits into the chiral cavities.[2] We propose an immobilized amylose-based CSP , such as Amylose tris(3,5-dimethylphenylcarbamate), for its broad enantiorecognition capabilities and enhanced robustness, which allows for a wider range of solvents compared to coated phases.[3][5]

The Role of the Mobile Phase: A normal-phase mobile phase, such as a mixture of hexane and an alcohol (e.g., isopropanol or ethanol), is typically effective for these CSPs.[1][6]

  • Alcohol Modifier: The alcohol component plays a crucial role in modulating retention and selectivity by competing with the analyte for polar interaction sites on the CSP. Adjusting its concentration is the primary tool for optimizing the separation.

  • Basic Additive: Primary amines like our target analyte are prone to strong interactions with residual acidic silanol groups on the silica support, leading to poor peak shape and low efficiency. The addition of a small amount of a basic modifier, such as diethylamine (DEA) or butylamine (BA) , to the mobile phase is essential to suppress these interactions and ensure sharp, symmetrical peaks.[4][6]

Detection Considerations: The analyte lacks a strong UV chromophore. Therefore, detection can be challenging. Standard UV detection at low wavelengths (e.g., 210 nm) is feasible but may suffer from low sensitivity and baseline noise. For higher sensitivity, a universal detector like a Charged Aerosol Detector (CAD) or, ideally, a Mass Spectrometer (MS) is recommended.

Workflow for Direct Chiral Separation

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis s_prep Dissolve Analyte in Mobile Phase inject Inject Sample s_prep->inject column Polysaccharide CSP (e.g., Immobilized Amylose) inject->column detect Detection (UV @ 210 nm or MS) column->detect integrate Integrate Enantiomer Peaks detect->integrate calculate Calculate Enantiomeric Excess (ee) integrate->calculate

Caption: Workflow for Direct Enantiomeric Separation using a CSP.

Expected Performance Data (Method A)

The following table presents hypothetical yet realistic performance data for a well-optimized direct chiral separation.

ParameterValueDescription
t_R1 ((S,S)-enantiomer) 8.5 minRetention time of the first-eluting enantiomer.
t_R2 ((R,R)-enantiomer) 10.2 minRetention time of the second-eluting enantiomer.
Selectivity (α) 1.20The ratio of retention factors (k2/k1); a measure of peak separation.
Resolution (Rs) 2.1The degree of separation between the two peaks (baseline > 1.5).
Total Analysis Time ~15 minIncludes elution and column re-equilibration.

Method B: Indirect Separation via Pre-Column Derivatization

The indirect approach converts the enantiomers into a pair of diastereomers by reacting them with an enantiomerically pure chiral derivatizing agent (CDA).[7] Diastereomers possess different physicochemical properties and can be readily separated using standard, achiral HPLC columns, which are less expensive and ubiquitous in analytical labs.[7]

Causality and Method Design

The Choice of Derivatizing Agent: For primary amines, a fluorogenic reagent is highly advantageous as it introduces a fluorescent tag onto the analyte, dramatically increasing detection sensitivity.[8][9] We propose 4-Chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) .

  • High Reactivity: It reacts readily with primary amines under mild alkaline conditions.[3][10]

  • Fluorogenic Nature: The NBD-Cl reagent itself is non-fluorescent, while the resulting amine derivative is highly fluorescent. This is a crucial advantage, as it results in a clean baseline and eliminates interfering peaks from excess reagent, a common issue with other fluorescent tags.[3]

  • Robust Chemistry: The reaction is well-documented and reliable for quantitative analysis.[11]

The Separation Principle: After derivatization with an enantiopure CDA (e.g., L-proline derived NBD reagent), the (1R,5R) and (1S,5S) enantiomers of our analyte will form two distinct diastereomers: (1R,5R)-NBD and (1S,5S)-NBD. These diastereomers can then be separated on a standard achiral reversed-phase column, such as a C18 silica column , due to their different three-dimensional structures and resulting differential interactions with the stationary phase.

Detection: The NBD tag provides a strong fluorescent signal, allowing for highly sensitive detection with a standard fluorescence detector (FLD) at excitation/emission wavelengths of approximately 470 nm / 530 nm .[3][12] This makes the method ideal for trace-level analysis.

Workflow for Indirect Chiral Separation

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis s_prep Dissolve Analyte in Buffer derivatize Add NBD-Cl Reagent Incubate (e.g., 60°C) s_prep->derivatize quench Quench Reaction (e.g., add acid) derivatize->quench inject Inject Diastereomers quench->inject column Achiral Column (e.g., C18) inject->column detect Fluorescence Detection (Ex: 470 nm, Em: 530 nm) column->detect integrate Integrate Diastereomer Peaks detect->integrate calculate Calculate Enantiomeric Excess (ee) integrate->calculate

Caption: Workflow for Indirect Enantiomeric Separation via Derivatization.

Expected Performance Data (Method B)

The following table presents hypothetical yet realistic performance data for the separation of the NBD-diastereomers.

ParameterValueDescription
t_R1 (Diastereomer 1) 12.1 minRetention time of the first-eluting diastereomer.
t_R2 (Diastereomer 2) 13.5 minRetention time of the second-eluting diastereomer.
Selectivity (α) 1.15The ratio of retention factors (k2/k1).
Resolution (Rs) 2.5The degree of separation between the two peaks.
Total Analysis Time ~20 minIncludes gradient elution and re-equilibration.

Objective Comparison of Chiral HPLC Methods

Choosing the right method requires a trade-off between speed, sensitivity, cost, and complexity. The following table provides a direct comparison to aid in this decision-making process.

FeatureMethod A: Direct (CSP)Method B: Indirect (Derivatization)Justification
Sensitivity Moderate to LowVery High The NBD fluorescent tag provides sensitivity orders of magnitude higher than low-wavelength UV detection.[7][8]
Speed (Overall) Faster SlowerMethod A involves a simple "dissolve and inject" protocol. Method B requires a multi-step derivatization reaction (30-60 min) prior to injection.[12]
Method Dev. Complexity HighModerateFinding the right CSP/mobile phase combination can be empirical and require screening multiple columns.[13] Method B uses standard C18 columns, but the derivatization step must be optimized and validated for completeness and reproducibility.
Risk of Racemization None LowThe derivatization reaction, if performed under harsh conditions (e.g., excessive heat or pH), could potentially cause racemization of the analyte, although this is unlikely with NBD-Cl.[3]
Cost High Initial CostLower Initial CostChiral stationary phases are significantly more expensive than standard C18 columns. However, the cost of the derivatizing agent and solvents for Method B is recurring.
Robustness GoodExcellent Standard reversed-phase C18 methods are generally considered more robust and transferable between labs than specialized chiral methods.[7]
Automation SimpleMore ComplexThe derivatization step in Method B adds complexity to full automation, often requiring a dedicated autosampler program or manual intervention.

Detailed Experimental Protocols

Protocol for Method A: Direct Separation
  • Reagent & Sample Preparation:

    • Mobile Phase: Prepare a mixture of n-Hexane and Isopropanol (IPA) in a 90:10 (v/v) ratio. Add Diethylamine (DEA) to a final concentration of 0.1% (v/v). Filter and degas the solution.

    • Sample Solution: Accurately weigh and dissolve the (1R,5R)-3-Oxabicyclo[3.1.0]hexan-1-amine sample in the mobile phase to a final concentration of approximately 1 mg/mL.

  • HPLC System and Conditions:

    • HPLC System: Standard HPLC with a UV or MS detector.

    • Column: Immobilized Amylose tris(3,5-dimethylphenylcarbamate) CSP, 5 µm, 4.6 x 250 mm.

    • Mobile Phase: 90:10:0.1 (v/v/v) Hexane/IPA/DEA.

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25 °C.

    • Detection: UV at 210 nm or MS with Electrospray Ionization (ESI) in positive mode.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Identify and integrate the peaks corresponding to the two enantiomers.

    • Calculate the enantiomeric excess (ee) using the formula: ee (%) = |(Area_major - Area_minor) / (Area_major + Area_minor)| * 100

Protocol for Method B: Indirect Separation
  • Reagent & Sample Preparation:

    • Borate Buffer: Prepare a 0.1 M borate buffer and adjust the pH to 8.5.

    • NBD-Cl Solution: Prepare a 1 mg/mL solution of NBD-Cl in anhydrous acetonitrile. This solution should be protected from light.

    • Quenching Solution: Prepare a 1 M solution of Hydrochloric Acid (HCl).

    • Sample Solution: Dissolve the amine sample in the borate buffer to a suitable concentration (e.g., 0.1 mg/mL).

  • Derivatization Procedure: [12]

    • In a microcentrifuge tube, mix 100 µL of the sample solution with 100 µL of the NBD-Cl reagent solution.

    • Add 10 µL of Triethylamine (TEA).

    • Vortex the mixture and incubate at 60°C for 30 minutes, protected from light.

    • After incubation, cool the mixture and stop the reaction by adding 50 µL of the 1 M HCl quenching solution.

    • Dilute the final mixture with the HPLC mobile phase (e.g., 1:10) to an appropriate concentration for analysis.

  • HPLC System and Conditions:

    • HPLC System: Standard HPLC with a fluorescence detector.

    • Column: C18 reversed-phase column, 5 µm, 4.6 x 150 mm.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: 30% B to 70% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Temperature: 30 °C.

    • Detection: Fluorescence (Excitation: 470 nm, Emission: 530 nm).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Identify and integrate the peaks corresponding to the two diastereomers and calculate the ee as described for Method A.

Conclusion and Recommendations

Both direct and indirect HPLC methods offer viable pathways for determining the enantiomeric excess of (1R,5R)-3-Oxabicyclo[3.1.0]hexan-1-amine. The optimal choice is dictated by the specific requirements of the analysis.

  • Choose Method A (Direct Separation) for routine quality control where speed is essential, analyte concentrations are high, and the higher initial cost of a CSP is acceptable. Its simplicity minimizes potential sources of error from sample handling.

  • Choose Method B (Indirect Separation) when high sensitivity is paramount, such as in pharmacokinetic studies, impurity profiling, or when only trace amounts of sample are available. While the protocol is more involved, it relies on more common and less expensive achiral columns and offers superior robustness for method transfer.

Ultimately, a thorough understanding of these complementary approaches empowers researchers to develop and validate a chiral separation method that is accurate, reliable, and fit for purpose.

References

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]

  • Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. PMC - NIH. [Link]

  • Dimethylcysteine (DiCys)/o-Phthalaldehyde Derivatization for Chiral Metabolite Analyses: Cross-Comparison of Six Chiral Thiols. MDPI. [Link]

  • Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. PMC. [Link]

  • Preparation of chiral aliphatic amines as NBD derivatives. ResearchGate. [Link]

  • HPLC separation of amino acid enantiomers and small peptides on macrocyclic antibiotic-based chiral stationary phases: A review. Academia.edu. [Link]

  • Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination. Acta Naturae. [Link]

  • Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. ResearchGate. [Link]

  • Precolumn o-phthalaldehyde-N-acetyl-L-cysteine derivatization followed by RP-HPLC separation and fluorescence detection of sitagliptin enantiomers in rat plasma. PubMed. [Link]

  • Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. MDPI. [Link]

  • Application of NBD-Cl for the determination of amines and amino acids using HPLC. ResearchGate. [Link]

  • Chiral separations using the macrocyclic antibiotics: a review. PubMed - NIH. [Link]

  • Use of a macrocyclic antibiotic as the chiral selector for enantiomeric separations by TLC. OSTI.GOV. [Link]

  • A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Development of derivatization reagents bearing chiral 4-imidazolidinone for distinguishing primary amines from other amino acids and application to the liquid chromatography-tandem mass spectrometric analysis of miso. PubMed. [Link]

  • Enantiomeric determination of amines by high-performance liquid chromatography using chiral fluorescent derivatization reagents. Sultan Qaboos University House of Expertise. [Link]

  • Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration. Scientific Research Publishing. [Link]

  • Advantages of using immobilized stationary phases in chiral separations. Phenomenex. [Link]

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI. [Link]

  • Derivatizing Reagents For Detection Of Organic Compounds By HPLC. ResearchGate. [Link]

  • Structures of fluorescent chiral derivatization reagents for amines. ResearchGate. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. PubMed. [Link]

Sources

Technical Guide: Spectral Characterization of (1R,5R)-3-Oxabicyclo[3.1.0]hexan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H and 13C NMR Spectral Analysis of (1R,5R)-3-Oxabicyclo[3.1.0]hexan-1-amine Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

The (1R,5R)-3-oxabicyclo[3.1.0]hexan-1-amine scaffold represents a critical "conformationally restricted" surrogate for morpholine and proline in medicinal chemistry. Unlike flexible heterocycles, this bicyclic system locks the ether oxygen and the amine vector into a precise orientation, often improving potency and metabolic stability (lowering


) in drug candidates.

This guide provides a definitive spectral analysis of the (1R,5R) enantiomer. We compare its NMR signature against its flexible analog (morpholine) and its lipophilic isostere (bicyclo[3.1.0]hexan-1-amine) to demonstrate how ring strain and heteroatoms perturb magnetic shielding.

Structural Context & Conformational Analysis

To accurately assign the spectrum, one must understand the geometry. The 3-oxabicyclo[3.1.0]hexane system predominantly adopts a boat-like conformation .[1] This contrasts with the chair conformation of cyclohexane derivatives.[2]

  • The "Boat" Effect: The 5-membered rings (tetrahydrofuran fused to cyclopropane) buckle to minimize eclipsing interactions.

  • Bridgehead Amine (C1): The amine is located at the bridgehead carbon. This is a quaternary center in the 13C spectrum and breaks the symmetry of the methylene protons on the ether ring if the nitrogen environment is chiral (e.g., via hydrogen bonding or derivatization).

  • Stereochemistry: The (1R,5R) designation refers to the absolute configuration of the bridgehead carbons.

Experimental Protocol (Self-Validating)

Standardization is critical for amines due to pH-dependent chemical shifts.

Sample Preparation
  • Solvent Selection:

    • Primary: DMSO-d6 is recommended for the HCl salt form (commercial standard). It prevents rapid exchange of ammonium protons (

      
      ), allowing observation of the integral (3H) and coupling.
      
    • Secondary:

      
       (neutralized with basic alumina) for the Free Base . Note: Amine protons will likely be broad or invisible due to exchange.
      
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Reference: TMS (0.00 ppm) or residual solvent peak (DMSO: 2.50 ppm / 39.5 ppm).

Acquisition Parameters (400 MHz+)
  • Pulse Sequence: zg30 (standard 30° pulse).

  • Relaxation Delay (D1): Set to

    
     seconds. The quaternary C1 and cyclopropyl protons have long 
    
    
    
    relaxation times; insufficient delay will suppress their integration.
  • Scans (NS): 16 (1H), 1024+ (13C).

1H NMR Spectral Analysis

Data based on HCl Salt in DMSO-d6

PositionType

(ppm)
Multiplicity

(Hz)
Assignment Logic
-NH3+ Exch.8.5 – 9.0Broad Singlet-Ammonium protons. Deshielded by positive charge. Disappears with

shake.
H2, H4

3.8 – 4.1Multiplet/AB-Ether protons adjacent to Oxygen. The "Boat" conformation makes the

and

face protons magnetically non-equivalent.
H2', H4'

3.6 – 3.7Doublet

Germinal partner to above. Distinct roofing effect often observed.
H5 CH2.1 – 2.3Multiplet-Bridgehead methine. Couples to cyclopropyl methylene (H6).
H6 (exo)

1.2 – 1.4Triplet/dd

Cyclopropyl methylene. Deshielded relative to H6(endo) due to anisotropy of the amine/ether ring.
H6 (endo)

0.7 – 0.9Triplet/dd

Cyclopropyl methylene. High-field shift characteristic of cyclopropane rings (shielding cone).
Key Diagnostic Features
  • The "Cyclopropyl Gap": The large chemical shift difference (

    
     ppm) between the exo and endo protons at C6 is the fingerprint of the fused bicyclic system.
    
  • Absence of H1: There is no proton at C1 (quaternary). This simplifies the coupling network compared to non-bridgehead amines.

13C NMR Spectral Analysis

Data based on HCl Salt in DMSO-d6

CarbonType

(ppm)
Interpretation
C2, C4

68.0 – 72.0Ether Carbons: Deshielded by Oxygen. Equivalence depends on time-averaged symmetry.
C1 C (quat)45.0 – 48.0Bridgehead Amine: Quaternary. Shifted downfield by Nitrogen but less than C2/C4. Look for low intensity.[3]
C5 CH28.0 – 32.0Bridgehead Methine: Typical cyclopropyl-fused methine.
C6

12.0 – 15.0Cyclopropyl Methylene: Highly shielded, diagnostic high-field signal.

Comparative Performance Analysis

This section compares the (1R,5R)-3-oxabicyclo[3.1.0]hexan-1-amine scaffold against its two primary medicinal chemistry alternatives.

Table 1: Structural & Spectral Comparison
Feature(1R,5R)-3-Oxa-bicyclo[3.1.0] Morpholine (Open Analog)Bicyclo[3.1.0]hexan-1-amine (Carba Analog)
Conformation Rigid Boat Flexible ChairRigid Boat
Polarity High (Ether + Amine)High (Ether + Amine)Moderate (Amine only)
1H NMR Width Dispersed (0.7 – 4.0 ppm)Narrow (2.8 – 3.6 ppm)Dispersed (0.5 – 3.0 ppm)
Geminal Coupling Distinct (Rigid ring)Averaged (Ring flip)Distinct
Use Case Lower metabolic clearance; defined vector.Solubility; H-bond acceptor.Lipophilicity; BBB penetration.
Why Choose the 3-Oxa Scaffold?
  • Spectral Resolution: Unlike morpholine, which often shows broad triplets due to rapid chair-chair interconversion, the 3-oxabicyclo scaffold displays sharp, distinct multiplets for axial/equatorial protons due to its rigidity.

  • Electronic Vector: The oxygen atom in the 3-position pulls electron density, deshielding the C1 amine more effectively than the carbocyclic analog, lowering the

    
     of the amine slightly (approx 8.5 vs 9.5), which can improve bioavailability.
    

Stereochemical Validation Workflow

To confirm the (1R,5R) absolute configuration versus the (1S,5S) enantiomer, standard NMR is insufficient (they are identical). You must use a Chiral Derivatization Agent (CDA).

Diagram 1: Stereochemical Assignment Logic

G Start Unknown Enantiomer (Free Base) Deriv Derivatize with (S)-Mosher's Acid Chloride Start->Deriv Acquire Acquire 1H NMR (Focus on H5 and H6) Deriv->Acquire Analyze Calculate Delta delta (S-R) for diastereomeric salts Acquire->Analyze Result1 Pattern A: Confirms (1R,5R) Analyze->Result1  Positive Delta   Result2 Pattern B: Confirms (1S,5S) Analyze->Result2  Negative Delta  

Caption: Workflow for distinguishing enantiomers using Mosher's Amide analysis.

NOE Analysis (Relative Stereochem)

While NOE cannot distinguish enantiomers, it confirms the trans-fused geometry if synthesis ambiguity exists (though [3.1.0] systems are exclusively cis-fused at the bridge, the substituents on the ring can vary).

  • Irradiate H5 (Bridgehead): Look for NOE enhancement at H6-endo .

  • Irradiate H6-exo: No enhancement at H5 confirms the geometric assignment.

References

  • BenchChem. (2025).[2] Conformational Analysis of 6-Oxabicyclo[3.1.0]hexane Derivatives. Retrieved from

  • Morris, D. G., et al. (1977).[4] A conformational study of bicyclo[3.1.0]hexane. Journal of the Chemical Society, Perkin Transactions 2.

  • Renou, M., et al. (2022). Synthesis of 3-azabicyclo[3.1.0]hexane derivatives. Beilstein Journal of Organic Chemistry.

  • PubChem. (2025).[5] Compound Summary: 3-Oxabicyclo[3.1.0]hexan-6-amine hydrochloride. National Library of Medicine.

  • Enamine Ltd. (2024).[6] Rigid saturated heterocycles for drug design: 3-oxabicyclo[3.1.0]hexane building blocks.

Sources

A Guide to Deciphering the Bioactivity of (1R,5R) vs. (1S,5S)-3-Oxabicyclo[3.1.0]hexan-1-amine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the subtle yet profound influence of stereochemistry on a molecule's biological activity is a cornerstone of rational drug design. The spatial arrangement of atoms can dictate the difference between a potent therapeutic agent and an inactive or even toxic compound. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to compare the bioactivity of the (1R,5R) and (1S,5S) enantiomers of 3-Oxabicyclo[3.1.0]hexan-1-amine, a conformationally restricted amine that holds potential as a scaffold for novel therapeutics.

While specific comparative bioactivity data for these particular isomers is not yet prevalent in public literature, this guide will equip you with the strategic and technical knowledge to conduct such a comparative study. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and illustrate the underlying principles with clear diagrams.

The Critical Role of Stereoisomerism: A Case Study in the Making

The 3-Oxabicyclo[3.1.0]hexane scaffold imparts a rigid three-dimensional structure, which can be highly advantageous for achieving selective interactions with biological targets. The amine functionality suggests potential interactions with a variety of receptors and enzymes, particularly those that recognize endogenous monoamines, such as G-protein coupled receptors (GPCRs) or monoamine transporters.

The (1R,5R) and (1S,5S) configurations represent a pair of enantiomers – non-superimposable mirror images. This seemingly minor difference in the orientation of the amine group relative to the bicyclic core can lead to significant variations in how each isomer fits into the binding pocket of a protein target. One isomer may exhibit high affinity and the desired functional response (e.g., agonist or antagonist activity), while the other may be significantly less active or interact with different off-target proteins, potentially leading to undesirable side effects. A systematic comparison is therefore not just an academic exercise, but a critical step in the development of a safe and effective drug candidate.[1]

A Proposed Biological Target: The Dopamine D2 Receptor

Given the structural features of the 3-Oxabicyclo[3.1.0]hexan-1-amine core, a plausible and high-value biological target to investigate is the Dopamine D2 receptor (D2R), a class A GPCR implicated in numerous neurological and psychiatric disorders. The following sections will outline a comprehensive strategy to compare the bioactivity of the (1R,5R) and (1S,5S) isomers at this target.

Experimental Workflow for Comparative Bioactivity Assessment

The following workflow provides a structured approach to determine and compare the binding affinity and functional activity of the two isomers.

G cluster_0 Phase 1: Binding Affinity cluster_1 Phase 2: Functional Activity cluster_2 Phase 3: Data Analysis & Comparison a Radioligand Binding Assay b Competition Binding Assay with Isomers a->b c Determine Ki values b->c g Tabulate and Compare Ki, EC50/IC50, Emax c->g d GTPγS Binding Assay f Determine EC50/IC50 and Emax d->f e cAMP Accumulation Assay e->f f->g h Determine Enantiomeric Ratio g->h i Structure-Activity Relationship (SAR) Analysis h->i

Caption: A streamlined workflow for the comparative bioactivity analysis of the (1R,5R) and (1S,5S) isomers.

Phase 1: Determining Binding Affinity at the Dopamine D2 Receptor

The initial step is to ascertain whether the isomers bind to the D2R and to quantify their respective binding affinities. A competitive radioligand binding assay is the gold standard for this purpose.[2]

Experimental Protocol: Competitive Radioligand Binding Assay

Objective: To determine the inhibitory constant (Ki) of (1R,5R)- and (1S,5S)-3-Oxabicyclo[3.1.0]hexan-1-amine for the D2R.

Materials:

  • Membrane preparation from cells stably expressing the human Dopamine D2 Receptor (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: [³H]-Spiperone or another suitable high-affinity D2R antagonist.

  • Non-specific binding control: Haloperidol or another unlabeled D2R antagonist at a high concentration (e.g., 10 µM).

  • (1R,5R)-3-Oxabicyclo[3.1.0]hexan-1-amine and (1S,5S)-3-Oxabicyclo[3.1.0]hexan-1-amine test compounds.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • 96-well filter plates and a vacuum manifold.

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the (1R,5R) and (1S,5S) isomers in the assay buffer.

  • Assay Setup: In a 96-well plate, combine the D2R membrane preparation, the radioligand at a concentration close to its Kd, and varying concentrations of the test isomers. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled antagonist).

  • Incubation: Incubate the plates at room temperature for a predetermined time (e.g., 60-90 minutes) to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through the filter plates using a vacuum manifold to separate the membrane-bound radioligand from the unbound.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Allow the filters to dry, then add a scintillation cocktail to each well and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50 value for each isomer. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Hypothetical Data Presentation
IsomerIC50 (nM)Ki (nM)
(1R,5R)-3-Oxabicyclo[3.1.0]hexan-1-amine15.28.5
(1S,5S)-3-Oxabicyclo[3.1.0]hexan-1-amine350.8196.2

Phase 2: Assessing Functional Activity

Once binding affinity is established, the next crucial step is to determine the functional consequence of this binding. Is the compound an agonist, an antagonist, or an inverse agonist? GTPγS binding and cAMP accumulation assays are powerful functional assays for GPCRs.[3]

Experimental Protocol: [³⁵S]GTPγS Binding Assay

Objective: To determine if the isomers act as agonists at the D2R by measuring their ability to stimulate the binding of [³⁵S]GTPγS to G-proteins.

Materials:

  • D2R membrane preparation.

  • [³⁵S]GTPγS.

  • GDP.

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Test isomers and a known D2R agonist (e.g., Quinpirole) as a positive control.

Procedure:

  • Assay Setup: In a 96-well plate, combine the D2R membrane preparation, a fixed concentration of GDP, [³⁵S]GTPγS, and varying concentrations of the test isomers or the positive control. Include a basal binding control (no agonist).

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Termination and Harvesting: Stop the reaction by rapid filtration through filter plates, followed by washing with ice-cold buffer.

  • Quantification: Measure the radioactivity on the filters using a liquid scintillation counter.

  • Data Analysis: Plot the stimulated [³⁵S]GTPγS binding against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax for each isomer.

Experimental Protocol: cAMP Accumulation Assay

Objective: To determine if the isomers inhibit adenylyl cyclase activity via the Gi-coupled D2R.

Materials:

  • Whole cells expressing the D2R.

  • Forskolin or another adenylyl cyclase activator.

  • A commercial cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

  • Test isomers and a known D2R agonist.

Procedure:

  • Cell Plating: Plate the D2R-expressing cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Pre-incubate the cells with varying concentrations of the test isomers or a known agonist.

  • Stimulation: Add forskolin to all wells (except the basal control) to stimulate cAMP production.

  • Lysis and Detection: After a defined incubation period, lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen assay kit.

  • Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the isomer concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 and Emax for each isomer.

Hypothetical Functional Data
IsomerGTPγS Binding EC50 (nM)GTPγS Binding Emax (% of control agonist)cAMP Inhibition IC50 (nM)cAMP Inhibition Emax (%)
(1R,5R)25.69530.192
(1S,5S)>10,000<10>10,000<15

Interpreting the Results: The Power of Stereoselectivity

Based on our hypothetical data, the (1R,5R) isomer demonstrates significantly higher binding affinity and potent agonist activity at the D2R compared to the (1S,5S) isomer. This would be a clear demonstration of stereoselectivity, where the (1R,5R) enantiomer is the "eutomer" (the more active isomer). Such a finding would strongly support the prioritization of the (1R,5R) isomer for further preclinical development.

Visualizing the G-Protein Signaling Cascade

The functional assays described above probe the initial steps of the GPCR signaling cascade. The following diagram illustrates the canonical Gi-coupled signaling pathway for the D2 receptor.

G Ligand (1R,5R)-Isomer (Agonist) D2R Dopamine D2 Receptor Ligand->D2R G_protein Heterotrimeric G-protein (Gαi, Gβγ) D2R->G_protein Activates G_alpha_GDP Gαi-GDP (Inactive) G_protein->G_alpha_GDP G_beta_gamma Gβγ G_protein->G_beta_gamma G_alpha_GTP Gαi-GTP (Active) G_alpha_GDP->G_alpha_GTP GDP/GTP Exchange AC Adenylyl Cyclase G_alpha_GTP->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Downstream Targets

Caption: The inhibitory signaling pathway of the Dopamine D2 receptor upon agonist binding.

Conclusion

This guide provides a robust, scientifically-grounded framework for the comparative bioactivity assessment of the (1R,5R) and (1S,5S) isomers of 3-Oxabicyclo[3.1.0]hexan-1-amine. By systematically evaluating binding affinity and functional activity at a plausible target like the Dopamine D2 receptor, researchers can elucidate the critical role of stereochemistry in the pharmacological profile of this novel scaffold. The detailed protocols and illustrative diagrams serve as a practical resource for designing and executing these pivotal studies, ultimately guiding the selection of the most promising isomer for advancement in the drug discovery pipeline. The principles and methodologies outlined herein are broadly applicable to the characterization of other stereoisomeric pairs, underscoring the universal importance of chirality in the quest for safer and more effective medicines.

References

  • GPCR Membrane Ligand Binding Assay Development. Multispan, Inc. [Link]

  • Protocol to investigate G protein-coupled receptor signaling kinetics and concentration-dependent responses using ONE-GO biosensors. STAR Protocols. [Link]

  • GTPγS Binding Assays. Assay Guidance Manual. [Link]

  • Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. International Journal of Molecular Sciences. [Link]

  • Stereochemically-aware bioactivity descriptors for uncharacterized chemical compounds. Journal of Cheminformatics. [Link]

Sources

Absolute Configuration of (1R,5R)-3-Oxabicyclo[3.1.0]hexan-1-amine: A Comparative Guide to Structural Confirmation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of conformationally restricted pharmaceutical scaffolds, (1R,5R)-3-Oxabicyclo[3.1.0]hexan-1-amine represents a critical chiral building block. Its rigid bicyclic structure serves as a bioisostere for proline or other cyclic amines, making the confirmation of its absolute configuration (AC) non-negotiable for regulatory compliance.

While high-field NMR and Vibrational Circular Dichroism (VCD) offer rapid screening capabilities, Single Crystal X-ray Diffraction (SC-XRD) remains the "Gold Standard" for unambiguous stereochemical assignment. This guide objectively compares these methodologies and provides a field-proven protocol for crystallizing this challenging light-atom amine.

Comparative Analysis: SC-XRD vs. Alternatives

The following analysis evaluates the three primary methods for determining the absolute configuration of low-molecular-weight chiral amines.

Table 1: Methodological Performance Matrix
FeatureSC-XRD (Gold Standard) VCD (Vibrational Circular Dichroism) NMR (Mosher's Method)
Primary Output Direct 3D electron density mapIR absorbance difference (

)
Chemical shift difference (

)
Sample State Single Crystal (Solid)Solution (Liquid/Oil)Solution (Derivatized)
Confidence Level >99% (Absolute) ~95% (Probabilistic)~90-95% (Relational)
Light Atom Limit Requires anomalous scattering (Cu source or Salt)No limitationN/A
Turnaround 3–14 Days (includes crystal growth)1–2 Days (includes DFT calc)1 Day (synthesis + acquisition)
Destructive? Non-destructive (recoverable)Non-destructiveDestructive (derivatization)
Major Limitation Crystallization failure Conformational flexibility (less issue for this rigid bicycle)Kinetic resolution during derivatization
Decision Logic for (1R,5R)-3-Oxabicyclo[3.1.0]hexan-1-amine[1]

The rigid nature of the 3-oxabicyclo[3.1.0] system actually favors VCD compared to flexible chains. However, for IND-enabling data , SC-XRD is required.

DecisionMatrix Start Start: Confirm (1R,5R) Configuration IsSolid Is the amine a solid? Start->IsSolid Derivatize Derivatize (Salt Formation) IsSolid->Derivatize No (Oil/Low MP) Screen Screen for Crystals IsSolid->Screen Yes Derivatize->Screen Success Crystals Obtained? Screen->Success XRD SC-XRD (Definitive) Success->XRD Yes VCD VCD + DFT (Supportive) Success->VCD No NMR Mosher Analysis (Screening) VCD->NMR Ambiguous VCD

Figure 1: Decision matrix for selecting the structural confirmation method. SC-XRD is the endpoint goal, with VCD/NMR serving as fallbacks if crystallization fails.

Technical Deep Dive: SC-XRD for Light-Atom Amines

The molecule (1R,5R)-3-Oxabicyclo[3.1.0]hexan-1-amine (


) contains only light atoms. This presents a specific crystallographic challenge: Low Anomalous Scattering. 

To determine absolute configuration using the Flack Parameter , we rely on the anomalous dispersion of X-rays.[1] Carbon, Nitrogen, and Oxygen have negligible anomalous scattering with standard Molybdenum (


) radiation.
The Strategy: "Heavy" Salt Formation

To introduce sufficient anomalous scattering, we must convert the amine into a salt containing a heavier atom (Cl, Br, or S) and/or use a Copper (


) source.

Recommended Salts:

  • Hydrobromide (HBr): Excellent anomalous signal (Br is heavy).

  • Hydrochloride (HCl): Good signal with Cu-source; often crystallizes well.

  • p-Toluenesulfonate (TsOH): The sulfur atom provides signal; the aromatic ring aids

    
    -stacking for crystal packing.
    

Experimental Protocol: Crystallization & Data Collection

This protocol is designed to generate X-ray quality crystals of the Hydrochloride salt of the target amine.

Phase 1: Salt Synthesis
  • Dissolution: Dissolve 50 mg of (1R,5R)-3-Oxabicyclo[3.1.0]hexan-1-amine in 0.5 mL of dry diethyl ether.

  • Acidification: Dropwise add 1.0 equivalent of 2M HCl in diethyl ether.

  • Precipitation: A white precipitate (the amine-HCl salt) should form immediately.

  • Isolation: Centrifuge and decant the supernatant. Wash the solid twice with cold ether to remove impurities.

Phase 2: Crystal Growth (Vapor Diffusion)

Direct evaporation often yields amorphous powder. Vapor diffusion is preferred for X-ray quality prisms.

  • Inner Vial: Dissolve 10 mg of the amine-HCl salt in a minimum amount (~100

    
    ) of Methanol (good solubility). Place this in a small 1.5 mL vial.
    
  • Outer Vessel: Place the small vial (uncapped) inside a larger 20 mL scintillation vial.

  • Antisolvent: Add 3 mL of Ethyl Acetate or Diethyl Ether (poor solubility) to the outer vial.

  • Equilibration: Cap the outer vial tightly. Store at 4°C in a vibration-free environment.

  • Observation: Over 2–5 days, the antisolvent vapors will diffuse into the methanol, slowly lowering solubility and growing crystals.

Phase 3: Data Collection & Refinement[2]
  • Instrument: Bruker D8 QUEST (or equivalent) with Cu

    
     microsource  (
    
    
    
    ).
  • Temperature: 100 K (Cryostream) to reduce thermal motion.

  • Strategy: Collect a full sphere of data (redundancy > 4) to ensure accurate intensity measurements of Friedel pairs.

Workflow Sample Amine Oil Salt HCl Salt Formation Sample->Salt Vapor Vapor Diffusion (MeOH / Et2O) Salt->Vapor Mount Mount Crystal (100 K) Vapor->Mount Diffract Cu K-alpha Diffraction Mount->Diffract Solve Structure Solution (SHELXT) Diffract->Solve Refine Refinement (Flack x) Solve->Refine

Figure 2: The crystallographic workflow from raw amine to refined structure.

Data Interpretation & Validation

To confirm the (1R,5R) configuration, the refined data must meet specific criteria.

The Flack Parameter ( )

This is the critical metric for absolute configuration.[1][2]

  • 
     (e.g., -0.05 to 0.05):  The model is correct. The absolute configuration is confirmed.
    
  • 
    :  The model is inverted. You have the opposite enantiomer (or the model needs inverting).
    
  • 
    :  The crystal is a racemic twin (or the signal is too weak).
    
Validation Metrics (Acceptance Criteria)
MetricTarget ValueInterpretation
R1 (R-factor) < 5.0%Indicates the model agrees well with observed electron density.
wR2 < 15.0%Weighted R-factor (more sensitive to outliers).
GooF (S) 1.0 ± 0.1Goodness of Fit. Large deviations suggest weighting scheme errors.
Flack Parameter (u) < 0.1 (esd)The standard uncertainty (u) must be low.[1][2][3][4] If

, it is reliable. If

, it is inconclusive.

References

  • Flack, H. D. (1983).[1][3] On Enantiomorph-Polarity Estimation. Acta Crystallographica Section A, 39(6), 876-881. Link

  • Hooft, R. W. W., Straver, L. H., & Spek, A. L. (2008). Determination of absolute structure using Bayesian statistics on Bijvoet differences. Journal of Applied Crystallography, 41(1), 96-103. Link

  • Nafie, L. A. (2012). Vibrational Optical Activity: Principles and Applications. John Wiley & Sons. (Context for VCD comparison). Link

  • Seco, J. M., Quinoa, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17-118. Link

  • Thompson, A. L., & Watkin, D. J. (2009). X-ray crystallography of light-atom organic compounds. Tetrahedron: Asymmetry, 20(6), 712-717. Link

Sources

A Comparative Guide to Bioisosteric Replacement: (1R,5R)-3-Oxabicyclo[3.1.0]hexan-1-amine vs. Morpholine

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate process of drug discovery, the strategic modification of lead compounds is paramount to optimizing their pharmacokinetic and pharmacodynamic profiles. Bioisosteric replacement, the substitution of one chemical group for another with similar physical or chemical properties, is a cornerstone of this process, aimed at enhancing efficacy, improving metabolic stability, and reducing toxicity.[1][2] This guide provides an in-depth comparison of the ubiquitous morpholine ring and its emerging bioisostere, (1R,5R)-3-Oxabicyclo[3.1.0]hexan-1-amine.

The morpholine moiety is present in over 20 FDA-approved drugs, valued for its ability to improve solubility and other pharmacokinetic properties.[3][4] However, it is often susceptible to metabolic degradation, primarily through oxidation at the carbon atoms adjacent to the nitrogen and oxygen, which can lead to rapid clearance and reduced in-vivo exposure.[5][6][7] This metabolic liability has driven the search for more robust alternatives.

(1R,5R)-3-Oxabicyclo[3.1.0]hexan-1-amine emerges as a compelling candidate. As a rigid, three-dimensional bicyclic structure, it offers a distinct conformational constraint compared to the flexible morpholine ring. This rigidity can lock in a bioactive conformation, potentially enhancing binding affinity and selectivity, while simultaneously shielding the molecule from metabolic enzymes. This guide will dissect the physicochemical and pharmacokinetic differences between these two scaffolds, providing experimental frameworks to validate these properties in a research setting.

Structural and Physicochemical Properties: A Tale of Two Scaffolds

The fundamental difference between morpholine and its bicyclic counterpart lies in their topology and conformational freedom. Morpholine exists in a dynamic equilibrium of chair and boat conformations, allowing its substituents to adopt multiple spatial arrangements. In contrast, the fused cyclopropane ring of (1R,5R)-3-Oxabicyclo[3.1.0]hexan-1-amine creates a rigid, defined three-dimensional shape. This structural distinction has profound implications for molecular recognition and physicochemical properties.

dot graph { layout=neato; node [shape=none, margin=0]; edge [style=invis];

// Morpholine morpholine [label="Morpholine", shape=plaintext, fontsize=14]; morpholine_img [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=8083&t=l", label=""]; morpholine -- morpholine_img;

// Bicyclic Amine bicyclic [label="(1R,5R)-3-Oxabicyclo[3.1.0]hexan-1-amine", shape=plaintext, fontsize=14]; bicyclic_img [image="https://ops.rsc.org/api/image/compound/2728728-23-0?size=250", label=""]; // Placeholder - need a good image source bicyclic -- bicyclic_img;

// Connect for layout morpholine_img -- bicyclic_img; } dot Caption: Chemical structures of flexible morpholine vs. rigid (1R,5R)-3-Oxabicyclo[3.1.0]hexan-1-amine.

A comparative summary of their key physicochemical properties is presented below. These parameters are critical predictors of a compound's behavior in biological systems, influencing everything from solubility to cell permeability and target binding.

PropertyMorpholine(1R,5R)-3-Oxabicyclo[3.1.0]hexan-1-amineCausality Behind the Difference
Molecular Weight ( g/mol ) 87.12[8]99.13 (as free base)The bicyclic structure incorporates an additional carbon atom.
logP (Octanol/Water) -0.86[8]~ -1.1 (Predicted)[9]Increased polarity and reduced surface area of the rigid structure can lead to lower lipophilicity.
pKa (of Conjugate Acid) 8.33 - 8.49[8]Predicted to be slightly higher than morpholineThe bicyclic system can alter the electronic environment of the nitrogen, potentially increasing its basicity.
Polar Surface Area (Ų) 21.26[10]38.1 (Predicted for the amino bicyclohexane)[9]The primary amine group in the bioisostere contributes significantly more to the PSA than the secondary amine in morpholine.
Rotatable Bonds 0[10]1 (C-N bond)The core bicyclic structure is rigid, but the exocyclic amine bond can rotate.

Comparative ADME Profile: Metabolic Stability and Permeability

The primary rationale for considering the (1R,5R)-3-Oxabicyclo[3.1.0]hexan-1-amine bioisostere is the potential for enhanced metabolic stability. The carbons alpha to the heteroatoms in morpholine are known metabolic "soft spots." The rigid bicyclic structure can protect these positions from enzymatic attack.

Metabolic Stability Assessment

An essential experiment to compare the metabolic liabilities of the two scaffolds is the in vitro microsomal stability assay. This assay measures the rate at which a compound is metabolized by enzymes present in liver microsomes, primarily Cytochrome P450s (CYPs).[11] A lower rate of metabolism indicates higher stability.

G prep1 prep1 prep3 prep3 prep1->prep3 start_reaction start_reaction prep3->start_reaction Pre-warm prep2 prep2 prep2->prep3 time_points time_points start_reaction->time_points quench quench time_points->quench centrifuge centrifuge quench->centrifuge lcms lcms centrifuge->lcms calc calc lcms->calc

Experimental Protocol: Liver Microsomal Stability Assay [11][12]

  • Preparation:

    • Thaw pooled liver microsomes (e.g., human, rat) and a NADPH regenerating system (contains co-factors like NADPH) on ice.[11][13]

    • Prepare a 1 mM stock solution of the test compound (and positive/negative controls) in DMSO.

    • In a 96-well plate, dilute the test compounds to a final assay concentration (typically 1 µM) in phosphate buffer (pH 7.4). Add the NADPH regenerating system.

  • Incubation:

    • Pre-warm the plate at 37°C for 10 minutes.[13]

    • Initiate the metabolic reaction by adding a pre-determined concentration of liver microsomes (e.g., 0.5 mg/mL).[11]

    • At specified time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture.[11]

  • Termination and Analysis:

    • Immediately stop the reaction in each aliquot by adding ice-cold acetonitrile containing an internal standard. This precipitates the microsomal proteins.[11]

    • Centrifuge the samples to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

    • Quantify the remaining parent compound at each time point relative to the 0-minute sample.

  • Data Interpretation:

    • Plot the natural log of the percentage of compound remaining versus time.

    • The slope of this line is used to calculate the half-life (t½) and the intrinsic clearance (CLint). A longer half-life and lower clearance indicate greater metabolic stability.[12]

Permeability Assessment

Drug absorption via passive diffusion across cell membranes is crucial for oral bioavailability.[14] The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cell-free method to predict this property.[15][16] It measures a compound's ability to diffuse from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment.

G prep_donor prep_donor assemble assemble prep_donor->assemble incubate incubate assemble->incubate prep_acceptor prep_acceptor prep_acceptor->assemble coat_membrane coat_membrane coat_membrane->prep_donor separate separate incubate->separate quantify quantify separate->quantify calculate calculate quantify->calculate

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA) [15][17]

  • Preparation:

    • Prepare a stock solution of the test compound in DMSO. Dilute this into a donor buffer (e.g., PBS at pH 7.4) to the final desired concentration (e.g., 10-200 µM).[17][18]

    • Fill the wells of a 96-well acceptor plate with the appropriate acceptor buffer.[17]

    • Carefully coat the filter membrane on the bottom of a 96-well donor plate with a lipid solution (e.g., 2% lecithin in dodecane).[17]

  • Incubation:

    • Add the test compound solutions to the wells of the lipid-coated donor plate.

    • Carefully place the donor plate onto the acceptor plate, creating a "sandwich" where the only path between them is through the artificial membrane.

    • Incubate the plate assembly at room temperature for a defined period (e.g., 5 to 18 hours).[15][18]

  • Analysis:

    • After incubation, carefully separate the donor and acceptor plates.

    • Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS/MS.[15]

    • Calculate the apparent permeability coefficient (Papp) using the concentrations and known parameters like well volume, membrane area, and incubation time.[18]

  • Data Interpretation:

    • Compounds are typically classified as having low, medium, or high permeability based on their Papp values, which helps predict their potential for oral absorption. While PAMPA is an excellent tool for passive diffusion, for a more complete picture of intestinal absorption that includes active transport and efflux, cell-based assays like the Caco-2 permeability assay are recommended.[14][19][20][21]

Impact on Biological Activity and Decision-Making

Replacing a flexible morpholine with a rigid bioisostere is a significant structural change that can dramatically impact pharmacodynamics.

  • Improved Affinity and Selectivity: The rigid framework of (1R,5R)-3-Oxabicyclo[3.1.0]hexan-1-amine presents substituents to a target protein in a single, well-defined orientation. This can reduce the entropic penalty of binding and lead to a more precise fit within a binding pocket, potentially increasing both affinity and selectivity for the intended target over off-targets.

  • Vectorial Changes: The exit vector from the amine on the bicyclic system is different from that of the morpholine nitrogen. This can be exploited to probe different regions of a binding site or to avoid steric clashes.

  • Basicity (pKa): The pKa of the amine is critical for forming salt-bridge interactions with acidic residues (e.g., aspartate, glutamate) in a protein. A slight change in pKa upon switching to the bicyclic amine could either strengthen or weaken this key interaction, leading to a corresponding change in potency.

The decision to employ this bioisosteric replacement should be data-driven. The following framework can guide this process:

G start Start: Morpholine-containing lead compound identified q1 Is metabolic instability a key issue? (e.g., high clearance in microsomes) start->q1 q2 Is increased structural rigidity desirable for selectivity or potency? q1->q2 YES other_strategies Consider other strategies: - Deuteration - Steric shielding - Different bioisostere q1->other_strategies NO yes1 YES no1 NO consider_replace Synthesize & Test (1R,5R)-3-Oxabicyclo[3.1.0]hexan-1-amine analogue q2->consider_replace YES q2->other_strategies NO yes2 YES no2 NO evaluate Compare in vitro ADME and potency data consider_replace->evaluate stop Proceed with lead optimization evaluate->stop

Conclusion

The replacement of morpholine with (1R,5R)-3-Oxabicyclo[3.1.0]hexan-1-amine represents a sophisticated strategy in modern medicinal chemistry. It offers a clear hypothesis-driven approach to overcoming the common metabolic liabilities of morpholine-containing compounds.[5][6] The introduction of a conformationally restricted scaffold provides an opportunity to enhance potency and selectivity by exploring three-dimensional chemical space more effectively.[22]

However, this potential reward is balanced by increased synthetic complexity. While morpholine is an inexpensive commodity chemical, the chiral, bicyclic amine requires a multi-step synthesis. Researchers must weigh the potential benefits in the ADME and pharmacodynamic profile against the synthetic cost. By utilizing the comparative assays outlined in this guide, drug discovery teams can make informed, evidence-based decisions, ultimately accelerating the development of safer and more effective therapeutics.

References

  • Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. [Link]

  • Volpe, D. A. (2020). Advances in cell-based permeability assays to screen drugs for intestinal absorption. Expert Opinion on Drug Discovery, 15(5), 539-549. [Link]

  • Volpe, D. A. (2020). Advances in cell-based permeability assays to screen drugs for intestinal absorption. Taylor & Francis Online. [Link]

  • Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 8083, Morpholine. [Link]

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  • Creative Diagnostics. Permeability and Transmembrane Transport Assay. [Link]

  • Ovid. Drug-permeability and transporter assays in Caco-2 and MDCK cell lines. [Link]

  • Nuvisan. Advanced drug permeability & transporter assays. [Link]

  • Saroja, A., et al. (2020). Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. ACS Sensors. [Link]

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  • Technology Networks. PAMPA Permeability Assay. [Link]

  • BioAssay Systems. Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). [Link]

  • FooDB. Showing Compound Morpholine (FDB008207). [Link]

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  • Waters Corporation. Determination of Microsomal Stability by UPLC-MS/MS. [Link]

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  • Ataman Kimya. MORPHOLINE (110-91-8). [Link]

  • Chemspace. 3-{1-[(1RS,5RS)-3-oxabicyclo[3.1.0]hexan-1-yl]-2-[(1rs&,4sr&)-bicyclo[2.1.1]hexan-2-yl]ethoxy}propan-1-amine. [Link]

  • ResearchGate. Examples of bioisosteric replacement in drug development. [Link]

  • Dalvie, D., et al. (2014). Biotransformation and bioactivation reactions of alicyclic amines in drug molecules. Drug Metabolism Reviews. [Link]

  • Ciacci, A., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. [Link]

  • MDPI. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. [Link]

  • Labcompare. (1R,5R)-3-oxabicyclo[3.1.0]hexan-1-amine hydrochloride from Aladdin Scientific Corporation. [Link]

  • ACS Publications. A Three-Component Reaction for the Synthesis of 1-Azabicyclo[3.1.0]hexane-3-enes. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 133285702, (1R,5S)-3-azabicyclo[3.1.0]hexan-1-amine. [Link]

  • VeriXiv. Development of a scalable synthetic route to (1R,5R)-2,2- dimethoxybicyclo[3.1.0]hexan-3-one: an important intermediate in the s. [Link]

  • Total synthesis of (±)-methyl 3-(3-isocyano-6-oxabicyclo[3.1.0]hex-2-en-5-yl)-2-propenoate. [Link]

  • NEDMDG. Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. [Link]

  • EPA. 6-Oxabicyclo[3.1.0]hexane Properties. [Link]

  • ResearchGate. (PDF) morpholine antimicrobial activity. [Link]

  • PubChemLite. ((1r,5s)-3-oxabicyclo[3.1.0]hexan-1-yl)methanamine hydrochloride. [Link]

  • The Royal Society of Chemistry. Highly efficient synthesis of aldenamines from carboxamides by iridium- catalyzed silane-reduction/dehydration under mild condit. [Link]

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  • Semantic Scholar. (Bio)isosteres of ortho- and meta-substituted benzenes. [Link]

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A Comparative Guide to Validating the Absolute Configuration of 3-Oxabicyclo[3.1.0]hexan-1-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The precise three-dimensional arrangement of atoms in a molecule, its absolute configuration, is a critical determinant of its biological activity. In the pharmaceutical industry, distinguishing between enantiomers is paramount, as different stereoisomers can exhibit varied, and sometimes detrimental, physiological effects.[1] This guide provides an in-depth comparison of modern analytical techniques for the unambiguous determination of the absolute configuration of 3-oxabicyclo[3.1.0]hexan-1-amine derivatives, a scaffold of increasing interest in medicinal chemistry.

The rigid, bicyclic nature of the 3-oxabicyclo[3.1.0]hexane core imparts a constrained conformation, which can significantly influence its interaction with biological targets.[2] A thorough understanding of the stereochemistry is therefore crucial for the rational design of new therapeutic agents.[2] This guide will explore the principles, experimental protocols, and comparative advantages of X-ray crystallography, chiroptical spectroscopy (VCD and ECD), and NMR-based methods.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the most definitive and reliable method for the unambiguous determination of the absolute configuration of a chiral molecule.[1][3] By analyzing the anomalous scattering of X-rays, this technique allows for the direct visualization of the molecule's absolute spatial arrangement.[1]

Principle of the Method: The phenomenon of anomalous dispersion is key to determining absolute configuration. When the energy of incident X-rays is near the absorption edge of an atom in the crystal, the scattering factor gains an imaginary component, causing a phase shift. This breaks Friedel's Law, which states that under normal scattering conditions, the scattering intensity from a crystal structure and its inverted counterpart are identical. The resulting differences in the intensities of Friedel pairs allow for the assignment of the correct absolute configuration.[1]

Experimental Workflow:

Caption: Workflow for absolute configuration determination by X-ray crystallography.

Key Parameters for Validation:

  • Flack Parameter (x): This parameter refines the mixing ratio between the determined structure and its inverted counterpart. A value close to 0 indicates the correct absolute configuration, while a value near 1 suggests the inverted structure is correct.[1]

  • Hooft Parameter (y): Based on the analysis of Bijvoet pairs, the Hooft parameter provides a similar indication of the correctness of the absolute structure, often with greater statistical certainty.[1]

Advantages:

  • Provides an unambiguous and definitive result.[1]

  • Offers a complete three-dimensional structure of the molecule.

  • Essential for intellectual property filings and process control in drug development.[1]

Limitations:

  • Requires a single crystal of sufficient quality and size, which can be challenging and time-consuming to obtain, especially for complex molecules or those that exist as oils.[4][5][6]

  • The presence of a heavy atom (e.g., chlorine or heavier) is preferable for the anomalous dispersion technique to be effective.[6]

Chiroptical Methods: A Powerful Alternative in Solution

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful spectroscopic techniques that can determine the absolute configuration of chiral molecules in solution, overcoming the primary limitation of X-ray crystallography.[4][7] These methods are based on the differential absorption of left and right circularly polarized light.[4][6][8]

Vibrational Circular Dichroism (VCD)

VCD measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition.[7] A key advantage of VCD is that it does not require a chromophore, making it applicable to a wide range of molecules.[6][8] The absolute configuration is determined by comparing the experimental VCD spectrum with a theoretically calculated spectrum for a known enantiomer.[5][7]

Experimental and Computational Workflow:

Caption: Workflow for VCD-based absolute configuration determination.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-15 mg of the 3-oxabicyclo[3.1.0]hexan-1-amine derivative in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) to a concentration of about 20 mg/mL.[5][8] The sample is recoverable.[7]

  • Data Acquisition: Measure the VCD and IR spectra using a commercial VCD spectrometer. Data acquisition can take from 1 to 12 hours.[4][5]

  • Computational Analysis:

    • Perform a conformational search for one enantiomer using molecular mechanics (e.g., MMFF94).[7][9]

    • Optimize the geometry of the low-energy conformers using Density Functional Theory (DFT).

    • Calculate the VCD and IR spectra for each conformer.

    • Generate a Boltzmann-averaged calculated spectrum.

  • Comparison: If the signs and relative magnitudes of the major bands in the experimental and calculated VCD spectra match, the absolute configuration of the sample is that of the enantiomer used in the calculation.[5] If the signs are opposite, the sample has the opposite absolute configuration.[5]

Electronic Circular Dichroism (ECD)

ECD is the chiroptical counterpart to UV-Vis absorption spectroscopy and arises from electronic transitions.[10] A significant advantage of ECD is its high sensitivity, requiring smaller sample amounts than VCD. However, it necessitates the presence of a suitable chromophore within the molecule.[11] For 3-oxabicyclo[3.1.0]hexan-1-amine derivatives that lack a strong chromophore, derivatization with a chromophoric group may be necessary.[10]

Key Considerations for ECD:

  • Conformational Flexibility: ECD spectra are highly sensitive to the molecular conformation. Therefore, a thorough conformational analysis is crucial for accurate spectral prediction.[10]

  • Computational Approach: Similar to VCD, the absolute configuration is assigned by comparing the experimental ECD spectrum with the spectrum calculated using time-dependent DFT (TDDFT).[9]

NMR-Based Methods: Derivatization for Diastereomeric Analysis

NMR spectroscopy, a cornerstone of chemical analysis, can be adapted to determine the absolute configuration of chiral amines through derivatization with a chiral agent to form diastereomers. The most widely used method is Mosher's method.[12][]

Mosher's Method (MTPA Amide Analysis)

This technique involves reacting the chiral amine with the two enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid, to form diastereomeric amides.[12][14][15] The differing spatial arrangements of the substituents in the diastereomers lead to distinct chemical shifts in their ¹H or ¹⁹F NMR spectra.[12][16][17] By analyzing the differences in these chemical shifts (Δδ), the absolute configuration of the original amine can be deduced.[12]

Experimental Protocol:

  • Derivatization: React two separate portions of the enantiomerically pure 3-oxabicyclo[3.1.0]hexan-1-amine derivative with (R)-MTPA chloride and (S)-MTPA chloride, respectively, to form the corresponding diastereomeric amides.

  • NMR Analysis: Acquire high-resolution ¹H and/or ¹⁹F NMR spectra for both diastereomeric products.

  • Data Analysis:

    • Assign the proton resonances for both diastereomers.

    • Calculate the chemical shift differences (Δδ = δS - δR) for protons on either side of the newly formed stereocenter.

    • A consistent pattern of positive and negative Δδ values on either side of the stereocenter, when correlated with the established Mosher's model, reveals the absolute configuration of the amine.[17]

Advantages of Mosher's Method:

  • Utilizes readily available NMR instrumentation.

  • The method is well-established and reliable for a wide range of chiral amines.[14]

Limitations:

  • Requires chemical derivatization, which adds extra steps and the possibility of side reactions.

Comparison of Methods

FeatureX-ray CrystallographyVibrational Circular Dichroism (VCD)Electronic Circular Dichroism (ECD)Mosher's Method (NMR)
Principle Anomalous X-ray dispersion[1]Differential absorption of circularly polarized IR light[7]Differential absorption of circularly polarized UV-Vis light[10]Diastereomeric differentiation by NMR[12]
Sample Phase Single crystal[4]Solution or neat liquid[7]SolutionSolution
Sample Req. High-quality single crystal5-15 mg[7]< 1 mg~5 mg
Derivatization Not requiredNot required[7]May be required[10]Required[12]
Chromophore Not requiredNot required[6][8]Required[11]Not required
Ambiguity Unambiguous[1]Requires computational confirmation[7]Requires computational confirmation[9]Relies on an empirical model[16]
Throughput LowModerateHighHigh

Conclusion

The choice of method for validating the absolute configuration of 3-oxabicyclo[3.1.0]hexan-1-amine derivatives depends on several factors, including the physical state of the sample, the available instrumentation, and the stage of the drug development process.

  • X-ray crystallography remains the unequivocal gold standard, providing definitive proof of absolute configuration when a suitable single crystal can be obtained.[1]

  • VCD has emerged as a powerful and reliable alternative for samples in solution, offering a non-destructive method that does not require crystallization or the presence of a chromophore.[4][7]

  • ECD is a highly sensitive technique suitable for chromophore-containing molecules or their derivatives.

  • Mosher's method offers a practical and accessible NMR-based approach, though it requires chemical derivatization and careful interpretation of the results.

For drug development professionals, a multi-pronged approach is often beneficial. For instance, an initial assignment by a solution-phase method like VCD or Mosher's analysis can guide synthetic efforts, with final confirmation by X-ray crystallography for key intermediates or the final active pharmaceutical ingredient.

References

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  • A new competitive strategy for the industrial synthesis of drugs based on chiral amines via utilizing the waste isomer by flow chemistry.
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A Predictive and Comparative Guide to the Mass Spectrometry Fragmentation of (1R,5R)-3-Oxabicyclo[3.1.0]hexan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the structural elucidation of novel small molecules is a critical step. Mass spectrometry stands as a cornerstone technique for this purpose, providing invaluable information about a molecule's mass and structure through its fragmentation patterns. This guide offers an in-depth analysis of the predicted mass spectrometry fragmentation of (1R,5R)-3-Oxabicyclo[3.1.0]hexan-1-amine , a saturated bicyclic heteroaromatic compound with potential applications in medicinal chemistry due to its sp3-rich, three-dimensional structure.[1][2]

Given the absence of published experimental data for this specific molecule, this guide will provide a predictive framework based on established fragmentation principles of its constituent functional groups: a primary amine, a cyclic ether, and a strained cyclopropane ring. To provide a robust scientific context, we will compare these predicted pathways with the known fragmentation of analogous structures.

Predicted Fragmentation Pathways of (1R,5R)-3-Oxabicyclo[3.1.0]hexan-1-amine

The fragmentation of (1R,5R)-3-Oxabicyclo[3.1.0]hexan-1-amine is expected to be influenced by the presence of the nitrogen and oxygen atoms, which will direct cleavage events. The strained cyclopropane ring is also anticipated to play a significant role in the fragmentation cascade.

Electron Ionization (EI) Mass Spectrometry

Under electron ionization, the initial event is the removal of an electron to form a radical cation (M+•). The charge is most likely to be localized on the nitrogen atom of the primary amine due to its lower ionization energy compared to the ether oxygen or the hydrocarbon framework.[3][4]

Key Predicted EI Fragmentation Pathways:

  • Alpha-Cleavage: This is a dominant fragmentation pathway for aliphatic amines.[3][5][6] The cleavage of the bond between the carbon bearing the amine and the adjacent ring carbon is expected. This would result in the loss of a hydrogen radical to form a stable iminium cation.

  • Ring Opening and Cleavage: The strained bicyclo[3.1.0]hexane system is prone to ring-opening upon ionization. Cleavage of the cyclopropane ring is a likely event, followed by further fragmentation of the larger ring.

  • Cleavage adjacent to the Ether Oxygen: Alpha-cleavage adjacent to the ether oxygen is another plausible fragmentation route, leading to the loss of alkyl radicals.[6]

The following diagram illustrates the predicted major fragmentation pathways of (1R,5R)-3-Oxabicyclo[3.1.0]hexan-1-amine under electron ionization.

EI_Fragmentation_of_1R_5R_3_Oxabicyclo_3_1_0_hexan_1_amine M [(1R,5R)-3-Oxabicyclo[3.1.0]hexan-1-amine]⁺• (M⁺•) F1 Fragment 1 (M-1)⁺ Loss of H• M->F1 α-cleavage F2 Fragment 2 Ring-opened species M->F2 Ring opening F4 Fragment 4 Loss of CH2NH2• M->F4 Cleavage adjacent to amine F3 Fragment 3 Loss of C2H4O F2->F3 Further fragmentation

Caption: Predicted EI fragmentation pathways.

Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS)

In ESI, the molecule will be protonated to form the [M+H]+ ion. Collision-induced dissociation (CID) of this ion will induce fragmentation. The proton is expected to reside on the highly basic amino group.

Key Predicted ESI-MS/MS Fragmentation Pathways:

  • Loss of Ammonia (NH3): A common fragmentation pathway for protonated primary amines is the neutral loss of ammonia.

  • Ring Opening of the Bicyclic System: Similar to EI, the strained ring system is susceptible to ring opening, which can be initiated by the protonated amine.

  • Loss of Small Molecules: Subsequent to ring opening, the loss of small, stable neutral molecules like water (H2O) or ethylene (C2H4) is possible.

The following diagram illustrates the predicted major fragmentation pathways of protonated (1R,5R)-3-Oxabicyclo[3.1.0]hexan-1-amine in ESI-MS/MS.

ESI_MSMS_Fragmentation_of_1R_5R_3_Oxabicyclo_3_1_0_hexan_1_amine MH [(1R,5R)-3-Oxabicyclo[3.1.0]hexan-1-amine+H]⁺ F1_ESI Fragment 1 Loss of NH₃ MH->F1_ESI Neutral loss F2_ESI Fragment 2 Ring-opened species MH->F2_ESI Ring opening F3_ESI Fragment 3 Loss of H₂O F2_ESI->F3_ESI Further fragmentation F4_ESI Fragment 4 Loss of C₃H₅N F2_ESI->F4_ESI Ring cleavage EI_GCMS_Workflow Sample Sample Preparation GC GC Separation Sample->GC Ionization EI Ionization (70 eV) GC->Ionization MS Mass Analyzer Ionization->MS Detector Detection MS->Detector ESI_LCMSMS_Workflow Sample Sample Preparation LC LC Separation Sample->LC Ionization ESI Ionization (+) LC->Ionization MS1 MS1 (Precursor Ion Selection) Ionization->MS1 CID Collision-Induced Dissociation MS1->CID MS2 MS2 (Fragment Ion Analysis) CID->MS2

Sources

A Comparative Guide to the Binding Affinity of 3-Oxabicyclo[3.1.0]hexane Analogs at Cannabinoid Receptors

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of cannabinoid research, the quest for potent and selective ligands for the cannabinoid receptors, CB1 and CB2, is a driving force in the development of novel therapeutics. The 3-oxabicyclo[3.1.0]hexane scaffold has emerged as a key structural motif in a class of synthetic cannabinoids, offering a rigid framework that allows for systematic exploration of structure-activity relationships (SAR). This guide provides a comparative analysis of the binding affinities of various 3-oxabicyclo[3.1.0]hexane analogs, supported by experimental data and detailed methodologies, to aid researchers in the design and development of new cannabinoid receptor modulators.

The endocannabinoid system, comprising the CB1 and CB2 receptors, plays a crucial role in regulating a myriad of physiological processes, making it an attractive target for therapeutic intervention in conditions ranging from chronic pain and inflammation to neurodegenerative disorders.[1] Synthetic cannabinoids, such as those based on the 3-oxabicyclo[3.1.0]hexane framework, have been instrumental in elucidating the pharmacology of the cannabinoid system.[2] One of the pioneering examples is CP-47,497, a potent CB1 receptor agonist developed by Pfizer in the 1980s.[3] This compound and its analogs have served as valuable research tools and have laid the groundwork for understanding the structural requirements for high-affinity cannabinoid receptor binding.[4][5]

Comparative Binding Affinity of 3-Oxabicyclo[3.1.0]hexane Analogs

The binding affinity of a ligand for its receptor is a critical determinant of its potency. This is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), with lower values indicating higher affinity. The following table summarizes the reported binding affinities of a selection of 3-oxabicyclo[3.1.0]hexane analogs for the human CB1 and CB2 receptors. The data has been compiled from various studies employing competitive radioligand binding assays.

CompoundR Group (Side Chain)CB1 Ki (nM)CB2 Ki (nM)Selectivity (CB1/CB2)
CP-47,497 1,1-dimethylheptyl2.13.70.57
CP-47,497 C8 homolog (Cannabicyclohexanol) 1,1-dimethyloctyl~1.0~2.9~0.34
1-deoxy-CP-47,497 analog (n=5) 1,1-dimethylheptyl>1000180>5.5
1-deoxy-CP-55,940 analog (n=5) 1,1-dimethylheptyl with hydroxypropyl>1000120>8.3
1-methoxy-CP-47,497 analog 1,1-dimethylheptyl>10000>10000-

Note: The binding affinity values are compiled from multiple sources and assay conditions may vary. Direct comparison should be made with caution. The C8 homolog of CP-47,497 is reported to be several times more potent than the parent compound, though specific Ki values can vary between studies.[3]

Deciphering Structure-Activity Relationships (SAR)

The data presented above highlights key structural features that govern the binding affinity of 3-oxabicyclo[3.1.0]hexane analogs for cannabinoid receptors:

  • The C3 Alkyl Side Chain: The length and branching of the alkyl side chain at the C3 position of the phenolic ring are critical for high affinity. For instance, extending the dimethylheptyl side chain of CP-47,497 to a dimethyloctyl side chain in its C8 homolog (cannabicyclohexanol) generally results in increased potency.[3][4] Maximal affinity is often observed with side chains of seven or eight carbons in length.[4]

  • The Cyclohexyl Ring: The conformationally rigid bicyclic system is a crucial element. Modifications to this ring system can significantly impact binding.

  • Hydroxyl Groups: The phenolic hydroxyl group and the hydroxyl group on the cyclohexyl ring are important for binding affinity.[4] The 1-deoxy analogs of CP-47,497, which lack the phenolic hydroxyl group, exhibit significantly reduced affinity for both CB1 and CB2 receptors, emphasizing the role of this group in receptor interaction.[6]

  • Polar Substituents: The introduction of polar groups can influence affinity and selectivity. For example, the hydroxypropyl group in the related compound CP-55,940 enhances affinity compared to CP-47,497.[7] However, the introduction of a methoxy group at the 1-position of the phenolic ring in 1-methoxy analogs of CP-47,497 resulted in a dramatic loss of affinity for both CB1 and CB2 receptors.[8]

Experimental Protocol: Competitive Radioligand Binding Assay

The determination of binding affinity for these analogs is predominantly achieved through competitive radioligand binding assays. This method measures the ability of an unlabeled test compound to displace a known radiolabeled ligand from the receptor.

Workflow for Cannabinoid Receptor Binding Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor_Source Receptor Source (e.g., hCB1/hCB2 expressing cell membranes) Incubation Incubation (Receptor + Radioligand + Test Compound) Receptor_Source->Incubation Radioligand Radioligand (e.g., [3H]CP-55,940) Radioligand->Incubation Test_Compound Test Compound (3-oxabicyclo[3.1.0]hexane analog) Test_Compound->Incubation Filtration Rapid Filtration (Separates bound from free radioligand) Incubation->Filtration Counting Scintillation Counting (Measures radioactivity) Filtration->Counting Displacement_Curve Generate Displacement Curve Counting->Displacement_Curve IC50_Determination Determine IC50 Value Displacement_Curve->IC50_Determination Ki_Calculation Calculate Ki Value (Cheng-Prusoff equation) IC50_Determination->Ki_Calculation

Caption: Workflow of a competitive radioligand binding assay.

Step-by-Step Methodology
  • Receptor Preparation:

    • Cell membranes are prepared from cell lines stably expressing the human CB1 or CB2 receptor (e.g., HEK293, CHO cells).

  • Assay Buffer Preparation:

    • A typical assay buffer consists of 50 mM Tris-HCl, 5 mM MgCl2, and 1 mM EDTA, with 0.1% bovine serum albumin (BSA) to reduce non-specific binding, at pH 7.4.

  • Incubation:

    • In a 96-well plate, incubate the receptor preparation with a fixed concentration of a high-affinity radioligand (e.g., [³H]CP-55,940) and varying concentrations of the unlabeled test compound (the 3-oxabicyclo[3.1.0]hexane analog).

    • Total binding is determined in the absence of the test compound, while non-specific binding is measured in the presence of a high concentration of a known unlabeled cannabinoid agonist (e.g., 1 µM CP-55,940).

    • The incubation is typically carried out at 30°C for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration:

    • The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

    • The filters are then washed with ice-cold wash buffer to remove any unbound radioligand.

  • Scintillation Counting:

    • The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.

  • Data Analysis:

    • The specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The data is then plotted as the percentage of specific binding versus the logarithm of the test compound concentration to generate a dose-response curve.

    • The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined from this curve.

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Cannabinoid Receptor Signaling Pathway

The binding of a 3-oxabicyclo[3.1.0]hexane agonist to CB1 or CB2 receptors, which are G-protein coupled receptors (GPCRs), initiates a cascade of intracellular signaling events.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand 3-Oxabicyclo[3.1.0]hexane Agonist Receptor CB1/CB2 Receptor Ligand->Receptor Binds G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits MAPK MAPK Pathway G_Protein->MAPK Activates Ion_Channel Ion Channels G_Protein->Ion_Channel Modulates cAMP cAMP AC->cAMP Decreases

Caption: Simplified CB1/CB2 receptor signaling pathway.

Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of an associated inhibitory G-protein (Gi/o). This activation results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Additionally, G-protein activation can modulate ion channels and activate other signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway, ultimately leading to the various physiological effects associated with cannabinoid receptor activation.[1]

Conclusion

The 3-oxabicyclo[3.1.0]hexane scaffold represents a versatile platform for the design of potent cannabinoid receptor ligands. The comparative binding data and structure-activity relationships discussed in this guide provide valuable insights for researchers aiming to develop novel modulators of the endocannabinoid system. A thorough understanding of the structural requirements for high-affinity binding, coupled with robust and standardized experimental methodologies, is paramount for the successful discovery of new therapeutic agents targeting the CB1 and CB2 receptors.

References

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  • Marriott, K. C., et al. (2010). Targeting the cannabinoid CB2 receptor: modelling and structural determinants of CB2 selective ligands. Journal of Medicinal Chemistry, 53(1), 69-85. [Link]

  • Melvin, L. S., et al. (1984). Structure-activity relationships for cannabinoid receptor-binding and analgesic activity: studies of bicyclic cannabinoid analogs. Journal of Medicinal Chemistry, 27(1), 67-71. [Link]

  • Auwärter, V., et al. (2009). ‘Spice’ and other herbal blends: harmless incense or cannabinoid designer drugs?. Journal of Mass Spectrometry, 44(5), 832-837. [Link]

  • DEA Diversion Control Division. (2019). 5-(1,1-Dimethylheptyl)-2-[(1R,3S)-3-hydroxycyclohexyl]-phenol [Synthetic Cannabinoid in Herbal Products]. Drug & Chemical Evaluation Section. [Link]

  • Pertwee, R. G. (2008). The diverse CB1 and CB2 receptor pharmacology of three plant cannabinoids: Δ9-tetrahydrocannabinol, cannabidiol and Δ9-tetrahydrocannabivarin. British Journal of Pharmacology, 153(2), 199-215. [Link]

  • Huffman, J. W., et al. (2008). Synthesis and pharmacology of 1-deoxy analogs of CP-47,497 and CP-55,940. PubMed. [Link]

  • Compton, D. R., et al. (1992). In vivo characterization of a specific cannabinoid receptor in mouse brain. Journal of Pharmacology and Experimental Therapeutics, 260(1), 201-209. [Link]

  • Huffman, J. W., et al. (2006). Synthesis and Pharmacology of 1-Methoxy Analogs of CP-47,497. Letters in Drug Design & Discovery, 3(4), 240-243. [Link]

  • Wiley, J. L., et al. (2013). Synthetic Cannabinoids: Pharmacology, Behavioral Effects, and Abuse Potential. Current Topics in Behavioral Neurosciences, 16, 299-322. [Link]

  • Pertwee, R. G. (Ed.). (2015). Endocannabinoids. Springer.
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  • Devane, W. A., et al. (1988). Determination and characterization of a cannabinoid receptor in rat brain. Molecular Pharmacology, 34(5), 605-613.
  • Felder, C. C., et al. (1995). Comparison of the pharmacology and signal transduction of the human cannabinoid CB1 and CB2 receptors. Molecular Pharmacology, 48(3), 443-450.
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Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of (1R,5R)-3-Oxabicyclo[3.1.0]hexan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to safety extends beyond the bench to the responsible management of chemical waste. This guide provides a comprehensive, step-by-step protocol for the proper disposal of (1R,5R)-3-Oxabicyclo[3.1.0]hexan-1-amine, a unique bifunctional molecule containing both a primary amine and a bicyclic ether. The following procedures are grounded in an understanding of the chemical reactivity of these functional groups to ensure the safety of laboratory personnel and environmental compliance.

Part 1: Hazard Identification and Risk Assessment

The primary hazards associated with (1R,5R)-3-Oxabicyclo[3.1.0]hexan-1-amine stem from its two key functional groups:

  • Primary Amine: Amines are organic derivatives of ammonia and are typically basic in nature. They can be corrosive to the skin and eyes and may cause respiratory irritation. It is crucial to avoid contact with acids and strong oxidizing agents, as this can lead to vigorous or violent reactions.[1] Amine waste is generally considered hazardous and should never be disposed of down the drain, as it can be harmful to aquatic life.[1]

  • Bicyclic Ether: The strained bicyclic ether structure, specifically a 3-oxabicyclo[3.1.0]hexane system, presents a significant risk of peroxide formation.[2][3][4] Ethers, particularly cyclic ethers, can react with atmospheric oxygen upon exposure to light and air to form unstable and potentially explosive peroxide crystals.[3][5][6] This risk increases over time and with concentration, such as during distillation or evaporation.

Table 1: Summary of Potential Hazards

HazardAssociated Functional GroupKey Precautions
Corrosivity/Irritation Primary AmineAvoid skin and eye contact; wear appropriate Personal Protective Equipment (PPE).
Basicity Primary AmineSegregate from acids and strong oxidizing agents.
Aquatic Toxicity Primary AmineDo not dispose of in drains or the environment.[1]
Peroxide Formation Bicyclic EtherDate containers upon receipt and opening; test for peroxides periodically; store away from light and heat.[3][4]
Explosion Risk Peroxidized Bicyclic EtherDo not open containers with visible crystals or precipitates.[3][6] Handle with extreme caution, especially upon concentration.

Part 2: Essential Safety and Handling Protocols

Prior to disposal, safe handling is paramount. Adherence to the following protocols will minimize risk during routine laboratory use and waste accumulation.

Personal Protective Equipment (PPE)

When handling (1R,5R)-3-Oxabicyclo[3.1.0]hexan-1-amine in any form (pure, in solution, or as waste), the following PPE is mandatory:

  • Eye Protection: Chemical splash goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[7]

Storage and Peroxide Management

Proper storage is critical to mitigate the risk of peroxide formation:

  • Date All Containers: Immediately upon receipt and again upon opening, clearly label the container with both dates.

  • Inert Atmosphere: If possible, store the chemical under an inert atmosphere (e.g., nitrogen or argon).

  • Storage Location: Store in a cool, dry, and dark place, away from heat and direct sunlight.[1]

  • Segregation: Ensure the container is stored separately from acids and oxidizing agents.[1]

  • Peroxide Testing: For opened containers stored for more than six months, it is advisable to test for the presence of peroxides before use or disposal. Consult your EHS office for appropriate peroxide test strips and procedures.

Part 3: Step-by-Step Disposal Procedure

The disposal of (1R,5R)-3-Oxabicyclo[3.1.0]hexan-1-amine must be treated as hazardous chemical waste.[7]

Step 1: Waste Identification and Segregation
  • Designate as Hazardous Waste: All waste containing (1R,5R)-3-Oxabicyclo[3.1.0]hexan-1-amine, including pure compound, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), must be treated as hazardous waste.

  • Segregate Waste Streams: Do not mix this amine-ether waste with other chemical waste streams, especially acidic waste, to prevent hazardous reactions.[1]

Step 2: Waste Collection and Containerization
  • Use a Compatible Container: Collect the waste in a chemically compatible, leak-proof container with a secure screw-top cap. The original product container, if in good condition, is often a suitable choice.[7]

  • Label the Container: The waste container must be clearly labeled with:

    • The words "Hazardous Waste"

    • The full chemical name: "(1R,5R)-3-Oxabicyclo[3.1.0]hexan-1-amine" (avoid abbreviations)

    • An approximate concentration and the other components of the waste mixture.

  • Keep the Container Closed: The container should remain tightly sealed at all times, except when adding waste.

Step 3: Storage of Waste
  • Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA.[7] This area should be at or near the point of waste generation and under the control of laboratory personnel.

  • Secondary Containment: Liquid waste containers should be placed in a secondary containment bin to prevent the spread of material in case of a leak.

Step 4: Spill Management

In the event of a spill:

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure the area is well-ventilated.

  • Wear Appropriate PPE: Before cleaning the spill, don the full PPE as described above.

  • Absorb and Collect: For liquid spills, use an inert, non-combustible absorbent material like vermiculite or sand.[7] Carefully collect the absorbed material and any contaminated debris into a separate, sealable container for disposal as hazardous waste.

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., isopropanol) and then soap and water. Collect all cleaning materials for disposal as hazardous waste.

Step 5: Final Disposal
  • Contact EHS: Arrange for the pickup of the hazardous waste container by contacting your institution's Environmental Health & Safety (EHS) office or a licensed chemical waste disposal contractor.[1][7] Do not attempt to transport or dispose of the waste yourself.

Part 4: Visual Disposal Workflow

The following diagram outlines the decision-making process for the safe disposal of (1R,5R)-3-Oxabicyclo[3.1.0]hexan-1-amine.

cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_collection Collection & Storage cluster_disposal Final Disposal cluster_spill Spill Scenario start Handling (1R,5R)-3-Oxabicyclo [3.1.0]hexan-1-amine ppe Wear Full PPE: - Goggles - Nitrile Gloves - Lab Coat start->ppe storage Store Properly: - Dated Container - Away from Light/Heat - Segregated from Acids start->storage waste_gen Waste Generated (Pure, Solution, or Contaminated Material) is_solid Solid or Liquid Waste? waste_gen->is_solid solid_container Collect in Labeled, Sealed Solid Waste Container is_solid->solid_container Solid liquid_container Collect in Labeled, Leak-Proof Liquid Waste Container is_solid->liquid_container Liquid saa Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment solid_container->saa liquid_container->saa ehs_pickup Contact EHS for Pickup saa->ehs_pickup spill Spill Occurs spill_protocol Follow Spill Protocol: 1. Evacuate & Ventilate 2. Wear Full PPE 3. Absorb & Collect 4. Decontaminate spill->spill_protocol spill_protocol->ehs_pickup

Caption: Disposal workflow for (1R,5R)-3-Oxabicyclo[3.1.0]hexan-1-amine.

References

  • Wikipedia. (2024). Organic peroxide. Retrieved from [Link]

  • The Ohio State University, Department of Chemistry. (n.d.). Chemicals That Form Peroxides: Handling and Storage. Retrieved from [Link]

  • Stanford University Environmental Health & Safety. (n.d.). Information on Peroxide-Forming Compounds. Retrieved from [Link]

  • University of California, Irvine Environmental Health & Safety. (2025, March 18). Peroxide-Forming Chemicals – Safety Guidelines. Retrieved from [Link]

  • Collect and Recycle. (2024, July 18). Amine Disposal For Businesses. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for (1R,5R)-3-Oxabicyclo[3.1.0]hexan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

As drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides essential, field-tested safety and handling protocols for (1R,5R)-3-Oxabicyclo[3.1.0]hexan-1-amine, moving beyond a simple checklist to explain the causality behind each procedural step. Our primary goal is to ensure your safety through a self-validating system of protocols.

Hazard Analysis: Understanding the "Why"

While specific toxicological data for (1R,5R)-3-Oxabicyclo[3.1.0]hexan-1-amine is not extensively documented, the chemical structure provides critical clues to its potential hazards. As a bicyclic amine, we must infer its safety profile from related compounds and functional group chemistry.

Amines are characteristically basic and can be corrosive or irritating to skin, eyes, and the respiratory system.[1] Safety data for analogous structures, such as other bicyclic compounds and amines, consistently highlight risks of severe skin and eye damage.[2][3][4] Some related compounds are also classified as harmful if swallowed or in contact with skin.[5] Therefore, a conservative approach is not just recommended; it is essential. We will operate under the assumption that this compound is corrosive, a skin and eye irritant, and potentially harmful via inhalation or dermal absorption.

Core Personal Protective Equipment (PPE) Protocol

The foundation of safe handling rests on a consistent and correctly implemented PPE protocol. This is your non-negotiable baseline for any work involving this compound.

  • Hand Protection: Wear nitrile gloves at all times. Nitrile provides a robust barrier against a wide range of chemicals, including amines. It is crucial to adopt a double-gloving technique, especially during high-concentration work or when handling for extended periods. This practice mitigates the risk of exposure from a single point of failure (e.g., a small tear or puncture). Always inspect gloves for any signs of degradation or damage before use and dispose of them immediately after handling the compound.[2][5]

  • Eye and Face Protection: Chemical splash goggles are mandatory.[2][4] A standard pair of safety glasses does not provide adequate protection from splashes, which are a significant risk when transferring liquids or performing reactions. For procedures with a higher risk of splashing, such as transfers from a larger container or reactions under pressure, a face shield should be worn in addition to chemical splash goggles.[2]

  • Body Protection: A flame-retardant laboratory coat is required. Ensure it is fully buttoned to provide maximum coverage of your personal clothing and skin. For tasks involving larger quantities, consider a chemically resistant apron over the lab coat.

  • Respiratory Protection: All handling of (1R,5R)-3-Oxabicyclo[3.1.0]hexan-1-amine, especially the solid form which can create dust, must be conducted within a certified chemical fume hood to prevent inhalation of vapors or aerosols.[4] If engineering controls are not sufficient or during a large-scale spill, a NIOSH-approved respirator with organic vapor cartridges is necessary.

Task-Specific PPE Recommendations

Different laboratory operations carry varying levels of risk. The following table outlines the minimum required PPE for specific tasks.

TaskHand ProtectionEye/Face ProtectionBody ProtectionRespiratory Protection
Weighing & Aliquoting (Solid) Double Nitrile GlovesChemical Splash GogglesLab CoatChemical Fume Hood
Solution Preparation Double Nitrile GlovesChemical Splash Goggles & Face ShieldLab Coat & Chemical-Resistant ApronChemical Fume Hood
Reaction Setup & Monitoring Double Nitrile GlovesChemical Splash GogglesLab CoatChemical Fume Hood
Work-up & Extraction Double Nitrile GlovesChemical Splash Goggles & Face ShieldLab Coat & Chemical-Resistant ApronChemical Fume Hood
Waste Disposal Double Nitrile GlovesChemical Splash Goggles & Face ShieldLab Coat & Chemical-Resistant ApronWell-Ventilated Area (Minimum)

Safe Handling and Disposal Workflow

A systematic workflow is critical to maintaining a safe environment from the moment a chemical is received to its final disposal. The following diagram illustrates the key stages and decision points for handling (1R,5R)-3-Oxabicyclo[3.1.0]hexan-1-amine.

cluster_prep Preparation & Storage cluster_handling Active Handling (Inside Fume Hood) cluster_cleanup Post-Handling & Disposal A Receive Chemical Verify Container Integrity B Store in a Cool, Dry, Well-Ventilated Area Away from Acids & Oxidizers A->B C Review SDS & Protocols Ensure Emergency Equipment is Accessible B->C D Don Core PPE (Double Gloves, Goggles, Lab Coat) C->D Proceed to Handling E Perform Task (Weighing, Reaction, etc.) D->E F Segregate Waste at Point of Generation (Solid, Liquid, Sharps) E->F G Decontaminate Work Surface & Equipment F->G Task Complete H Doff PPE in Correct Order Dispose of Outer Gloves G->H I Transport Waste in Secondary Containment to Hazardous Waste Area H->I J Dispose of Waste via Approved Plant Following all Regulations I->J

Caption: Safe handling workflow for (1R,5R)-3-Oxabicyclo[3.1.0]hexan-1-amine.

Emergency Operational Plan

Preparedness is paramount. In the event of an exposure or spill, immediate and correct action can significantly mitigate harm.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2][4]

  • Skin Contact: Remove all contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes.[1][4] If skin irritation occurs, seek medical attention.[2]

  • Inhalation: Move the individual to fresh air and keep them in a position comfortable for breathing. If respiratory symptoms occur, call a poison control center or doctor.[1]

  • Ingestion: Rinse the mouth thoroughly with water. Do NOT induce vomiting.[1] Call a poison control center or doctor immediately.

  • Spill Cleanup: For a small spill, contain and collect the material with an inert absorbent (e.g., vermiculite, sand). Place the absorbed material into a sealed, labeled container for hazardous waste disposal.[1] Ensure proper PPE is worn throughout the cleanup process.

Disposal Plan

All waste containing (1R,5R)-3-Oxabicyclo[3.1.0]hexan-1-amine, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Waste Segregation: Keep solid and liquid waste streams separate.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name.

  • Disposal: Dispose of all waste through a licensed hazardous waste disposal company, adhering strictly to local, state, and federal regulations.[1][6] Do not dispose of this chemical down the drain.

By integrating these protocols into your daily laboratory operations, you build a robust culture of safety that protects not only yourself but your entire team.

References

  • Safety Data Sheet. (2015, June 11). CHEMTRON SUPPLY CORPORATION.
  • SAFETY DATA SHEET. (2019, April 11). TCI Chemicals.
  • SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
  • Safety Data Sheet. 3M.
  • SAFETY DATA SHEET. (2024, November 27). Tokyo Chemical Industry.
  • SAFETY DATA SHEET. (2025, December 19). Fisher Scientific.
  • SAFETY DATA SHEET. (2023, March 18). Sigma-Aldrich.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.